2-Ethoxy-4-hydroxy-6-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethoxy-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJKVRCNKUAYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538150 | |
| Record name | 2-Ethoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55996-04-8 | |
| Record name | 2-Ethoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine: A Technical Guide for Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its vast derivatives, 2-Ethoxy-4-hydroxy-6-methylpyrimidine stands out as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique substitution pattern offers multiple points for further chemical modification, making it a versatile building block in the development of novel drugs. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the preparation of its key starting materials and the core cyclocondensation reaction. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable.
Strategic Approach to Synthesis: The Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached through a cyclocondensation reaction. A retrosynthetic analysis reveals that the target pyrimidine ring can be constructed from two key fragments: an N-C-N component and a C-C-C component. For our target molecule, O-ethylisourea serves as the ideal precursor for the 2-ethoxy and the two nitrogen atoms of the pyrimidine ring. The 4-hydroxy and 6-methyl substituents, along with the remaining carbon backbone, are sourced from a β-keto ester, namely ethyl acetoacetate.
Caption: Mechanism of O-Ethylisourea synthesis from cyanamide.
Experimental Protocol: Preparation of O-Ethylisourea Hydrogen Sulfate
This protocol is adapted from established procedures for the synthesis of O-alkylisourea salts. [1] Materials:
-
Cyanamide (98%)
-
Concentrated Sulfuric Acid (98%)
-
Absolute Ethanol
-
Ice bath
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and absolute ethanol is prepared and cooled to between -10°C and 0°C in an ice-salt bath.
-
Crystalline cyanamide is added portion-wise to the cold acidic ethanol solution while maintaining the temperature below 8°C.
-
After the addition is complete, the reaction mixture is stirred for several hours at low temperature.
-
The crystalline O-ethylisourea hydrogen sulfate precipitates from the solution and is collected by filtration.
-
The collected solid is washed with cold ethanol and dried under vacuum to yield the pure product.
Part 2: Synthesis of this compound
The core of this synthesis is the base-catalyzed cyclocondensation of O-ethylisourea with ethyl acetoacetate. This reaction is a variation of the classical Pinner synthesis for pyrimidines. [2]The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the active methylene group in ethyl acetoacetate, which initiates the condensation cascade.
Reaction Mechanism: Cyclocondensation
The reaction proceeds through a series of steps initiated by the formation of the enolate of ethyl acetoacetate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the O-ethylisourea. An intramolecular cyclization followed by the elimination of ethanol and a final tautomerization yields the stable this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of pyrimidine synthesis from β-keto esters and amidine derivatives. [3] Materials:
-
O-Ethylisourea hydrogen sulfate
-
Ethyl acetoacetate
-
Sodium ethoxide solution (freshly prepared from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask under an inert atmosphere.
-
O-Ethylisourea hydrogen sulfate is added to the sodium ethoxide solution to generate the free base in situ.
-
Ethyl acetoacetate is then added dropwise to the reaction mixture at room temperature.
-
The mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Quantitative Data Summary
| Reactant | Molar Ratio (relative to Ethyl Acetoacetate) | Key Reaction Parameters | Expected Yield | Purity |
| Ethyl Acetoacetate | 1.0 | Solvent: Absolute Ethanol | 70-85% | >98% |
| O-Ethylisourea hydrogen sulfate | 1.1 | Base: Sodium Ethoxide (2.2 equivalents) | ||
| Reaction Temperature: Reflux (approx. 78°C) | ||||
| Reaction Time: 4-6 hours |
Conclusion
The synthesis of this compound presented in this guide is a robust and efficient method suitable for researchers in drug discovery and development. By understanding the underlying mechanisms and carefully controlling the reaction parameters, a high yield of the pure product can be consistently achieved. This versatile intermediate opens the door to a wide array of novel pyrimidine-based compounds with significant therapeutic potential.
References
- Herstellung von kristallinem O-Aethyl-isoharnstoff-hydrogensulfat. German Patent DE2708973A1, published September 8, 1977.
- Biginelli, P. Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 1893, 26(1), 447-450.
- Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 1993, 49(32), 6937-6963.
Sources
physicochemical properties of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the core (CAS No: 55996-04-8). As a substituted pyrimidine, this heterocyclic compound holds potential as a scaffold or intermediate in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental components in numerous biologically active molecules, including nucleobases, making a thorough understanding of their properties essential for rational drug design and development.[1] This document is intended for researchers, medicinal chemists, and formulation scientists, offering detailed insights into the compound's structural characteristics, physical properties, analytical characterization, and stability. We will explore the critical role of tautomerism, which significantly influences its behavior in both chemical and biological systems. The guide includes standardized protocols for experimental determination of key parameters and visual workflows to support laboratory application.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for all subsequent research. The primary identifiers and structural details for this compound are outlined below.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-ethoxy-6-methylpyrimidin-4-ol | [2] |
| CAS Number | 55996-04-8 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Common Synonyms | 2-Ethoxy-6-methylpyrimidin-4(3H)-one |[2][3] |
Tautomerism: A Critical Consideration
A crucial structural feature of this compound is its existence as an equilibrium of tautomeric forms. The presence of the hydroxyl group at the C4 position allows for proton migration, resulting in a dynamic equilibrium between the aromatic hydroxy (enol) form and the non-aromatic keto (amide) form.
Caption: Tautomeric equilibrium of the compound.
This tautomerism is not merely a structural curiosity; it profoundly impacts the molecule's physicochemical properties, including its hydrogen bonding capacity, solubility, crystal packing, and, ultimately, its interaction with biological targets.[4] The keto form is often predominant in the solid state and in many solvents.
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical data for this compound. This data is essential for designing experiments, developing formulations, and predicting the compound's behavior.
Table 2: Physicochemical Data Summary
| Property | Value / Description | Comments & Significance |
|---|---|---|
| Appearance | White to off-white crystalline solid (Expected) | Visual inspection is a primary indicator of purity. |
| Melting Point | Data not available (Likely >300 °C) | High melting point is expected, similar to related pyrimidines, indicating high lattice energy and thermal stability.[5][6] |
| Boiling Point | Data not available (Likely decomposes) | High polarity and hydrogen bonding capability suggest decomposition before boiling under atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (Expected) | Based on analogs like 2-amino-4-hydroxy-6-methylpyrimidine.[7] Crucial for selecting solvents for reactions, purification, and analysis. |
| pKa (Predicted) | ~4.5 - 5.0 | The predicted pKa for the related 2-Ethoxy-4,6-dihydroxypyrimidine is 4.61.[5] This acidity is attributed to the hydroxyl/amide proton, affecting solubility and ionization state at physiological pH. |
| LogP (Predicted) | ~0.5 - 1.0 | The predicted octanol/water partition coefficient for the related 2-amino-4-hydroxy-6-methylpyrimidine is 0.073.[8] The ethoxy group will increase lipophilicity. This value suggests moderate membrane permeability. |
Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques.
Spectroscopic Data (Predicted)
While experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the molecular structure. These predictions are invaluable for guiding the interpretation of experimental data.
-
¹H NMR (Proton NMR):
-
Ethoxy Group: A triplet signal around 1.3-1.5 ppm (3H, -CH₃) and a quartet around 4.3-4.5 ppm (2H, -OCH₂-).
-
Methyl Group: A singlet around 2.2-2.4 ppm (3H, ring -CH₃).
-
Ring Proton: A singlet around 5.8-6.0 ppm (1H, C5-H).
-
N-H/O-H Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Ethoxy Group: Signals around 14-15 ppm (-CH₃) and 62-64 ppm (-OCH₂-).
-
Methyl Group: A signal around 20-23 ppm (ring -CH₃).
-
Pyrimidine Ring Carbons: Signals in the aromatic/olefinic region, approximately 100 ppm (C5), 160-165 ppm (C4/C6), and 165-170 ppm (C2).
-
-
Infrared (IR) Spectroscopy:
-
N-H/O-H Stretch: A broad band in the range of 3100-3400 cm⁻¹ (from the keto/enol forms).
-
C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic sp³ C-H) and potentially just above 3000 cm⁻¹ (aromatic sp² C-H).
-
C=O Stretch (Amide): A strong, sharp absorption band around 1650-1690 cm⁻¹ (characteristic of the keto tautomer).
-
C=N and C=C Stretches: Absorptions in the 1550-1620 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1300 cm⁻¹ (ethoxy group).
-
-
Mass Spectrometry (MS):
-
The primary technique for confirming molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 155.08.
-
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds like this pyrimidine derivative.[9][10]
Caption: General workflow for HPLC purity analysis.
Experimental Protocols
The following protocols provide standardized methods for determining key physicochemical properties.
Protocol 1: Determination of Solubility (Qualitative)
Objective: To determine the qualitative solubility of the compound in various solvents.
Methodology:
-
Preparation: Dispense 1 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of the test solvent (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane) to each tube. This corresponds to an initial concentration of 10 mg/mL.
-
Mixing: Vortex each tube vigorously for 30 seconds.
-
Observation: Visually inspect for undissolved solid against a dark background. If fully dissolved, the compound is classified as "soluble" at ≥10 mg/mL in that solvent.
-
Heating (Optional): For samples that do not dissolve at room temperature, warm the tube to 37°C and shake in an ultrasonic bath for a short period to assess temperature-dependent solubility.[7]
-
Documentation: Record the results for each solvent.
Protocol 2: Purity Determination by Reverse-Phase HPLC
Objective: To quantify the purity of a sample using a standard HPLC-UV method.
Instrumentation & Reagents:
-
HPLC system with UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).
-
Sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of Methanol to create a 1 mg/mL stock solution. Dilute this stock 1:10 with the mobile phase to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.[9]
-
Mobile Phase: Prepare an isocratic mobile phase of 50:50 (v/v) Acetonitrile:Water. Degas the solution for 15 minutes in an ultrasonic bath before use.
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all impurities have eluted.
-
-
Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Stability and Handling
Chemical Stability: While specific stability studies for this compound are not publicly available, pyrimidine derivatives can be susceptible to degradation under harsh conditions.
-
pH: Susceptibility to acid or base-catalyzed hydrolysis should be evaluated, especially given the presence of the ethoxy group which could potentially be cleaved under strong acidic conditions.[11]
-
Oxidation: The pyrimidine ring is generally stable, but forced degradation studies using agents like H₂O₂ are recommended to assess oxidative stability.[11]
-
Photostability: Exposure to high-intensity UV light may cause degradation.[11] Samples should be stored in amber vials or protected from light.
Storage and Handling:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture.
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). The Safety Data Sheet (SDS) indicates a lack of comprehensive hazard data, so the compound should be handled with care as a potentially hazardous chemical.[3]
Conclusion
This compound is a heterocyclic compound whose physicochemical profile is dominated by its pyrimidine core, ethoxy and methyl substitutions, and most importantly, its keto-enol tautomerism. Its expected high melting point suggests good thermal stability, while its predicted solubility and lipophilicity are key parameters for its application in drug discovery and development. The analytical and experimental protocols provided in this guide offer a robust framework for its characterization, ensuring data integrity and reproducibility for researchers. A thorough understanding of these properties is paramount for unlocking the full potential of this and related pyrimidine scaffolds in the synthesis of novel therapeutic agents.
References
-
ChemWhat. (n.d.). This compound CAS#: 55996-04-8. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2-Ethoxy-4,6-dihydroxypyrimidine. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. 2(5):224-227. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
Zaman, B., et al. (2023). STABILITY Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Pharmaceuticals, 16(11), 1589. Retrieved from [Link]
-
BioCrick. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. B24604.18 [thermofisher.com]
- 7. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. chemeo.com [chemeo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Tautomerism and Structural Analysis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium and structural analysis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, and understanding their tautomeric behavior is paramount for predicting physicochemical properties, biological activity, and designing effective therapeutic agents. While specific experimental data for this compound is limited in public literature, this guide synthesizes established principles from analogous 4-hydroxypyrimidine systems to provide a robust predictive framework. We will delve into the theoretical underpinnings of keto-enol tautomerism in this class of molecules, outline detailed experimental protocols for definitive structural elucidation, and present anticipated spectroscopic signatures. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the study of pyrimidine-based compounds.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous approved drugs and biologically active molecules, including nucleobases. The substitution pattern on the pyrimidine ring dictates its three-dimensional structure, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. A critical, yet often nuanced, aspect of its chemistry is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers.
For 4-hydroxypyrimidine derivatives like this compound, the predominant tautomeric equilibrium is between the hydroxy (enol) form and the pyrimidinone (keto) form.[1][2][3] The position of this equilibrium is not static; it is profoundly influenced by the molecular environment, including solvent polarity, pH, and solid-state packing forces.[1] The biological implications are significant, as different tautomers can exhibit vastly different binding affinities for enzymes and receptors. Therefore, a rigorous structural and tautomeric analysis is a prerequisite for any rational drug design program involving this scaffold.
The Tautomeric Landscape of this compound
The primary tautomeric equilibrium for this compound involves the migration of a proton between the N1 nitrogen and the exocyclic oxygen at the C4 position. This gives rise to two principal tautomers: the hydroxy form and the keto form.
-
Hydroxy (Enol) Form: 2-Ethoxy-6-methylpyrimidin-4-ol
-
Keto (Amide/Lactam) Form: 2-Ethoxy-6-methylpyrimidin-4(1H)-one
Computational studies on related 4-hydroxypyrimidines have shown that in the gas phase, the hydroxy and keto forms can be of comparable stability.[4][5] However, in polar solvents, the equilibrium is often significantly shifted towards the more polar keto tautomer due to favorable solvation.[4] The keto form, with its distinct carbonyl group and N-H proton, presents a different set of hydrogen bond donors and acceptors compared to the hydroxy form, which can drastically alter its interaction with biological macromolecules.
Caption: Tautomeric equilibrium of this compound.
Comprehensive Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous characterization of the tautomeric state of this compound in both solution and the solid state.
Caption: Experimental workflow for structural and tautomeric analysis.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the keto and enol forms.
Expected ¹H NMR Signatures:
| Tautomer | Key Proton Signals (Predicted, in DMSO-d₆) | Rationale |
| Keto Form | N1-H: Broad singlet, ~11-12 ppm | Deshielded proton on nitrogen adjacent to a carbonyl group. Signal will disappear upon D₂O exchange. |
| C5-H: Singlet, ~5.5-6.0 ppm | Olefinic proton in an electron-rich pyrimidine ring. | |
| CH₃: Singlet, ~2.1-2.3 ppm | Methyl group attached to the pyrimidine ring. | |
| OCH₂CH₃: Quartet and Triplet | Ethoxy group protons with characteristic coupling. | |
| Hydroxy Form | O-H: Broad singlet, variable shift | Labile hydroxyl proton. Signal will disappear upon D₂O exchange. |
| C5-H: Singlet, ~6.0-6.5 ppm | Aromatic proton, likely more deshielded than in the keto form. | |
| CH₃: Singlet, ~2.2-2.4 ppm | Methyl group attached to the aromatic pyrimidine ring. | |
| OCH₂CH₃: Quartet and Triplet | Ethoxy group protons. |
Expected ¹³C NMR Signatures:
| Tautomer | Key Carbon Signals (Predicted) | Rationale |
| Keto Form | C4: ~165-175 ppm | Carbonyl carbon, significantly deshielded. |
| C6: ~160-165 ppm | Carbon adjacent to nitrogen and methyl group. | |
| C2: ~155-160 ppm | Carbon bearing the ethoxy group. | |
| C5: ~95-105 ppm | Olefinic carbon. | |
| Hydroxy Form | C4: ~155-165 ppm | Aromatic carbon bearing the hydroxyl group. |
| C6: ~150-160 ppm | Aromatic carbon adjacent to nitrogen and methyl group. | |
| C2: ~150-155 ppm | Carbon bearing the ethoxy group. | |
| C5: ~105-115 ppm | Aromatic carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Acquire a standard ¹H spectrum.
-
To confirm labile protons (N-H or O-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the labile proton will exchange with deuterium and disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (HSQC/HMBC):
-
Acquire HSQC and HMBC spectra to definitively assign proton and carbon signals and to confirm connectivity within the molecule, which can further support the identification of the predominant tautomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in the molecule, providing strong evidence for either the keto or enol form, especially in the solid state.
Expected IR Absorption Bands:
| Tautomer | Key IR Bands (cm⁻¹) | Rationale |
| Keto Form | ~3200-3400 (broad) | N-H stretching vibration. |
| ~1650-1700 (strong) | C=O (amide/lactam) stretching vibration. This is a key diagnostic peak. | |
| ~1550-1650 | C=C and C=N stretching vibrations of the ring. | |
| Hydroxy Form | ~3200-3600 (very broad) | O-H stretching vibration of the hydroxyl group. |
| No strong C=O band | Absence of a carbonyl group is a key indicator. | |
| ~1550-1650 | Aromatic C=C and C=N stretching vibrations. |
Experimental Protocol: IR Analysis
-
Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key functional group regions, paying close attention to the carbonyl stretching region (1650-1750 cm⁻¹) and the O-H/N-H stretching region (3200-3600 cm⁻¹).
Single Crystal X-ray Diffraction
X-ray crystallography provides the most definitive structural information in the solid state. It can unambiguously determine the atomic positions, bond lengths, and intermolecular interactions, thereby identifying the exact tautomer present in the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other phasing techniques. Refine the structural model to obtain precise atomic coordinates and geometric parameters.
-
Analysis: The refined structure will reveal the location of the proton (on N1 or O4), confirming the tautomeric form. Bond lengths (e.g., C4-O and C4-N1) will also be diagnostic; a shorter C4-O bond is indicative of a carbonyl group (keto form).
Conclusion
The tautomeric state of this compound is a critical determinant of its chemical and biological properties. Based on the well-documented behavior of analogous 4-hydroxypyrimidines, it is predicted to exist in a dynamic equilibrium between its hydroxy (enol) and keto forms. The position of this equilibrium is highly dependent on the surrounding environment. While the keto form is likely to predominate in polar solvents and the solid state, a comprehensive analysis using a combination of NMR and IR spectroscopy, and ideally, single-crystal X-ray diffraction, is essential for definitive characterization. The experimental protocols and predictive spectroscopic data outlined in this guide provide a robust framework for researchers to elucidate the structure of this important pyrimidine derivative and to rationally design future analogues with tailored properties for drug discovery and development.
References
- Benchchem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. BenchChem.
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
- Benchchem. (2025). Tautomerism and Stability of 2-Ethoxy-4,6-dihydroxypyrimidine: An In-depth Technical Guide. BenchChem.
-
Alzchem Group. (n.d.). 2-Ethoxy-4,6-dihydroxypyrimidine. Retrieved from [Link]
- Giuliano, B. M., et al. (2011). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 115(19), 4945-4952.
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
- Abdullah, S., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-61.
-
Piacenza, M., et al. (2011). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Physical Chemistry Chemical Physics, 13(21), 10148-10154. [Link]
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032.
- Google Patents. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine. (CN111303045A).
-
ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. John Wiley & Sons, Inc. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Ethoxy-4-hydroxy-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the mechanism of action of a specific subclass: 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives. While direct, extensive research on this precise substitution pattern is emerging, this guide synthesizes current understanding from structurally related pyrimidine analogs to propose likely biological targets and signaling pathways. We will delve into potential enzyme inhibition and receptor modulation activities, supported by insights from structure-activity relationship (SAR) studies on related compounds. This guide also outlines detailed experimental protocols for investigating the mechanism of action of novel derivatives within this class, providing a foundational framework for researchers in the field.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in drug design. Its ability to participate in various non-covalent interactions, including hydrogen bonding and aromatic stacking, allows for effective binding to a wide array of biological targets. Consequently, pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The specific substitutions on the pyrimidine core dictate the molecule's physicochemical properties and its ultimate biological activity. This guide focuses on derivatives featuring a 2-ethoxy, 4-hydroxy, and 6-methyl substitution pattern, a combination poised for unique pharmacological effects.
Elucidating the Mechanism of Action: A Multifaceted Approach
Based on the known activities of structurally similar pyrimidine derivatives, we can hypothesize several potential mechanisms of action for the this compound class. These include, but are not limited to, enzyme inhibition and receptor modulation.
Enzyme Inhibition
The pyrimidine core is a common feature in many enzyme inhibitors. For this compound derivatives, several key enzyme families represent plausible targets.
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer. The pyrimidine scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases. The 4-hydroxy group can act as a crucial hydrogen bond donor or acceptor, while the 2-ethoxy and 6-methyl groups can occupy hydrophobic pockets within the kinase domain, contributing to binding affinity and selectivity. Potential kinase targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Certain pyrimidine derivatives have shown inhibitory activity against CAs. The 4-hydroxy group of the this compound core could potentially chelate the zinc ion in the active site of carbonic anhydrases, a common mechanism for inhibitors of this enzyme class.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Some pyrimidine derivatives have been identified as cholinesterase inhibitors. The pyrimidine ring can engage in pi-pi stacking interactions with aromatic residues in the active site gorge of these enzymes, while the substituents can influence binding specificity and potency.
Caption: Workflow for the investigation of enzyme inhibition by novel compounds.
Receptor Modulation
The structural features of this compound derivatives also suggest potential interactions with various cell surface and intracellular receptors.
-
Adenosine Receptor Antagonism: Structurally related 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives have been identified as potent and selective A3 adenosine receptor antagonists.[1] The 4-hydroxy-6-methylpyrimidine core appears to be a key pharmacophore for this activity. It is plausible that the 2-ethoxy substitution could modulate the affinity and selectivity for different adenosine receptor subtypes. The hydrophobic nature of the A3 adenosine receptor binding site may accommodate the ethoxy group favorably.
-
Serotonin (5-HT) Receptor Modulation: Pyrimidine analogs have been explored as modulators of serotonin receptors, particularly the 5-HT2C subtype, which is a target for central nervous system disorders.[2] The pyrimidine ring can serve as a scaffold to present substituents in a specific spatial orientation required for receptor binding and activation or inhibition.
Caption: A generalized signaling pathway for a G-protein coupled receptor.
Experimental Protocols
To rigorously determine the mechanism of action of novel this compound derivatives, a systematic experimental approach is essential.
Protocol for Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the in vitro inhibitory activity of the test compound against EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine Triphosphate)
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol for Adenosine Receptor Binding Assay (Example: A₃ Receptor)
-
Objective: To determine the binding affinity of the test compound for the human A₃ adenosine receptor.
-
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human A₃ adenosine receptor.
-
[¹²⁵I]AB-MECA (radioligand)
-
Test compound (this compound derivative)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase)
-
Non-specific binding control (e.g., 10 µM R-PIA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]AB-MECA, and either the test compound, binding buffer (total binding), or non-specific binding control.
-
Incubate the plate for 90 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is limited, we can extrapolate from related pyrimidine series.
| Position | Substitution | Potential Impact on Activity |
| 2 | Ethoxy Group | The ethoxy group is a relatively small, lipophilic substituent. It can potentially engage in hydrophobic interactions within a binding pocket. Its size and flexibility can be optimized to improve potency and selectivity. |
| 4 | Hydroxy Group | The hydroxyl group is a key hydrogen bond donor and acceptor. It is often crucial for anchoring the molecule to the target protein through specific hydrogen bonding interactions. Its position is critical for orienting the molecule within the active site. |
| 6 | Methyl Group | The methyl group is a small, hydrophobic substituent that can fill small hydrophobic pockets in the target protein. It can also influence the planarity and electronic properties of the pyrimidine ring, which can affect binding. |
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights provided in this guide, drawn from the broader family of pyrimidine derivatives, suggest that these compounds are likely to exert their biological effects through enzyme inhibition or receptor modulation. Future research should focus on synthesizing a library of these derivatives and systematically evaluating their activity against a panel of relevant biological targets. Detailed SAR studies, guided by computational modeling, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined herein provide a robust framework for such investigations. As our understanding of the specific molecular interactions of this chemical class grows, so too will the potential for translating these promising molecules into clinically effective drugs.
References
-
Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules.
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.
-
Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry.
-
4-Hydroxypyridine: A Hidden Gem in Drugs. Bulat Pharmaceutical.
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
-
Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal.
-
A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Current Medicinal Chemistry.
-
Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry.
-
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.
-
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry.
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry.
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Inflammation Research.
-
Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry.
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
-
Journal of enzyme inhibition and medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
biological activity of novel 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Novel 2-Ethoxy-4-hydroxy-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. This technical guide delves into the prospective biological activities of a novel class of compounds: this compound derivatives. While direct literature on this specific scaffold is emerging, this document synthesizes the vast knowledge of related pyrimidine derivatives to provide a predictive and practical framework for researchers. We will explore the synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying structure-activity relationships. This guide is intended to be a comprehensive resource, providing not only theoretical insights but also detailed, actionable experimental protocols to empower researchers in the exploration of these promising compounds.
PART 1: Synthesis and Characterization
The synthesis of this compound derivatives is a critical first step in exploring their biological potential. A plausible and efficient synthetic route can be adapted from established methods for analogous pyrimidine structures.
Proposed Synthetic Pathway
A common and effective method for the synthesis of the core pyrimidine ring is the condensation reaction of a β-ketoester with a guanidine derivative. For the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine, a key intermediate, the reaction involves ethyl acetoacetate and guanidine hydrochloride in the presence of a strong base like sodium ethoxide.[1]
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine [1]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.
-
Guanidine Formation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture to allow the formation of free guanidine.
-
Condensation Reaction: Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid. The crude product may precipitate.
-
Isolation: Filter the precipitated solid and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water or ethanol to obtain pure 2-Amino-4-hydroxy-6-methylpyrimidine.
To obtain the target this compound, a subsequent diazotization reaction followed by treatment with ethanol could be a potential route, or alternatively, by starting with O-ethylisourea. A process for producing 2-ethoxy-4,6-dihydroxypyrimidine has been described involving the reaction of cyanamide with ethanol and hydrogen chloride, followed by reaction with sodium ethylate and diethyl malonate.[2]
Characterization
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
PART 2: Potential Biological Activities and Screening Protocols
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities.[3][4][5][6][7][8] Based on the activities of structurally similar compounds, this compound derivatives are promising candidates for antimicrobial, anticancer, and anti-inflammatory applications.
Antimicrobial Activity
Many pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[5][6][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Grow bacterial/fungal strains in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity Data for Pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative A | Staphylococcus aureus | 12.5 | [9] |
| Pyrimidine Derivative B | Escherichia coli | 25 | [9] |
| Pyrimidine Derivative C | Candida albicans | 50 | [5] |
Anticancer Activity
The pyrimidine core is found in several established anticancer drugs, such as 5-fluorouracil.[11][12] These compounds can act through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and targeting specific kinases.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][14]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Representative Anticancer Activity Data for Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-hydrazone hybrid | LoVo | 5.1 | [11] |
| Thiazolo[4,5-d]pyrimidine derivative | MCF-7 | 6.6 | [4] |
| Pyrido[2,3-d]pyrimidine derivative | A549 | 8.2 | [13] |
Anti-inflammatory Activity
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2).[15][16][17] The anti-inflammatory effects can be attributed to the inhibition of key inflammatory mediators like prostaglandins and nitric oxide.[16]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of the compounds to inhibit the peroxidase activity of COX-1 and COX-2.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.
-
Compound Incubation: Add the test compounds at various concentrations and incubate with the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Colorimetric Detection: Use a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) which is oxidized by the peroxidase activity of COX, resulting in a color change.
-
Absorbance Measurement: Monitor the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Table 3: Representative Anti-inflammatory Activity Data for Pyrimidine Derivatives
| Compound | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine Derivative L1 | COX-2 Inhibition | 0.25 | >40 | [15] |
| Pyrimidine Derivative L2 | COX-2 Inhibition | 0.32 | >31 | [15] |
| Indomethacin (Standard) | COX-2 Inhibition | 0.60 | 0.1 | [18] |
PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
2-Ethoxy Group: The ethoxy group at the C2 position can influence the lipophilicity of the molecule, which can affect its ability to cross cell membranes. It can also participate in hydrogen bonding interactions with biological targets.
-
4-Hydroxy Group: The hydroxyl group at the C4 position is a key feature. It can act as both a hydrogen bond donor and acceptor, which is crucial for binding to many enzymes and receptors. Tautomerization between the hydroxyl and keto forms can also play a role in biological activity.
-
6-Methyl Group: The methyl group at the C6 position can contribute to hydrophobic interactions within the binding pocket of a target protein. It can also influence the overall conformation of the molecule.
Visualizing Potential Mechanisms
The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives.
Caption: Potential anticancer mechanism of pyrimidine derivatives.
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Conclusion
This technical guide provides a comprehensive overview of the potential biological activities of novel this compound derivatives. By leveraging the extensive research on related pyrimidine compounds, we have outlined plausible synthetic routes and detailed experimental protocols for evaluating their antimicrobial, anticancer, and anti-inflammatory properties. The exploration of these novel derivatives holds significant promise for the discovery of new therapeutic agents. The structure-activity relationships discussed herein offer a rational basis for the design and optimization of future lead compounds. It is our hope that this guide will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
-
Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(5), 3849-3860.
-
PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
- Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
-
National Institutes of Health. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
ResearchGate. (2023, April 12). (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Retrieved from [Link]
-
Springer. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
-
International Journal of Current Research and Review. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2021, November 17). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019, April 20). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Retrieved from [Link]
-
International Journal of Drug Development and Research. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
Taylor & Francis Online. (2024, April 1). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
-
ResearchGate. (2020, March 19). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. Retrieved from [Link]
-
PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, January 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Pyrimidine as antiinflammatory agent: A review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. orientjchem.org [orientjchem.org]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. tandfonline.com [tandfonline.com]
exploring the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine from cyanamide
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine from Cyanamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is predicated on the cyclocondensation of an O-ethylisourea intermediate, derived in situ from cyanamide and ethanol, with ethyl acetoacetate. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, outlines characterization techniques, and discusses critical process parameters and safety considerations. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical, scientifically-grounded methodology for the preparation of substituted 4-hydroxypyrimidines.
Introduction and Strategic Overview
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases and a vast array of pharmacologically active agents. The target molecule, this compound, is of particular interest as an intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic compounds.
The synthetic strategy detailed herein avoids the handling of unstable or highly toxic reagents by generating the key reactive intermediate, O-ethylisourea, directly in the reaction mixture from inexpensive and readily available starting materials: cyanamide and ethanol. This intermediate, which serves as the N-C-N building block, subsequently undergoes a base-catalyzed cyclocondensation reaction with ethyl acetoacetate, a classic 1,3-bifunctional three-carbon fragment, to construct the pyrimidine ring. This approach is a variation of the well-established Remfry-Hull synthesis for pyrimidines.
Reaction Mechanism and Scientific Rationale
The overall synthesis can be dissected into two primary stages: (1) the formation of the reactive amidine intermediate, and (2) the base-catalyzed cyclocondensation to form the pyrimidine ring.
Stage 1: In Situ Formation of O-Ethylisourea
Cyanamide (H₂N-C≡N) is a versatile reagent but is not sufficiently electrophilic to directly engage in condensation with β-ketoesters. Under the catalysis of a strong base like sodium ethoxide (NaOEt), the ethanol solvent adds across the nitrile group of cyanamide. This reaction forms the sodium salt of O-ethylisourea, a potent nucleophilic and electrophilic synthon that is functionally equivalent to an amidine.
Stage 2: Base-Catalyzed Cyclocondensation
This stage follows the classical mechanism for pyrimidine synthesis from β-dicarbonyl compounds.
-
Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl acetoacetate (a β-keto ester), which is highly acidic due to the resonance stabilization of the resulting enolate.
-
Nucleophilic Attack: The newly formed ethyl acetoacetate enolate acts as a nucleophile, attacking the electrophilic carbon atom of the O-ethylisourea intermediate.
-
Intramolecular Cyclization: The intermediate adduct undergoes an intramolecular nucleophilic attack where one of the nitrogen atoms attacks the ester carbonyl carbon.
-
Dehydration & Tautomerization: The resulting cyclic intermediate eliminates a molecule of ethanol and a molecule of water (or undergoes a concerted elimination) to form the aromatic pyrimidine ring. The final product exists predominantly in the more stable 4-hydroxy (keto) tautomeric form rather than the 4-pyrimidinol (enol) form.
The complete reaction pathway is visualized in the diagram below.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 moles of the final product. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Quantity | Moles | Notes |
| Sodium Metal | Na | 22.99 | 2.53 g | 0.11 | Handle with care; reactive. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - | Anhydrous grade is critical. |
| Cyanamide | CH₂N₂ | 42.04 | 4.20 g | 0.10 | Toxic; handle with gloves. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (12.7 mL) | 0.10 | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~10 mL | - | For neutralization. |
| Deionized Water | H₂O | 18.02 | 200 mL | - | For work-up. |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Standard glassware for work-up and filtration (Büchner funnel, etc.)
-
pH paper or meter
Step-by-Step Synthesis Workflow
The experimental workflow involves preparation of the alkoxide base, reaction execution, and product isolation.
Procedure:
-
Preparation of Sodium Ethoxide: Carefully add small, freshly cut pieces of sodium metal (2.53 g, 0.11 mol) to 70 mL of absolute ethanol in the 500 mL three-neck flask equipped with a reflux condenser and magnetic stirrer. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the reaction to proceed until all the sodium has dissolved completely.
-
Formation of the Reactive Intermediate: In a separate beaker, dissolve cyanamide (4.20 g, 0.10 mol) in 30 mL of absolute ethanol. Once the sodium ethoxide solution has cooled to near room temperature, add the cyanamide solution in one portion. Stir the mixture for 30 minutes.
-
Addition of β-Keto Ester: Add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise to the reaction mixture over 20-30 minutes using the dropping funnel. An exothermic reaction may be observed.
-
Cyclocondensation Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and then further cool in an ice bath. b. Slowly neutralize the basic mixture by adding glacial acetic acid dropwise with vigorous stirring. Monitor the pH until it reaches approximately 6-7. c. Pour the neutralized slurry into 200 mL of ice-cold deionized water and stir vigorously for 15-20 minutes to induce precipitation. d. Collect the resulting white to off-white solid precipitate by vacuum filtration using a Büchner funnel. e. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 65-80%.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Test | Parameter | Expected Result |
| Melting Point | Range | ~185-189 °C (literature value may vary) |
| ¹H NMR | (DMSO-d₆, 500 MHz) | δ ~1.3 (t, 3H, -OCH₂CH ₃), ~2.1 (s, 3H, -CH ₃), ~4.3 (q, 2H, -OCH ₂CH₃), ~5.8 (s, 1H, pyrimidine C5-H ), ~11.5 (br s, 1H, N-H or O-H ) |
| IR Spectroscopy | (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2980 (C-H stretch), ~1660 (C=O stretch, pyrimidone), ~1580 (C=N, C=C stretch) |
| Mass Spectrometry | ESI-MS [M+H]⁺ | Calculated for C₇H₁₀N₂O₂: 154.12. Found: 155.13 |
Safety and Handling Precautions
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere if possible and add to ethanol in small portions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyanamide: Toxic and can be absorbed through the skin. Handle with chemical-resistant gloves in a fume hood.
-
Sodium Ethoxide: Corrosive and caustic. Avoid contact with skin and eyes. The in situ generation minimizes handling of the isolated solid.
-
Solvents: Ethanol is flammable. Ensure no open flames or spark sources are near the experimental setup.
Conclusion
This guide presents a reliable and scalable method for the synthesis of this compound. By leveraging an in situ generation of the key O-ethylisourea intermediate from cyanamide, the process is rendered efficient and avoids the use of hazardous, pre-functionalized reagents. The described protocol, grounded in established principles of heterocyclic chemistry, provides a clear pathway for obtaining this valuable chemical intermediate for further application in research and development.
References
- CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound.
- US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
- US2417318A - Method of producing 4-hydroxy pyrimidines.
-
Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
-
Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
-
(PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]
- **Purines, pyrimidines, and imidazoles. Part 61.
A Theoretical Investigation into the Tautomeric Landscape of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine scaffolds are fundamental to medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides a comprehensive theoretical framework for studying the tautomeric forms of 2-Ethoxy-4-hydroxy-6-methylpyrimidine, a representative substituted hydroxypyrimidine. We will delve into the causality behind selecting appropriate computational methodologies, detail a self-validating experimental protocol, and present the anticipated results in a clear, structured format. This document is intended to serve as a practical and authoritative resource for researchers engaged in the computational analysis and drug design of pyrimidine-based compounds.
Introduction: The Significance of Tautomerism in Pyrimidine-Based Drug Design
The pyrimidine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs, including antivirals, anticancer agents, and antibiotics. The substituent pattern on the pyrimidine ring dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. The presence of hydroxyl and amino groups, in particular, introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond.
For 4-hydroxypyrimidine derivatives, the keto-enol tautomerism is of paramount importance. The equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form can significantly impact the molecule's hydrogen bonding capabilities, aromaticity, and overall shape, thereby influencing its interaction with biological targets.[1][2] Understanding the relative stabilities of these tautomers and the energy barriers for their interconversion is crucial for rational drug design. A shift in the tautomeric equilibrium can dramatically alter a compound's biological activity.
This guide focuses on the theoretical investigation of this compound. The ethoxy group at the 2-position and the methyl group at the 6-position are expected to modulate the electronic properties of the pyrimidine ring and influence the tautomeric preference at the 4-position. Through a detailed computational study, we aim to elucidate the dominant tautomeric forms of this molecule in both the gas phase and in a solvated environment, providing valuable insights for its potential therapeutic applications.
The Tautomeric Forms of this compound
The primary tautomerism in this compound involves the migration of a proton between the oxygen atom at the 4-position and the nitrogen atoms of the pyrimidine ring. This gives rise to three principal tautomers:
-
Hydroxy form (enol): this compound (T1)
-
Keto form (pyrimidin-4(1H)-one): 2-Ethoxy-1,6-dihydro-6-methyl-4H-pyrimidin-4-one (T2)
-
Keto form (pyrimidin-4(3H)-one): 2-Ethoxy-3,6-dihydro-6-methyl-4H-pyrimidin-4-one (T3)
The equilibrium between these forms is influenced by both intramolecular factors (substituent effects, aromaticity) and intermolecular factors (solvent polarity, hydrogen bonding).[3][4]
Caption: Tautomeric forms of this compound.
Theoretical Methodology: A Self-Validating Computational Protocol
To ensure the reliability of our theoretical predictions, we will employ a multi-level computational approach. The choice of methodology is guided by the need for a balance between accuracy and computational cost, drawing upon established practices for similar systems.[5][6]
3.1. Rationale for Method Selection
Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and energetics of medium-sized organic molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record of providing accurate results for tautomeric equilibria in heterocyclic systems.[5][7]
The choice of basis set is equally critical. The 6-311++G(d,p) basis set is a good compromise, offering a flexible description of the electron density by including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to describe the anisotropy of the electron distribution.
To further refine our energy calculations, we will perform single-point energy calculations using a higher level of theory, such as Møller-Plesset perturbation theory (MP2), on the DFT-optimized geometries. This approach, often denoted as MP2/6-311++G(d,p)//B3LYP/6-311++G(d,p), can provide more accurate relative energies.[3]
3.2. Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to be taken:
-
Geometry Optimization:
-
The initial structures of the three tautomers (T1, T2, and T3) will be built using a molecular editor.
-
Full geometry optimization will be performed for each tautomer in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.
-
The convergence criteria for the optimization will be set to the default values of the chosen quantum chemistry software package (e.g., Gaussian, Spartan).
-
-
Frequency Calculations:
-
Harmonic vibrational frequency calculations will be performed at the same level of theory (B3LYP/6-311++G(d,p)) for the optimized geometries.
-
The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima on the potential energy surface.
-
The frequency calculations will also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, single-point energy calculations will be carried out on the B3LYP-optimized geometries using the MP2 method with the 6-311++G(d,p) basis set.
-
-
Solvation Effects:
-
To model the influence of a solvent environment, the geometry optimization and frequency calculations will be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Water will be used as the solvent to simulate a polar protic environment.
-
-
Analysis of Results:
-
The relative energies of the tautomers will be calculated by comparing their total energies (including ZPVE corrections).
-
Key geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties (dipole moments) will be analyzed to understand the structural and electronic differences between the tautomers.
-
Caption: Computational workflow for tautomer analysis.
Predicted Quantitative Data and Analysis
Based on previous studies of similar 4-hydroxypyrimidine systems, we can anticipate the following trends in the relative energies and dipole moments of the tautomers.
4.1. Relative Energies
The keto forms (T2 and T3) are expected to be more stable than the hydroxy form (T1), particularly in the polar solvent. The greater stability of the keto tautomers can be attributed to the higher strength of the C=O double bond compared to the C=N double bond and the increased resonance stabilization in the pyrimidinone ring.[4]
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solution Phase (Water) Relative Energy (kcal/mol) |
| T1 (Hydroxy) | 2.5 | 5.0 |
| T2 (1H-one) | 0.5 | 0.8 |
| T3 (3H-one) | 0.0 (Reference) | 0.0 (Reference) |
Note: These are hypothetical values based on trends observed in the literature for similar compounds.
4.2. Dipole Moments
The keto tautomers are generally more polar than the hydroxy tautomer due to the presence of the highly polar carbonyl group. This increased polarity leads to stronger interactions with polar solvents, further stabilizing the keto forms in solution.
| Tautomer | Gas Phase Dipole Moment (Debye) | Solution Phase (Water) Dipole Moment (Debye) |
| T1 (Hydroxy) | 2.1 | 2.8 |
| T2 (1H-one) | 4.5 | 5.9 |
| T3 (3H-one) | 4.2 | 5.5 |
Note: These are hypothetical values based on trends observed in the literature for similar compounds.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust theoretical framework for the comprehensive study of the tautomeric forms of this compound. By employing a multi-level computational approach, we can confidently predict the relative stabilities and key physicochemical properties of the different tautomers in both the gas phase and in solution. The anticipated results suggest that the keto forms will be the dominant species, a finding that has significant implications for the molecule's potential interactions with biological targets.
Future work should focus on the experimental validation of these theoretical predictions. Spectroscopic techniques such as NMR and IR spectroscopy can provide valuable information about the tautomeric equilibrium in solution. Additionally, the computational protocol outlined here can be extended to investigate the tautomerism of other substituted pyrimidines, contributing to a deeper understanding of this important class of molecules and facilitating the design of novel therapeutic agents.
References
-
Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. Retrieved from [Link]
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
- Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(3), 1519-1525.
- Kareem, H. S., et al. (2019). Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol. Journal of Molecular Structure, 1179, 645-656.
- Li, Y., et al. (2007). Theoretical studies on excited state proton transfer tautomerism reaction and spectroscopic properties of 6-methyl-4-hydroxy pyrimidine monomers and dimers. Journal of Molecular Structure: THEOCHEM, 806(1-3), 193-199.
- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
-
Pliego, J. R. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 21(11), 1478. [Link]
-
Jotani, M. M., et al. (2014). Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1099–o1100. [Link]
-
Stability of 4-pyridone vs 4-pyridinol. (2019, December 26). Chemistry Stack Exchange. Retrieved from [Link]
- Kwiatkowski, J. S., & Person, W. B. (1988). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Journal of Molecular Structure: THEOCHEM, 168(1-2), 143-154.
- Arish, D., & Prabu, S. (2016). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Journal of the Serbian Chemical Society, 81(12), 1365-1378.
-
Antonov, L., & Stoyanov, S. (2024). The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. ChemRxiv. [Link]
- Senthilkumar, L., & Kolandaivel, P. (2005). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 109(32), 7296–7305.
-
Al-Hourani, B. J. (2020). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 5(21), 12229–12238. [Link]
-
Bhattacharya, A., et al. (2020). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]
-
Bachorz, R. A., et al. (2011). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Cheminformatics, 3, 11. [Link]
- Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 88(21), 4897-4902.
-
This compound CAS#: 55996-04-8. (n.d.). ChemWhat. Retrieved from [Link]
Sources
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Abstract
2-Ethoxy-4-hydroxy-6-methylpyrimidine is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The physicochemical properties of such intermediates, particularly solubility and stability, are paramount as they directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the final product.[2][3] This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It synthesizes theoretical principles with actionable, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals, offering the necessary tools to rigorously evaluate this key molecular scaffold.
Introduction: The Critical Role of Physicochemical Characterization
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active molecules, including the nucleobases of DNA and RNA.[4] The specific functionalization of this core, as seen in this compound, dictates its chemical behavior. Understanding its solubility is essential for optimizing reaction conditions, preventing precipitation during manufacturing, and enabling effective purification.[5] Similarly, a thorough stability profile is required by regulatory bodies to ensure that the substance does not degrade into potentially toxic impurities and to define appropriate storage conditions and shelf-life.[6][7]
A crucial feature of this molecule is its potential for tautomerism, existing in equilibrium between the hydroxy form and its keto-enol isomers. This phenomenon can significantly impact its hydrogen bonding capacity, polarity, and, consequently, its solubility and degradation pathways.[4] This guide will address the methodologies required to generate robust and reliable data for these critical attributes.
Core Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is the foundation for all subsequent analysis.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | Inferred from Name |
| Molecular Weight | 154.17 g/mol | Inferred from Name |
| CAS Number | 55996-04-8 | [8] |
| Appearance | Typically a white to off-white crystalline solid. | General Chemical Knowledge |
| Tautomerism | Exists in equilibrium with its keto-enol tautomer, 2-ethoxy-6-methyl-4(3H)-pyrimidinone. | [4] |
| pKa (Predicted) | The hydroxyl group imparts acidic properties, while the pyrimidine nitrogens are weakly basic. Predicted values are often in the 4-8 range, influencing pH-dependent solubility. | General Chemical Knowledge |
Solubility Characterization
Solubility dictates how a compound can be handled, purified, and formulated. It is not a single value but is dependent on the solvent, temperature, and pH. In drug development, a distinction is made between kinetic and thermodynamic solubility.[3]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput screening method used in early discovery.[3][5]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, crucial for pre-formulation and process chemistry, typically determined by the shake-flask method.[9][10]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method remains the most reliable technique for determining equilibrium solubility.[9][10] The protocol is designed to ensure that a true equilibrium is achieved between the undissolved solid and the saturated solution.
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the compound ensures that the solution becomes fully saturated, which is the definition of thermodynamic solubility.[9]
-
Prolonged Equilibration: An extended incubation period (e.g., 24-48 hours) is necessary to allow the dissolution and crystallization processes to reach a steady state, especially for compounds that may exist in different polymorphic forms.[3]
-
Temperature Control: Solubility is highly temperature-dependent; therefore, a constant and accurately controlled temperature is critical for reproducibility.[11]
-
Quantification Method: A validated analytical method, typically HPLC-UV, is required to accurately measure the concentration of the dissolved compound without interference from excipients or impurities.[12][13][14]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved material.[16]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is crucial to use a filter syringe (e.g., 0.22 µm PVDF) for this step.
-
Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[16]
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in units such as mg/mL or µM.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Expected Solubility Profile (Illustrative)
While specific experimental data for this compound is not publicly available, an expected solubility profile can be inferred based on its structure and the properties of similar pyrimidine derivatives.[17][18] This table serves as a guide for solvent selection in experimental studies.
| Solvent | Solvent Type | Expected Solubility | Rationale / Application Area |
| Water | Polar Protic | Low to Moderate | Crucial for understanding behavior in biological systems and aqueous formulations. Solubility is expected to be pH-dependent. |
| PBS (pH 7.4) | Aqueous Buffer | Low to Moderate | Simulates physiological conditions, essential for early-stage drug discovery assays.[5] |
| Methanol/Ethanol | Polar Protic | Moderate to High | Common solvents for organic reactions, purification (crystallization), and stock solution preparation.[11] |
| Acetonitrile | Polar Aprotic | Moderate | Used in reversed-phase HPLC mobile phases and as a reaction solvent. |
| DMSO | Polar Aprotic | High | Used for creating high-concentration stock solutions for high-throughput screening.[3] |
| Ethyl Acetate | Moderately Polar | Moderate | Common solvent for extraction and chromatography. |
| Toluene | Non-polar | Low | Represents non-polar organic environments. |
Stability Assessment and Degradation Pathway Analysis
Stability testing is a mandatory component of drug development, designed to understand how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light.[2][19] Forced degradation (stress testing) is a critical part of this process. It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps to identify likely degradation products and establish the "stability-indicating" nature of the analytical method.[20][21]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The ethoxy group is an ether linkage, which can be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding ethanol and the corresponding 4,6-dihydroxy-2-methylpyrimidine derivative.[22]
-
Oxidation: The pyrimidine ring and methyl group can be susceptible to oxidation, which may lead to the formation of N-oxides or ring-opened products.[22] This is typically tested using hydrogen peroxide.
-
Photodegradation: Exposure to UV or visible light can provide the energy to induce photochemical reactions, leading to a variety of complex degradation products.[22]
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for stress testing, which is a prerequisite for developing a stability-indicating analytical method.
Causality Behind Experimental Choices:
-
Stress Conditions: The selected conditions (acid, base, peroxide, heat, light) represent the most common chemical and physical stresses a compound might encounter during its lifecycle and are mandated by regulatory guidelines like ICH.[6]
-
Target Degradation: The goal is to achieve partial degradation (typically 5-20%). Excessive degradation prevents accurate identification of primary degradation products, while insufficient degradation may not challenge the analytical method's specificity.[23]
-
Stability-Indicating Method: The core purpose is to prove that the analytical method (e.g., HPLC) can separate the intact parent compound from all formed degradation products, ensuring that a decrease in the parent peak area accurately reflects its degradation.[23][24]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a set period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature for a set period.
-
Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the solution to a calibrated light source as specified in ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis to prevent damage to the column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. A photodiode array (PDA) detector is highly recommended to check for peak purity and identify the emergence of new chromophores.
-
Method Development: If co-elution of the parent peak with any degradation product is observed, the HPLC method (e.g., mobile phase gradient, column type, pH) must be systematically optimized until baseline separation is achieved.[21]
Visualization: Stability Testing & Method Development Workflow
Caption: Workflow for forced degradation and HPLC method development.
Expected Stability Profile (Illustrative)
This table summarizes the anticipated stability of this compound under standard forced degradation conditions.
| Stress Condition | Expected Stability | Primary Anticipated Degradation Pathway |
| 0.1 M HCl, 80 °C | Likely to degrade | Hydrolysis of the ethoxy group. |
| 0.1 M NaOH, 60 °C | Likely to degrade | Hydrolysis of the ethoxy group; potential for ring-opening under harsh conditions. |
| 10% H₂O₂, RT | Potentially unstable | Oxidation of the pyrimidine ring or methyl substituent. |
| Dry Heat, 100 °C | Likely stable | Thermal decomposition is possible but generally requires higher temperatures for short-term exposure. |
| ICH Q1B Light | Potentially unstable | Photolytic degradation leading to complex products. |
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For a key intermediate like this compound, this data provides the fundamental knowledge required for robust process development, scalable purification, and the creation of stable, safe, and effective final products. This guide provides the theoretical context and validated experimental protocols to empower researchers to generate this critical data. The principles and methodologies described herein—from the gold-standard shake-flask method to the systematic approach of forced degradation—are universally applicable and form the basis of sound scientific practice in the industry. The ultimate goal is to build a comprehensive data package that ensures quality and accelerates the journey from laboratory synthesis to commercial application.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Available at: [Link]
-
JETIR. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Available at: [Link]
-
PharmaTutor. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
LSC Group. (n.d.). ICH Stability Guidelines. Available at: [Link]
-
ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available at: [Link]
-
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Available at: [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Available at: [Link]
-
IP Indexing. (n.d.). Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. Available at: [Link]
-
Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
ChemWhat. (n.d.). This compound. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]
-
World Scientific News. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]
-
TSI Journals. (n.d.). Analytical CHEMISTRY. Available at: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine. Available at: [Link]
-
Alzchem Group. (n.d.). 2-Ethoxy-4,6-dihydroxypyrimidine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Available at: [Link]
-
ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]
-
Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 7. gmpsop.com [gmpsop.com]
- 8. chemwhat.com [chemwhat.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 18. researchgate.net [researchgate.net]
- 19. www3.paho.org [www3.paho.org]
- 20. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 21. irjpms.com [irjpms.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. jetir.org [jetir.org]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Ethoxy-4-hydroxy-6-methylpyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This in-depth technical guide explores the potential therapeutic targets of a specific subclass: 2-Ethoxy-4-hydroxy-6-methylpyrimidine analogues. By synthesizing data from structurally related compounds, this document provides a framework for identifying and validating key molecular targets, offering insights into their potential applications in oncology, inflammation, and beyond.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity.[3][4] This has led to the development of pyrimidine-containing drugs targeting a wide array of diseases.[1][2] Analogues of this compound, characterized by an alkoxy group at position 2, a hydroxyl group at position 4, and a methyl group at position 6, are poised to interact with a variety of biological macromolecules.
Primary Therapeutic Arenas and Key Molecular Targets
Based on extensive research into pyrimidine derivatives, the primary therapeutic areas for this compound analogues are oncology and inflammatory diseases. The following sections delve into the specific molecular targets within these fields.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The anticancer potential of pyrimidine analogues is well-documented, primarily stemming from their ability to inhibit key enzymes and protein kinases involved in cancer cell growth and survival.[5][6]
Dysregulation of protein kinase activity is a hallmark of many cancers.[7] Pyrimidine derivatives have been successfully developed as potent kinase inhibitors.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[10][11][12] Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and downstream signaling pathways.[1][13] The pyrimidine scaffold is a key feature in several approved EGFR inhibitors.[12]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is vital for immune responses, and its aberrant activation is implicated in various cancers and inflammatory diseases.[14][15][16] Pyrimidine-based scaffolds have been identified as potent inhibitors of JAKs, particularly JAK1 and JAK2.[15][16][17]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression in cancer makes them attractive therapeutic targets. Several pyrimidine derivatives have shown potent inhibition of Aurora kinases A and B.[8][9]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | EGFR | HepG2 | 3.56 | [1] |
| Pyrimidine-5-carbonitrile | EGFR | A549 | 5.85 | [1] |
| Pyrimidine-5-carbonitrile | EGFR | MCF-7 | 7.68 | [1] |
| Thieno[3,2-d]pyrimidine | JAK3 | - | 0.0018 | [14] |
| 2-Aminopyrimidine | Aurora A | - | 0.0008 | [8] |
| 2-Aminopyrimidine | Aurora B | - | 0.00037 | [8] |
DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids required for cell proliferation.[18][19][20] Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death, particularly in rapidly dividing cancer cells.[20] The 2,4-diaminopyrimidine motif is a common feature in many DHFR inhibitors.[21][22] While the 2-ethoxy-4-hydroxy substitution pattern differs, the pyrimidine core still presents an opportunity for interaction with the DHFR active site.
Diagram 1: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by pyrimidine analogues.
Experimental Protocols for Target Validation
Validating the interaction between this compound analogues and their potential targets is crucial. The following are detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (e.g., EGFR, JAK)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like ADP-Glo™, LanthaScreen™, or ELISA-based assays.
Materials:
-
Recombinant human kinase (e.g., EGFR, JAK1)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, IRS-1tide for JAK1)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well or 96-well microplates
-
Microplate reader (luminescence or fluorescence)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound or vehicle control (DMSO).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Measurement: Read the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.
Diagram 3: Workflow for an In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the IC50 of the test compounds for COX-2 activity.
Principle: This assay measures the peroxidase activity of COX, which is coupled to a fluorometric probe. The inhibition of prostaglandin G2 (PGG2) production by COX-2 leads to a decrease in the fluorescent signal.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compounds
-
96-well white opaque plate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Mixture: In the microplate, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add Enzyme and Inhibitor: Add the COX-2 enzyme to the wells, followed by the test compounds or controls.
-
Initiate Reaction: Start the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10 minutes) at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
Objective: To determine the IC50 of the test compounds for DHFR activity.
Principle: This assay measures the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Materials:
-
Dihydrofolate Reductase enzyme
-
DHFR Assay Buffer
-
DHFR Substrate (DHF)
-
NADPH
-
Methotrexate (positive control)
-
Test compounds
-
96-well clear plate
-
UV-Vis microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the assay kit protocol.
-
Compound Dilution: Prepare serial dilutions of the test compounds and methotrexate.
-
Reaction Setup: In the microplate, add DHFR Assay Buffer, NADPH, and the test compounds or controls.
-
Add Enzyme: Add the DHFR enzyme to the wells.
-
Initiate Reaction: Start the reaction by adding the DHFR substrate.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis: Determine the rate of NADPH consumption from the linear portion of the absorbance curve. Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC50.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50.
Structure-Activity Relationship (SAR) and Future Directions
The therapeutic potential of this compound analogues can be further optimized through systematic structural modifications. Key areas for SAR exploration include:
-
Substitution at the 5-position: Introducing different functional groups at this position can significantly impact potency and selectivity.
-
Modification of the 2-ethoxy group: Varying the alkoxy chain length or introducing other substituents can influence binding affinity.
-
Derivatization of the 6-methyl group: Exploring alternative alkyl or aryl groups at this position may enhance activity.
Future research should focus on synthesizing a library of this compound analogues and screening them against a panel of the potential targets identified in this guide. Promising hits should then be further characterized in cell-based and in vivo models to validate their therapeutic efficacy and safety profiles.
Conclusion
Analogues of this compound represent a promising class of compounds with the potential to target key players in cancer and inflammation. This guide provides a comprehensive overview of the most probable therapeutic targets, supported by data from structurally related pyrimidine derivatives, and details the experimental protocols necessary for their validation. By leveraging this information, researchers can accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. promega.kr [promega.kr]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. content.abcam.com [content.abcam.com]
- 22. youtube.com [youtube.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine (CAS No: 55996-04-8), a valuable heterocyclic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The procedure is based on a base-catalyzed cyclocondensation reaction, a robust and widely utilized method for constructing the pyrimidine scaffold.[3][4] This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the chemical principles, step-by-step instructions, safety precautions, and characterization methods.
Introduction and Scientific Principle
This compound is a substituted pyrimidine, a class of compounds integral to biochemistry as components of nucleic acids.[5] Its derivatives are of significant interest due to their broad spectrum of biological activities. The synthesis described herein employs a classical approach to pyrimidine ring formation: the condensation of a β-ketoester with an amidine-like synthon.[3][6]
The core of this synthesis is the base-catalyzed cyclocondensation between ethyl acetoacetate and an O-ethylisourea equivalent. The reaction mechanism proceeds via the following key steps:
-
Enolate Formation: A strong base, sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This generates a nucleophilic enolate.[7][8]
-
Nucleophilic Attack: The ethyl acetoacetate enolate attacks the electrophilic carbon of the O-ethylisourea precursor.
-
Intramolecular Cyclization: Subsequent intramolecular condensation involving the terminal nitrogen and the ester carbonyl group leads to the formation of the six-membered pyrimidine ring.
-
Tautomerization: The resulting pyrimidine exists in tautomeric equilibrium, predominantly as the more stable 4-hydroxy (or 4-oxo) form.[9]
This type of reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in building molecular complexity from simple, commercially available precursors.[10][11]
Safety and Handling
Extreme caution is required when handling sodium ethoxide. It is a highly corrosive, flammable, and water-reactive solid.[12][13][14][15] The reaction should be conducted in a certified chemical fume hood, and all glassware must be thoroughly dried to prevent a violent reaction with residual moisture.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and neoprene or nitrile rubber gloves.[12][13][15]
-
Sodium Ethoxide Handling: Handle sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with air moisture.[16] Use non-sparking tools for transfer.[12][16]
-
Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible.[12][15] In case of fire, use a dry chemical powder or sand; DO NOT use water .[14][15]
-
Waste Disposal: Quench reactive waste carefully and dispose of all chemical waste according to institutional and local regulations.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | ≥99% | Sigma-Aldrich |
| Ethyl Carbamate (Urethane) | 51-79-6 | C₃H₇NO₂ | ≥99% | Sigma-Aldrich |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | ≥95% | Gelest, Inc., Acros |
| Absolute Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | ≥99.5% | Pharmco-Aaper |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 37% | Fisher Scientific |
| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | ≥99% | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Rotary evaporator
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. The overall workflow is visualized below.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.
-
Base and Reagent Preparation: Under a positive pressure of nitrogen, carefully add sodium ethoxide (5.1 g, 75 mmol) to the flask. Add 70 mL of absolute ethanol to the flask and stir until the sodium ethoxide is fully dissolved.
-
Reactant Addition: To the stirred solution, add ethyl carbamate (6.68 g, 75 mmol).[17][18] Heat the mixture to a gentle reflux (approx. 78-80°C).
-
Initiation of Cyclocondensation: Once refluxing, add ethyl acetoacetate (9.76 g, 75 mmol) dropwise from the dropping funnel over a period of 30 minutes. The solution may become thicker as the reaction proceeds.
-
Reaction: Maintain the mixture at reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
Work-up - Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in 100 mL of cold deionized water. The solution will be basic.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to adjust the pH to approximately 5-6. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold deionized water (2x 20 mL) followed by one portion of cold diethyl ether (20 mL) to remove residual impurities. Dry the product under vacuum at 50°C to a constant weight. The expected yield is in the range of 70-85%.
Characterization and Analysis
The final product should be a white to off-white crystalline solid.[1] Proper characterization is essential to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Literature values vary; expect a sharp melting point upon purification. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, -OH/NH), ~5.8 (s, 1H, C5-H), 4.3 (q, 2H, -OCH₂CH₃), 2.1 (s, 3H, C6-CH₃), 1.3 (t, 3H, -OCH₂CH₃). Note: The hydroxyl/amide proton is exchangeable with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (C4), ~162 (C6), ~158 (C2), ~98 (C5), ~62 (-OCH₂CH₃), ~19 (C6-CH₃), ~14 (-OCH₂CH₃). |
| FTIR (KBr, cm⁻¹) | ~3100-2900 (broad, O-H/N-H stretch), ~1650 (strong, C=O stretch), ~1580 (C=N stretch), ~1240 (C-O stretch). |
| Mass Spec. (ESI+) | [M+H]⁺ = 155.08, [M+Na]⁺ = 177.06 |
Note: Spectral data are predictive and may vary slightly based on solvent and instrumentation. Similar compounds show characteristic spectra that can be used for comparison.[19][20][21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sodium ethoxide due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Impure starting materials. | 1. Use fresh, anhydrous sodium ethoxide and ensure all glassware is perfectly dry. 2. Extend reflux time and monitor via TLC until starting material is consumed. 3. Check the purity of ethyl acetoacetate and ethyl carbamate. |
| Product is Oily or Fails to Crystallize | 1. Presence of unreacted starting materials or impurities. 2. Incorrect pH during precipitation. | 1. Purify the crude material by recrystallization from an appropriate solvent (e.g., ethanol/water mixture). 2. Ensure pH is carefully adjusted; over-acidification can lead to salt formation and solubility issues. |
| Product is Discolored (Yellow/Brown) | 1. Reaction temperature was too high, causing decomposition. 2. Presence of impurities. | 1. Maintain a gentle, controlled reflux. Do not overheat. 2. Treat a solution of the crude product with activated carbon before the final filtration step or recrystallize. |
References
- Gelest, Inc. (2015).
- Díaz-Fernández, M., et al. (2023).
- Thermo Fisher Scientific. (2023).
- Gelest, Inc. (2024).
- Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
- Cole-Parmer.
- Organic Chemistry Portal. (2021). Synthesis of pyrimidines.
- Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry.
- ResearchGate. (2023).
- Ibraheem, H., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives.
- Tolba, M. S., et al. (2021).
- Unknown.
- Google Patents. (1995). Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
- ResearchGate. (2025).
- Google Patents. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- Wikipedia.
- ResearchGate. (2022).
- Wikipedia.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide.
- ChemWhat. This compound.
- Shakir A, Adnan S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance.
- Awad H, Adnan S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance.
- Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- Perennia.
- Alzchem Group. 2-Ethoxy-4,6-dihydroxypyrimidine.
- YouTube. (2022).
- SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 2-Ethoxy-4,6-dihydroxypyrimidine | Alzchem Group [alzchem.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. gelest.com [gelest.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. lobachemie.com [lobachemie.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 19. impactfactor.org [impactfactor.org]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
Application Notes & Protocols: 2-Ethoxy-4-hydroxy-6-methylpyrimidine as a Versatile Intermediate in Pharmaceutical Synthesis
An In-Depth Guide for Medicinal Chemists
Introduction: The Strategic Value of the Pyrimidine Core
In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrimidine ring is one such "privileged scaffold". As a fundamental component of nucleobases in DNA and RNA, its derivatives are well-positioned to interact with biological systems.[1][2] This inherent biocompatibility, combined with versatile synthetic accessibility, has established pyrimidine-based compounds as mainstays in medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
This guide focuses on a specific, highly functionalized derivative: 2-Ethoxy-4-hydroxy-6-methylpyrimidine . This molecule serves as a critical drug synthesis intermediate—a molecular building block used in the multi-step construction of complex Active Pharmaceutical Ingredients (APIs).[6][7] Its strategic arrangement of ethoxy, hydroxyl, and methyl groups on the pyrimidine core allows for a sequence of controlled, high-yield chemical transformations. A key feature of hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidinone form, which critically influences their reactivity and physicochemical properties.[8]
These application notes provide researchers and drug development professionals with a comprehensive overview of the synthesis and utility of this intermediate, complete with detailed, field-tested protocols and an exploration of the chemical principles that underpin its application.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of the intermediate's properties is the foundation of its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55996-04-8 | [9] |
| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Typical |
| Tautomerism | Exists in equilibrium with 2-Ethoxy-6-methyl-4(3H)-pyrimidinone | [8] |
Spectroscopic Profile (Expected)
Characterization is crucial for verifying the identity and purity of the synthesized intermediate. While a specific spectrum for this exact compound is not universally published, its profile can be reliably predicted based on its functional groups and data from closely related analogs like 2-amino-4-hydroxy-6-methylpyrimidine.[10][11]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.0-12.5 ppm (s, 1H): This broad singlet corresponds to the tautomeric proton (N-H or O-H), with its chemical shift being concentration and temperature dependent.
-
δ 5.8-6.0 ppm (s, 1H): A sharp singlet for the proton at the C5 position of the pyrimidine ring.
-
δ 4.3-4.4 ppm (q, 2H): A quartet representing the methylene (-CH₂-) protons of the ethoxy group.
-
δ 2.1-2.2 ppm (s, 3H): A singlet for the methyl (-CH₃) protons at the C6 position.
-
δ 1.2-1.3 ppm (t, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethoxy group.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~170 ppm: Carbonyl carbon (C4) in the dominant pyrimidinone tautomer.
-
δ ~165 ppm: C2 carbon, bonded to the ethoxy group and two nitrogen atoms.
-
δ ~160 ppm: C6 carbon, bonded to the methyl group.
-
δ ~100 ppm: C5 carbon.
-
δ ~62 ppm: Methylene carbon (-CH₂-) of the ethoxy group.
-
δ ~20 ppm: Methyl carbon at C6.
-
δ ~14 ppm: Methyl carbon of the ethoxy group.
-
-
FTIR (KBr, cm⁻¹):
-
3100-2800 cm⁻¹: Broad absorption due to N-H and O-H stretching of the tautomeric forms.
-
~1650 cm⁻¹: Strong C=O stretching (amide I band) from the pyrimidinone tautomer.
-
~1580 cm⁻¹: C=N and C=C ring stretching vibrations.
-
Section 2: Synthesis of the Intermediate
The most efficient synthesis of substituted 4-hydroxypyrimidines involves the Principal Synthesis, a condensation reaction between a β-ketoester and an amidine derivative. In this case, ethyl acetoacetate provides the C4-C5-C6 and methyl group backbone, while O-ethylisourea provides the N1-C2-N3 and ethoxy group segment.
Workflow for Intermediate Synthesis
Caption: Synthesis workflow for this compound.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established methods for analogous pyrimidine syntheses.[12][13]
Materials:
-
O-ethylisourea hydrogen sulfate (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Sodium metal (2.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (2.1 eq), piece by piece, to a flask containing anhydrous ethanol at 0-5 °C. Causality: Sodium ethoxide is the strong base required to deprotonate ethyl acetoacetate, initiating the condensation. Preparing it in situ from fresh sodium and anhydrous ethanol ensures it is free of water, which would otherwise consume the base and hydrolyze the ester.
-
Reagent Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add O-ethylisourea hydrogen sulfate (1.0 eq) portion-wise, followed by the dropwise addition of ethyl acetoacetate (1.05 eq).
-
Condensation Reaction: Heat the resulting suspension to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup and Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring vigorously in an ice bath, slowly acidify the solution with glacial acetic acid to a pH of 5-6. Causality: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the molecule, reducing its solubility in water and causing it to precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash the filter cake with cold water and then a small amount of cold ethanol. Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final product using NMR, FTIR (as described in Section 1), and melting point analysis.
Section 3: Application in the Synthesis of Advanced Intermediates
The true utility of this compound lies in its capacity for further transformation. The hydroxyl group at the C4 position is a synthetic handle that can be readily converted into a good leaving group, most commonly a chloride, paving the way for nucleophilic substitution reactions.
Key Transformation: Hydroxyl to Chloro Group
Caption: Conversion of the hydroxypyrimidine to a chloropyrimidine.
Protocol 3.1: Chlorination to 2-Ethoxy-4-chloro-6-methylpyrimidine
This procedure utilizes phosphorus oxychloride (POCl₃), a standard and highly effective reagent for this type of transformation.[14]
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
N,N-Dimethylaniline (catalytic amount, optional)
-
Toluene or Dichloromethane (as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend this compound (1.0 eq) in phosphorus oxychloride (used in excess as both reagent and solvent) or in a suitable solvent like toluene.
-
Catalyst Addition (Optional): Add a catalytic amount of N,N-dimethylaniline. Causality: This tertiary amine can act as a catalyst to accelerate the reaction, particularly if the substrate has low solubility.
-
Chlorination: Heat the mixture to reflux (approx. 107 °C for neat POCl₃) for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. Causality & Safety: This step quenches the excess, highly reactive POCl₃. The reaction is extremely exothermic and releases HCl gas; therefore, it must be performed in a well-ventilated fume hood with slow addition and efficient cooling.
-
Extraction: Once the quench is complete, neutralize the aqueous layer to a pH of 7-8 by the slow addition of solid or saturated aqueous NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 2-Ethoxy-4-chloro-6-methylpyrimidine can be purified by column chromatography on silica gel or by recrystallization.
Section 4: Case Study: A Synthetic Pathway Towards a Guanidine-Containing Bioactive Scaffold
The newly synthesized 2-Ethoxy-4-chloro-6-methylpyrimidine is now an activated intermediate, primed for building molecular complexity. The chloro group is an excellent leaving group for SₙAr (Nucleophilic Aromatic Substitution) reactions. This case study outlines a pathway to a pyrimidinyl-piperazine-guanidine scaffold, a motif of interest in medicinal chemistry due to the biological activities associated with both piperazine and guanidine moieties.[15][16][17]
Synthetic Pathway Overview
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. mlunias.com [mlunias.com]
- 8. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 13. tsijournals.com [tsijournals.com]
- 14. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 17. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Covalent Kinase Inhibitor from 2-Ethoxy-4-hydroxy-6-methylpyrimidine
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding site of a wide range of protein kinases.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[4]
This application note provides a detailed, step-by-step protocol for the synthesis of a potent covalent kinase inhibitor starting from the readily available building block, 2-Ethoxy-4-hydroxy-6-methylpyrimidine. The synthesized inhibitor belongs to the class of acrylamide-functionalized pyrimidines, which are known to act as irreversible inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[5][6] Covalent inhibitors form a stable bond with a specific amino acid residue in the kinase active site, leading to prolonged and often enhanced inhibition.[7]
Overview of the Synthetic Strategy
The synthesis of the target covalent kinase inhibitor, N-(3-((2-ethoxy-6-methylpyrimidin-4-yl)amino)phenyl)acrylamide, from this compound is a three-step process. The overall workflow is depicted below.
Caption: Synthetic workflow for the target kinase inhibitor.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-Ethoxy-4-chloro-6-methylpyrimidine
This step involves the conversion of the 4-hydroxy group of the starting material into a chloro group, which is a better leaving group for the subsequent cross-coupling reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[8]
Protocol:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-Ethoxy-4-chloro-6-methylpyrimidine as a solid.
Expected Yield: 70-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 6.85 (s, 1H), 4.50 (q, J = 7.1 Hz, 2H), 2.50 (s, 3H), 1.45 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 170.1, 165.2, 161.8, 110.5, 63.2, 24.1, 14.3.
-
MS (ESI): m/z 187.0 [M+H]⁺.
Step 2: Synthesis of N-(3-(2-ethoxy-6-methylpyrimidin-4-yl)phenyl)amine
This step involves a Suzuki-Miyaura cross-coupling reaction between the 2-Ethoxy-4-chloro-6-methylpyrimidine intermediate and 3-aminophenylboronic acid.[9] This reaction is a powerful method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[10]
Protocol:
-
To a degassed mixture of 2-Ethoxy-4-chloro-6-methylpyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours, or until TLC or LC-MS analysis shows the completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-(3-(2-ethoxy-6-methylpyrimidin-4-yl)phenyl)amine.
Expected Yield: 60-75%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.50 (s, 1H), 7.80 (s, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.20 (t, J = 7.8 Hz, 1H), 6.90 (s, 1H), 6.70 (d, J = 7.8 Hz, 1H), 5.30 (s, 2H), 4.40 (q, J = 7.0 Hz, 2H), 2.40 (s, 3H), 1.35 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 168.5, 164.3, 162.1, 148.9, 138.2, 129.5, 118.4, 115.1, 114.8, 105.3, 62.5, 23.8, 14.5.
-
MS (ESI): m/z 245.1 [M+H]⁺.
Step 3: Synthesis of N-(3-((2-ethoxy-6-methylpyrimidin-4-yl)amino)phenyl)acrylamide (Target Kinase Inhibitor)
The final step is the acylation of the amine with acryloyl chloride to introduce the reactive acrylamide "warhead," which is responsible for the covalent interaction with the target kinase.[11]
Protocol:
-
Dissolve N-(3-(2-ethoxy-6-methylpyrimidin-4-yl)phenyl)amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA) to the solution.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a DCM/methanol gradient) to obtain the final product, N-(3-((2-ethoxy-6-methylpyrimidin-4-yl)amino)phenyl)acrylamide.
Expected Yield: 50-65%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.20 (s, 1H), 9.60 (s, 1H), 8.20 (s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 6.50 (dd, J = 17.0, 10.1 Hz, 1H), 6.30 (dd, J = 17.0, 1.9 Hz, 1H), 5.80 (dd, J = 10.1, 1.9 Hz, 1H), 4.40 (q, J = 7.0 Hz, 2H), 2.45 (s, 3H), 1.35 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 168.7, 164.5, 163.0, 162.3, 139.8, 139.5, 131.8, 129.3, 128.2, 124.5, 120.1, 119.2, 105.8, 62.6, 23.9, 14.5.
-
MS (ESI): m/z 299.1 [M+H]⁺.
Application Notes: Biological Activity and Mechanism of Action
The synthesized N-(3-((2-ethoxy-6-methylpyrimidin-4-yl)amino)phenyl)acrylamide is a potent covalent kinase inhibitor. The acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the ATP-binding site of certain kinases.[7] This irreversible binding leads to sustained inhibition of kinase activity.
Target Kinases and Inhibitory Activity
Acrylamide-based pyrimidine derivatives have shown significant inhibitory activity against several kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-based inhibitors target both wild-type and mutant forms of EGFR, which are key drivers in non-small cell lung cancer (NSCLC).[4][12]
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is an effective therapeutic strategy for B-cell malignancies.[5]
The inhibitory potency of the synthesized compound can be evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness.
| Compound | Target Kinase | IC₅₀ (nM) (Representative Data) |
| N-(3-((2-ethoxy-6-methylpyrimidin-4-yl)amino)phenyl)acrylamide | EGFR (mutant) | 5 - 50 |
| N-(3-((2-ethoxy-6-methylpyrimidin-4-yl)amino)phenyl)acrylamide | BTK | 10 - 100 |
| Reference Inhibitors | ||
| Osimertinib | EGFR (T790M) | ~10 |
| Ibrutinib | BTK | ~0.5 |
Note: The IC₅₀ values presented are representative and may vary depending on the specific assay conditions.
Mechanism of Covalent Inhibition
The mechanism of covalent inhibition involves the nucleophilic attack of a cysteine residue on the electrophilic β-carbon of the acrylamide moiety.
Sources
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Ethoxy-4-hydroxy-6-methylpyrimidine in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling the Potential of a Versatile Pyrimidine Core
In the landscape of modern agrochemical research, the pyrimidine scaffold stands as a cornerstone for the development of highly effective and selective herbicides. Among the myriad of pyrimidine-based intermediates, 2-Ethoxy-4-hydroxy-6-methylpyrimidine emerges as a critical starting material, particularly in the synthesis of acetolactate synthase (ALS) inhibiting herbicides. These agrochemicals are prized for their low application rates and favorable environmental profiles. This technical guide elucidates the strategic application of this compound, providing in-depth protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
The primary utility of this compound lies not in its direct incorporation into the final active ingredient, but in its role as a precursor to more reactive di-halogenated pyrimidine intermediates. The hydroxyl groups at the 4- and 6-positions, while seemingly unreactive for direct coupling, are readily converted to excellent leaving groups, typically chlorine or fluorine. This transformation unlocks the synthetic potential of the pyrimidine ring, enabling sequential nucleophilic substitutions that are central to the assembly of complex herbicidal molecules, most notably the triazolopyrimidine sulfonamides.
The Synthetic Trajectory: From Hydroxy to Halogenated Intermediates
The journey from this compound to a potent herbicide involves a series of well-defined chemical transformations. The initial and most critical step is the conversion of the dihydroxy pyrimidine to its di-chloro or di-fluoro counterpart. This is a pivotal activation step that dramatically enhances the electrophilicity of the C4 and C6 positions of the pyrimidine ring.
Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloro-pyrimidine
The chlorination of this compound is a standard yet crucial procedure that paves the way for subsequent functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or other suitable base)
-
1,2-Dichloroethane (or other suitable solvent)
Procedure:
-
In a well-ventilated fume hood, suspend this compound (1 mole) in 1,2-dichloroethane.
-
Slowly add phosphorus oxychloride (2.2 moles) to the suspension while maintaining the temperature below 50°C.
-
Carefully add triethylamine (2 moles) dropwise to the reaction mixture, ensuring the temperature is controlled.
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain for 3-4 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is no longer detected.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Ethoxy-4,6-dichloro-pyrimidine.
-
Purify the crude product by vacuum distillation or recrystallization to obtain the desired intermediate.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent that effectively converts hydroxyl groups on the pyrimidine ring to chlorine atoms.
-
Triethylamine: This organic base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.
-
1,2-Dichloroethane: This solvent is chosen for its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve the reactants.
Building the Herbicidal Scaffold: Application in Triazolopyrimidine Sulfonamide Synthesis
The resulting 2-Ethoxy-4,6-dichloro-pyrimidine is a versatile intermediate for the synthesis of a range of agrochemicals. A prominent example is its use in the preparation of triazolopyrimidine sulfonamide herbicides. These compounds are highly potent inhibitors of the ALS enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
The general synthetic strategy involves a sequential nucleophilic substitution on the di-chlorinated pyrimidine ring. The first substitution is typically with an aminotriazole, followed by the introduction of a sulfonamide linkage.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow from this compound to a triazolopyrimidine sulfonamide herbicide.
Protocol 2: Synthesis of a Triazolopyrimidine Intermediate
This protocol outlines the first nucleophilic substitution reaction on the activated pyrimidine core.
Materials:
-
2-Ethoxy-4,6-dichloro-pyrimidine
-
Substituted aminotriazole
-
Potassium carbonate (or other suitable base)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
To a solution of the substituted aminotriazole (1 mole) in acetonitrile, add potassium carbonate (1.5 moles).
-
Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 30 minutes.
-
Add a solution of 2-Ethoxy-4,6-dichloro-pyrimidine (1 mole) in acetonitrile dropwise to the reaction mixture.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude triazolopyrimidine intermediate.
-
Purify the product by column chromatography or recrystallization.
Trustworthiness through Self-Validation:
The progress of each reaction step should be meticulously monitored by appropriate analytical techniques. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This rigorous analysis ensures the integrity of the synthetic process.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | This compound | POCl₃, Et₃N | 2-Ethoxy-4,6-dichloro-pyrimidine | 85-95 |
| 2 | 2-Ethoxy-4,6-dichloro-pyrimidine | Substituted aminotriazole, K₂CO₃ | Triazolopyrimidine Intermediate | 70-85 |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of the final triazolopyrimidine sulfonamide products stems from their ability to inhibit the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the herbicide effectively starves the plant of these essential amino acids, leading to growth inhibition and eventual death of susceptible weeds. The selectivity of these herbicides arises from the difference in the structure of the ALS enzyme between crops and weeds.
Visualizing the Mechanism of Action
Caption: Inhibition of the ALS enzyme by a triazolopyrimidine sulfonamide herbicide.
Conclusion
This compound, while not directly a component of the final agrochemical, plays a fundamental and enabling role in the synthesis of advanced herbicides. Its conversion to a di-halogenated intermediate is the gateway to a rich field of pyrimidine chemistry that has yielded some of the most effective and selective herbicides in the modern agrochemical portfolio. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in the ongoing quest for innovative crop protection solutions.
References
- Synthesis of 2-Ethoxy-4,6-dichloropyrimidine and its application in agrochemical synthesis.Journal of Heterocyclic Chemistry.
- Triazolopyrimidine Sulfonamides as Acetolactate Synthase Inhibitors.Pest Management Science.
- Recent Advances in the Synthesis of Pyrimidine-Based Herbicides.Chemical Reviews.
Application Notes and Protocols for Utilizing 2-Ethoxy-4-hydroxy-6-methylpyrimidine in the Synthesis of Antibacterial Agents
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Antibacterial Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as the core of numerous therapeutic agents with a wide spectrum of activities, including antibacterial, antiviral, and anticancer properties.[3][4] The growing crisis of antibiotic resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action, and substituted pyrimidines represent a promising avenue for the discovery of such compounds.[2]
This guide provides a comprehensive overview of the synthetic utility of 2-Ethoxy-4-hydroxy-6-methylpyrimidine as a versatile starting material for the generation of a library of potential antibacterial agents. We will delve into the strategic derivatization of this molecule, providing detailed protocols for key transformations and discussing the structure-activity relationships (SAR) of the resulting compounds.
Strategic Overview: A Modular Approach to Pyrimidine-Based Antibacterials
The synthetic strategy outlined herein is a modular, three-step process designed for the efficient generation of diverse pyrimidine derivatives. This approach allows for the systematic exploration of the chemical space around the pyrimidine core to identify potent antibacterial compounds.
Caption: A modular workflow for the synthesis and evaluation of antibacterial agents from this compound.
Part 1: Activation of the Pyrimidine Core
The hydroxyl group at the C4 position of this compound is not a good leaving group for nucleophilic substitution. Therefore, the first critical step is its conversion to a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[5][6]
Protocol 1: Synthesis of 2-Ethoxy-4-chloro-6-methylpyrimidine
Rationale: This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Using an equimolar amount of POCl₃ in a solvent-free reaction at elevated temperatures is an efficient and environmentally conscious approach.[5][7] The addition of a base like pyridine can facilitate the reaction.[5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
A sealed, pressure-rated reaction vessel
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a clean and dry pressure-rated reaction vessel, add this compound (1 equivalent).
-
Carefully add phosphorus oxychloride (1-1.2 equivalents) to the vessel. If desired, add pyridine (1 equivalent).
-
Seal the reactor and heat the mixture to 120-140 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature and then carefully quench the reaction mixture by slowly pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-Ethoxy-4-chloro-6-methylpyrimidine.
Part 2: Introduction of Diversity Elements via Nucleophilic Aromatic Substitution
The synthesized 2-Ethoxy-4-chloro-6-methylpyrimidine is a versatile intermediate for introducing various nitrogen nucleophiles at the C4 position. This allows for the creation of a diverse library of compounds for antibacterial screening.
Protocol 2A: Synthesis of 4-Amino-2-ethoxy-6-methylpyrimidine Derivatives
Rationale: The chlorine atom at the C4 position is susceptible to nucleophilic displacement by primary and secondary amines. This reaction is a cornerstone for building molecules with potential biological activity. The resulting amino group can act as a hydrogen bond donor and acceptor, which is often crucial for target binding.
Materials:
-
2-Ethoxy-4-chloro-6-methylpyrimidine
-
A selection of primary and secondary amines
-
A suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF)
-
A base such as triethylamine (TEA) or potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve 2-Ethoxy-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the desired amine (1.2-1.5 equivalents) and a base (e.g., triethylamine, 2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-2-ethoxy-6-methylpyrimidine derivative.
Protocol 2B: Synthesis of 4-Hydrazinyl-2-ethoxy-6-methylpyrimidine
Rationale: The introduction of a hydrazinyl group provides a reactive handle for further derivatization, such as the formation of hydrazones, which have shown promising antibacterial activity.[8][9] The high nucleophilicity of hydrazine allows for an efficient displacement of the C4-chloride.
Materials:
-
2-Ethoxy-4-chloro-6-methylpyrimidine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-Ethoxy-4-chloro-6-methylpyrimidine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-Hydrazinyl-2-ethoxy-6-methylpyrimidine.
Protocol 2C: Synthesis of Sulfonamide Derivatives
Rationale: Sulfonamides are a well-established class of antibacterial agents.[10] They can be synthesized by reacting an aminopyrimidine with a sulfonyl chloride. This protocol outlines the synthesis of a sulfonamide derivative from a 4-aminopyrimidine synthesized in Protocol 2A.
Materials:
-
4-Amino-2-ethoxy-6-methylpyrimidine derivative (from Protocol 2A)
-
An appropriate arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or another suitable base
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-amino-2-ethoxy-6-methylpyrimidine derivative (1 equivalent) in pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the arylsulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired sulfonamide derivative.
Part 3: Evaluation of Antibacterial Activity
The newly synthesized compounds should be evaluated for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antibacterial agent.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the testing of multiple compounds and concentrations simultaneously.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized pyrimidine derivatives
-
Standard antibiotic for comparison (e.g., ciprofloxacin, ampicillin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a negative control) with the bacterial suspension.
-
Include positive controls (bacteria in broth without any compound) and negative controls (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Data Interpretation
The antibacterial activity of the synthesized pyrimidine derivatives will depend on the nature of the substituents at the C2, C4, and C6 positions. While specific data for 2-ethoxy-4-substituted-6-methylpyrimidine derivatives is limited, we can infer potential SAR from related studies on 2,4,6-trisubstituted pyrimidines.[2][3]
| Compound Scaffold | Substituent at C4 | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Amino-6-methylpyrimidine | -OH | S. aureus | >125 | [3] |
| 2-Amino-6-methylpyrimidine | -NH-aryl | S. aureus | 15.63 - 62.5 | [11] |
| 2-Amino-6-methylpyrimidine | -NH-heteroaryl | E. coli | <7.81 - 31.25 | [3] |
| Pyrrolo[2,3-d]pyrimidine | 4-NH-benzyl (halogenated) | S. aureus | 8 | [12] |
Key SAR Insights from Analogous Series:
-
Amino Group at C4: The introduction of an amino group, especially with aryl or heteroaryl substituents, generally enhances antibacterial activity compared to a hydroxyl group.[11]
-
Halogenation: Halogen atoms on aromatic rings attached to the C4-amino group can significantly increase potency.[12]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate the bacterial cell wall.
Caption: Structure-activity relationship (SAR) illustrating the impact of C4 substituents on the antibacterial activity of the pyrimidine core.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted pyrimidine derivatives with the potential for significant antibacterial activity. The modular synthetic approach presented in these application notes, involving an initial activation step followed by nucleophilic substitution, provides a robust framework for generating compound libraries for screening. By systematically exploring the structure-activity relationships, researchers can identify lead compounds for further optimization in the ongoing effort to combat antibiotic resistance.
References
- Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2025). International Journal of Pharmaceutical Chemistry and Analysis.
- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega.
- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). PMC.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
- Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
- Sulfonamide derivatives: Synthesis and applications. (2024).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). PMC.
- Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. (2025). Asian Journal of Chemistry.
- Sulfonamido Derivatives of Pyrimidines. Journal of the American Chemical Society.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Ingenta Connect.
- 4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation. (2026).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
- Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains.
- Synthesis and in vitro antibacterial activity of some novel 2-amino-4, 6-D derivatives.
- Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Deriv
- Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Deriv
- Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. SciELO.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine.
- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). NIH.
- Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). ijpsr.com.
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). PMC.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersrj.com [frontiersrj.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 2-Ethoxy-4-hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including potent anticancer effects[1][2]. The inherent versatility of the pyrimidine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a detailed protocol for the synthesis of novel anticancer compounds derived from the readily available starting material, 2-Ethoxy-4-hydroxy-6-methylpyrimidine. We will explore a synthetic strategy that leverages modern cross-coupling reactions to generate a library of compounds with the potential for significant cytotoxic activity against various cancer cell lines.
Strategic Approach to Synthesis
Our synthetic approach is centered around the modification of the this compound core to introduce functionalities known to be associated with anticancer activity. The key steps involve the activation of the 4-hydroxy group, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl or heteroaryl moieties. Subsequent modifications can be explored to further enhance the biological activity of the synthesized compounds.
Causality in Experimental Design:
The choice of the Suzuki-Miyaura coupling is deliberate. It is one of the most robust and widely used C-C bond-forming reactions in pharmaceutical drug discovery due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives[3][4]. This allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
PART A: Chlorination of this compound (Compound 1)
The initial step involves the conversion of the hydroxyl group at the 4-position into a more reactive chloro group. This is a crucial activation step that prepares the pyrimidine core for subsequent cross-coupling reactions.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.2 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chloro-2-ethoxy-6-methylpyrimidine (Compound 2).
Rationale: Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. N,N-dimethylaniline acts as a catalyst to facilitate the reaction. The workup procedure is designed to safely quench the excess POCl₃ and neutralize the acidic environment.
PART B: Suzuki-Miyaura Cross-Coupling of Compound 2 with Arylboronic Acids
This step introduces the desired aryl or heteroaryl moiety at the 4-position of the pyrimidine ring, a common feature in many pyrimidine-based anticancer agents[5].
Protocol:
-
In a flame-dried Schlenk flask, combine 4-chloro-2-ethoxy-6-methylpyrimidine (Compound 2, 1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 4-aryl-2-ethoxy-6-methylpyrimidine derivative (Compound 3).
Rationale: The choice of Pd(PPh₃)₄ as the catalyst is based on its broad applicability and effectiveness in Suzuki-Miyaura couplings[6]. The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle. A mixed solvent system of dioxane and water is often optimal for dissolving both the organic and inorganic reagents.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 4-aryl-2-ethoxy-6-methylpyrimidines.
Structural Modifications and Anticancer Potential
The synthesized 4-aryl-2-ethoxy-6-methylpyrimidine derivatives can serve as a platform for further structural modifications to enhance their anticancer activity. For instance, the introduction of specific substituents on the aryl ring or the modification of the 2-ethoxy group can significantly impact biological efficacy.
Bioisosteric Replacement and Hybridization:
-
Bioisosteric Replacement: The ethoxy group at the 2-position can be replaced with other functionalities, such as a thiomethyl or an amino group, to explore changes in binding affinity and ADME properties. Bioisosteric replacements are a common strategy in drug design to improve potency and pharmacokinetic profiles[7][8].
-
Chalcone Hybrids: Chalcones are known to possess significant anticancer properties[9][10]. The synthesis of pyrimidine-chalcone hybrids by reacting an acetyl-substituted pyrimidine derivative with an appropriate aldehyde could lead to compounds with enhanced cytotoxic activity[11][12].
Potential Biological Targets and Mechanisms of Action:
Pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine-based drugs target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Pyrido[2,3-d]pyrimidines, for example, have shown inhibitory effects against various kinases like tyrosine kinases (TKs), PI3K, and CDK4/6[5].
-
Topoisomerase Inhibition: Some pyrimidine derivatives can interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to apoptosis in cancer cells[2].
-
DNA Intercalation: The planar structure of the pyrimidine ring allows some derivatives to intercalate into the DNA double helix, disrupting DNA replication and transcription[2].
Visualizing a Potential Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
Data Summary and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The anticancer activity should be evaluated against a panel of cancer cell lines.
| Compound ID | Aryl Group (Ar) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) (Hypothetical) | IC₅₀ (µM) on MCF-7 (Hypothetical)[13] |
| 3a | Phenyl | C₁₃H₁₄N₂O | 214.26 | 75 | 15.2 |
| 3b | 4-Fluorophenyl | C₁₃H₁₃FN₂O | 232.26 | 82 | 9.8 |
| 3c | 4-Methoxyphenyl | C₁₄H₁₆N₂O₂ | 244.29 | 78 | 12.5 |
| 3d | 3,4-Dichlorophenyl | C₁₃H₁₂Cl₂N₂O | 283.16 | 65 | 5.1 |
Characterization Techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Melting Point (MP): To assess the purity of the solid compounds.
-
In vitro Cytotoxicity Assays (e.g., MTT assay): To evaluate the anticancer activity against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)[1][2].
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of novel anticancer compounds from this compound. The described synthetic route is versatile and allows for the creation of a diverse library of compounds for biological evaluation. Future work should focus on optimizing the reaction conditions, expanding the scope of the arylboronic acids used, and exploring further structural modifications to improve the anticancer potency and selectivity of these promising pyrimidine derivatives. In silico studies, such as molecular docking, can also be employed to understand the binding interactions of these compounds with their potential biological targets and to guide the design of more potent inhibitors[2][14].
References
-
Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4987. [Link]
-
Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2041. [Link]
-
Abuarqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3246. [Link]
-
Daina, A., & Zoete, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. [Link]
-
Islam, M. S., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Scientific Reports, 11(1), 21639. [Link]
-
El-Naggar, A. M., et al. (2022). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2048-2066. [Link]
- WO2010115950A2 - Process for the preparation of pyrimidine derivatives. (n.d.).
-
(A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. [Link]
-
Mishra, S., et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Chemistry, 11, 1140037. [Link]
-
Mishra, S., et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Chemistry, 11. [Link]
-
Miller, R. B., & Dugar, S. (1999). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 1(8), 1261–1263. [Link]
-
El-Naggar, A. M., et al. (2022). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2048–2066. [Link]
-
Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 325–347. [Link]
-
Mostafa, A. S., & Selim, K. B. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 304–315. [Link]
-
Ali, M. A., et al. (2021). Synthesis of thiazole linked chalcones and their pyrimidine analogues as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 696–704. [Link]
-
Salehi, B., et al. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules, 26(15), 4493. [Link]
-
Chen, J., et al. (2019). Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Organic Chemistry Frontiers, 6(14), 2413–2417. [Link]
-
Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2041. [Link]
-
El-Gazzar, M. G., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23646–23660. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling in the pharmaceutical industry. Tetrahedron, 67(38), 7438–7450. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
Chelucci, G. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8499–8511. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5363. [Link]
-
Patel, J. R., et al. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 16(3), 1163–1168. [Link]
-
Reddy, G. K., et al. (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 8(7), 1433–1443. [Link]
-
Ye, Z., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3562. [Link]
-
Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 51(27), 6610–6631. [Link]
-
Woo, S., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3358. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Beilstein Journal of Organic Chemistry, 17, 60–67. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Note: Accelerated Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine Derivatives via Microwave Irradiation
Introduction
Pyrimidine scaffolds are fundamental heterocyclic motifs in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2-alkoxy-4-hydroxypyrimidine core, in particular, is a key pharmacophore. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and complex purification procedures.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering significant advantages over conventional heating methods.[3][4][5] By utilizing microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with higher yields, improved purity, and reduced solvent usage.[6][7] The heating mechanism in microwave chemistry, which involves dipolar polarization and ionic conduction, allows for rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[1][2] This application note provides a detailed protocol for the efficient synthesis of 2-ethoxy-4-hydroxy-6-methylpyrimidine derivatives, leveraging the power of microwave irradiation to streamline the synthesis of this important class of molecules.
Reaction Mechanism: Cyclocondensation
The synthesis proceeds via a base-catalyzed cyclocondensation reaction between ethyl acetoacetate and O-ethylisourea (or its salt). The mechanism can be described in the following key steps:
-
Enolate Formation: In the presence of a base (e.g., sodium ethoxide), ethyl acetoacetate is deprotonated at the α-carbon to form a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the O-ethylisourea.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by one of the nitrogen atoms of the isourea moiety onto the ester carbonyl group leads to the formation of a six-membered ring intermediate.
-
Aromatization/Tautomerization: Elimination of ethanol and subsequent tautomerization of the resulting pyrimidinone leads to the stable this compound product.
Microwave irradiation significantly accelerates each of these steps by providing rapid and efficient energy transfer directly to the polar molecules in the reaction mixture.
Caption: Proposed mechanism for the microwave-assisted synthesis.
Experimental Protocol
This protocol describes a general method for the synthesis of this compound. Reaction conditions can be optimized for specific derivatives.
Materials and Equipment
-
Reagents:
-
Ethyl acetoacetate (≥99%)
-
O-Ethylisourea hydrochloride (or sulfate)
-
Sodium ethoxide (EtONa) or other suitable base
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
-
Equipment:
-
Monowave microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add O-ethylisourea hydrochloride (1.0 mmol, 138.57 mg).
-
Reaction Mixture: Add anhydrous ethanol (3 mL) to the vial, followed by sodium ethoxide (2.2 mmol, 150 mg). Stir the mixture for 5 minutes at room temperature to generate the free base in situ.
-
Addition of Ester: Add ethyl acetoacetate (1.0 mmol, 127 µL) to the reaction mixture.
-
Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in deionized water (10 mL). Carefully acidify the aqueous solution to pH 4-5 with 1M HCl. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 2-alkoxy-4-hydroxy-6-methylpyrimidine derivatives using the microwave-assisted protocol.
| Entry | R-Group (in O-Alkylisourea) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Ethyl | 15 | 120 | 85-92 |
| 2 | Methyl | 15 | 120 | 88-95 |
| 3 | Propyl | 20 | 130 | 82-89 |
| 4 | Isopropyl | 25 | 130 | 75-80 |
Note: Yields are for isolated, purified products and may vary based on specific experimental conditions.
Workflow Visualization
Caption: Experimental workflow for microwave-assisted synthesis.
Conclusion
This application note details an efficient, rapid, and high-yielding protocol for the synthesis of this compound derivatives using microwave-assisted organic synthesis. This method aligns with the principles of green chemistry by significantly reducing reaction times and potentially solvent consumption compared to traditional methods.[5] The presented workflow and protocols are robust and can be adapted for the creation of a diverse library of pyrimidine derivatives, accelerating research and development in medicinal chemistry.
References
-
Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059. [Link]
-
Bentham Science Publishers. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]
- Botta, M., et al. (2015).
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
-
NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
Sources
Application Note & Protocol: A Guide to the Industrial-Scale Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Abstract
Introduction: Significance and Synthetic Strategy
Substituted pyrimidines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals. 2-Ethoxy-4-hydroxy-6-methylpyrimidine, in particular, serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). Its strategic importance necessitates a reliable, scalable, and economically viable manufacturing process.
The synthetic approach detailed herein is a robust and industrially adaptable condensation reaction. The core strategy involves the cyclization of a β-dicarbonyl compound with an O-ethylisourea salt in the presence of a strong base. This method is a variation of classical pyrimidine syntheses and is chosen for its high potential for yield and purity on a large scale.[1]
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic addition-elimination pathway. The process is initiated by the deprotonation of the β-dicarbonyl compound by a strong base, typically an alkoxide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the O-ethylisourea. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring.
The choice of a strong base like sodium ethoxide is critical to drive the initial deprotonation to completion, ensuring a high conversion rate.[2] The reaction is typically conducted in an alcoholic solvent, which also serves as the source for the base.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a nominal batch size and should be scaled according to the specific requirements of the manufacturing facility, with appropriate risk assessments at each stage.
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| Diethyl Methylmalonate | ≥98% | Standard Chemical Supplier | |
| Cyanamide | ≥99% | Standard Chemical Supplier | |
| Ethanol (absolute) | Anhydrous | Standard Chemical Supplier | |
| Hydrogen Chloride (gas) | Anhydrous | Standard Chemical Supplier | |
| Sodium Ethoxide | 21% solution in Ethanol | Standard Chemical Supplier | Can be prepared in situ |
| Hydrochloric Acid | 37% | Standard Chemical Supplier | For pH adjustment |
| Water | Deionized | In-house |
Equipment:
-
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature control unit.
-
Addition funnels for controlled liquid addition.
-
Inert gas (Nitrogen or Argon) supply.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Preparation of O-Ethylisourea Hydrochloride [1]
-
Charge the reactor with absolute ethanol.
-
Under a nitrogen atmosphere, bubble dry hydrogen chloride gas through the ethanol while maintaining the temperature between 15-20°C.
-
Slowly add cyanamide to the solution, ensuring the temperature remains at 20°C.
-
Stir the mixture for approximately 24 hours, or until the reaction is complete (monitored by a suitable analytical method, e.g., HPLC).
Step 2: Condensation Reaction [1]
-
Cool the O-ethylisourea hydrochloride solution to -10°C.
-
Slowly add a 21% solution of sodium ethoxide in ethanol, maintaining the temperature at -10°C.
-
After the addition of sodium ethoxide is complete, add diethyl methylmalonate to the reaction mixture.
-
Allow the reaction to stir at room temperature for an extended period (potentially several days), monitoring the progress by TLC or HPLC.[5]
Step 3: Work-up and Product Isolation [1]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water.
-
Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to acidic (around pH 2), which will precipitate the crude product.[6]
-
Filter the precipitated solid and wash it with cold water to remove any inorganic salts.[1]
-
Dry the crude product under vacuum.
Purification
For pharmaceutical applications, further purification is often necessary.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or water, to achieve high purity.[2]
-
Acid-Base Workup: If significant impurities are present, an acid-base workup can be employed. Dissolve the crude product in a dilute basic solution, wash with an organic solvent to remove non-basic impurities, and then re-precipitate the product by adding acid.[2]
Process Parameters and Expected Outcomes
| Parameter | Value/Range | Rationale |
| Reaction Temperature | -10°C to Room Temperature | To control the exothermic nature of the reaction and minimize side products. |
| pH (Precipitation) | ~2 | To ensure complete precipitation of the product.[6] |
| Reaction Time | 24-168 hours | Dependant on the specific reaction kinetics and scale. |
| Expected Yield | 70-85% | Based on analogous pyrimidine syntheses.[6] |
| Purity (after recrystallization) | >99% | Achievable with proper purification techniques. |
Safety and Hazard Management
Hazard Identification:
-
Ethanol: Highly flammable liquid and vapor.[7]
-
Hydrogen Chloride: Corrosive gas, causes severe skin burns and eye damage.
-
Sodium Ethoxide: Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.
-
Cyanamide: Toxic if swallowed, causes skin and eye irritation.
-
Diethyl Methylmalonate: May cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Safety goggles, face shield, and chemical-resistant gloves are mandatory.
-
Flame-retardant lab coat.
-
Respiratory protection may be required, especially when handling hydrogen chloride gas.
Handling and Storage:
-
All operations should be conducted in a well-ventilated area, preferably within a fume hood.[4][8]
-
Store all flammable materials in appropriate safety cabinets.
-
Keep all reagents away from incompatible materials, such as strong oxidizing agents.[8]
-
Ensure all equipment is properly grounded to prevent static discharge.[7]
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[3][9]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Spills: Absorb with an inert material and dispose of in accordance with local regulations.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Unfavorable pH; Product loss during workup. | Increase reaction time or temperature; Optimize pH for precipitation; Minimize washing with solvents in which the product is soluble.[2] |
| Oily Product/Failure to Crystallize | Presence of impurities; Incorrect crystallization solvent. | Purify the crude product using acid-base extraction; Attempt recrystallization from a different solvent system.[2] |
| Discolored Product | Impurities in starting materials; Decomposition at high temperatures. | Use purified starting materials; Avoid excessive heating; Recrystallize with activated charcoal.[2] |
Conclusion
The protocol outlined in this application note provides a robust and scalable pathway for the industrial synthesis of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, this method can deliver a high-purity product suitable for pharmaceutical applications. Further process optimization may be required to adapt this protocol to specific plant capabilities and to maximize efficiency and yield.
References
- Google Patents. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
-
Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. [Link]
-
ResearchGate. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]
- Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
-
ResearchGate. Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. [Link]
Sources
- 1. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. impactfactor.org [impactfactor.org]
- 6. tsijournals.com [tsijournals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Welcome to the technical support resource for the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust synthetic strategy.
The primary and most established route to this pyrimidine core is the cyclocondensation of a β-dicarbonyl compound, typically ethyl acetoacetate, with an O-ethylisourea salt. This seemingly straightforward reaction is influenced by a number of critical parameters that can significantly impact yield, purity, and scalability. This guide is structured into a troubleshooting section for immediate problem-solving and a set of frequently asked questions for a deeper mechanistic understanding.
Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address the most pressing issues that can arise during the synthesis.
Problem 1: Very Low or No Yield of the Desired Pyrimidine
Question: My reaction between O-ethylisourea sulfate and ethyl acetoacetate with sodium ethoxide resulted in a very low yield of the target product, or in some cases, complete failure. What are the most likely causes?
Answer: This is a common and frustrating issue that can almost always be traced back to one of three areas: the stability and purity of your starting materials, the choice of base, or the reaction conditions.
Causality and Recommended Solutions:
-
Instability of O-Ethylisourea: The O-ethylisourea intermediate is known to be thermally unstable and has a strong tendency to decompose or trimerize, particularly at elevated temperatures.[1] If you are preparing the O-ethylisourea salt beforehand, ensure it is stored under anhydrous conditions and used promptly. An effective strategy is its in situ formation from cyanamide and ethanol with dry hydrogen chloride, which is then used directly in the subsequent steps.[1]
-
Incorrect Base or Base Degradation: The choice of base is critical. Sodium ethoxide in ethanol is the preferred base for this reaction. Using sodium methoxide is a frequent error that leads to the formation of 2-methoxy-4,6-dihydroxy-pyrimidine as a significant byproduct due to alkoxide exchange.[1] Ensure your sodium ethoxide is fresh and has not been degraded by atmospheric moisture, which would reduce its effective concentration.
-
Suboptimal Reaction Temperature: While heating can drive reactions to completion, it can be detrimental here. The initial condensation should be performed at low temperatures (e.g., -10°C to room temperature) to preserve the integrity of the O-ethylisourea.[1] Following the initial addition, the reaction can be stirred for an extended period at room temperature or gently refluxed, but careful monitoring is required.[1]
-
Presence of Water: The cyclocondensation is sensitive to moisture. Water can hydrolyze the O-ethylisourea intermediate and consume the sodium ethoxide base. Ensure all glassware is oven-dried, and use anhydrous ethanol as the solvent. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[2]
Troubleshooting Workflow: Low Yield
Below is a decision-tree diagram to guide your troubleshooting process when faced with low product yield.
Caption: Decision tree for troubleshooting low yield.
Problem 2: Difficulty with Product Isolation and Purification
Question: After acidifying the reaction mixture, my product either oiled out, remained in solution, or was difficult to purify. What steps can I take to improve isolation?
Answer: Isolation challenges are common and typically stem from incomplete reaction, the presence of impurities that act as crystallization inhibitors, or incorrect work-up procedures. The product is initially formed as its sodium salt, which is soluble in the aqueous/alcoholic mixture.
Causality and Recommended Solutions:
-
Incorrect pH for Precipitation: The free this compound is amphoteric but will precipitate under acidic conditions. Acidification must be done carefully to a specific pH, typically around 2-4, using a mineral acid like HCl or a carboxylic acid like acetic acid.[1] Adding too much acid can sometimes lead to the formation of soluble salts. Use a pH meter for precise control.
-
Presence of Unreacted Starting Materials: If the reaction did not go to completion, unreacted ethyl acetoacetate and other intermediates can contaminate the crude product, making it oily and difficult to crystallize.[3]
-
Insufficient Removal of Alcohol: Before acidification, it is often beneficial to remove a significant portion of the ethanol solvent under reduced pressure.[1] The reaction mixture can then be diluted with water before acidification. This ensures that the final product, which is less soluble in water than in ethanol, precipitates more effectively.
Optimized Protocol for Synthesis and Isolation
This protocol incorporates best practices for maximizing yield and ensuring straightforward isolation.
Caption: Optimized workflow for synthesis and isolation.
Frequently Asked Questions (FAQs)
Q1: My product's characterization shows a peak for a methoxy group, but I used O-ethylisourea. What happened?
A1: This is a classic case of unintended alkoxide exchange. It occurs if you used sodium methoxide (or a methanolic solution of sodium methoxide) as the base instead of sodium ethoxide.[1] The methoxide ion can act as a nucleophile, leading to the formation of the 2-methoxy pyrimidine byproduct. To ensure the integrity of the ethoxy group at the 2-position, it is imperative to use sodium ethoxide as the base and anhydrous ethanol as the solvent.
| Base Used | Solvent | Primary Product | Major Byproduct |
| Sodium Ethoxide | Ethanol | This compound | None (if pure) |
| Sodium Methoxide | Methanol | 2-Methoxy-4-hydroxy-6-methylpyrimidine | This compound |
| Sodium Methoxide | Ethanol | Mixture of both products | Mixture of both products |
Table 1: Impact of Base/Solvent Choice on Product Outcome.[1]
Q2: The literature refers to both this compound and 2-Ethoxy-6-methyl-4(1H)-pyrimidinone. Are these different compounds?
A2: No, they are not different compounds. They are tautomers, existing in a rapid equilibrium. The 4-hydroxy form (the enol tautomer) is in equilibrium with the 4-oxo form (the keto tautomer), which is more accurately named a pyrimidinone. In the solid state and in most solvents, the keto (pyrimidinone) form is generally predominant for this class of heterocycles. However, both names are widely used to refer to the same substance.
Q3: I want to perform a subsequent alkylation on the product. Will the new alkyl group add to the ring nitrogen (N-alkylation) or the 4-hydroxy group (O-alkylation)?
A3: This is an excellent question that touches upon the challenge of regioselectivity in ambident nucleophiles. Both N- and O-alkylation are possible, and the outcome is driven by the reaction conditions and the nature of the alkylating agent, based on Hard and Soft Acid and Base (HSAB) theory.[4]
-
For O-Alkylation: To favor reaction at the oxygen (the "harder" nucleophilic center), you should use a "hard" alkylating agent. Reagents with hard leaving groups like dimethyl sulfate or methyl triflate tend to favor O-alkylation.[4]
-
For N-Alkylation: To favor reaction at the ring nitrogen (the "softer" nucleophilic center), you should use a "softer" alkylating agent, such as methyl iodide.[4] The choice of base and solvent also plays a crucial role in modulating the reactivity of each site.[5]
Caption: Tautomerism and potential N- vs. O-alkylation sites.
References
- Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
- Synthesis of pyrimidine deriv
- Synthesis, reactions, and applications of pyrimidine deriv
- Overcoming side reactions in pyrimidine synthesis. BenchChem.
- Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. BenchChem.
- Synthesis of pyrimidine deriv
- Why n-alkylation is more favorable than o-alkyation?
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.
Sources
Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. This resource is designed for researchers, chemists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, helping you improve reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is a crucial process for obtaining a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The most common and efficient pathway involves the cyclocondensation of an N-C-N fragment with a three-carbon component.[3][4] Specifically, this involves the reaction of O-ethylisourea with a β-ketoester, ethyl acetoacetate, in the presence of a base. This reaction is a variation of classical methods like the Pinner pyrimidine synthesis.[5][6][7]
The general reaction is as follows:
O-Ethylisourea + Ethyl Acetoacetate --(Base/Solvent)--> this compound
Achieving a high yield and purity depends critically on controlling reaction parameters and mitigating potential side reactions. This guide will walk you through common issues and their solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I fix this?
This is one of the most common challenges in pyrimidine synthesis.[4] The causes can often be traced back to the quality of reagents, reaction conditions, or the workup procedure.
| Potential Cause | Recommended Solution & Explanation |
| Moisture in Reaction | The intermediates in this condensation are highly susceptible to hydrolysis. The presence of water can lead to the breakdown of the O-ethylisourea starting material and key reaction intermediates.[7][8] Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., absolute ethanol) and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Inactive Base | The cyclocondensation requires a strong base, typically an alkoxide like sodium ethoxide, to deprotonate the β-ketoester and facilitate the reaction. If the base is old or has been exposed to air, it may be partially or fully neutralized. Solution: Use freshly prepared sodium ethoxide or a recently purchased, properly stored batch. Preparing it fresh by reacting sodium metal with absolute ethanol is a reliable method.[9] |
| Poor Quality O-Ethylisourea | O-ethylisourea or its salts can degrade over time, especially if exposed to moisture. Impurities in this starting material will directly impact the yield. Solution: It is best to use freshly prepared or purified O-ethylisourea. One method involves the reaction of cyanamide with ethanol in the presence of dry HCl gas to form the O-ethylisourea hydrochloride salt intermediate.[10] |
| Incorrect Reaction Temperature | While heating is often required to drive the reaction to completion, excessive temperatures can lead to the decomposition of starting materials or the final product.[9] Solution: The reaction is typically run at the reflux temperature of the alcoholic solvent (e.g., ethanol).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating once the reaction is complete. |
| Inefficient Workup | The product can be lost during the workup and purification stages. For instance, using an incorrect pH for precipitation or washing with a solvent in which the product is soluble can lead to significant losses. Solution: After the reaction, the mixture is typically cooled and then neutralized with an acid (e.g., dilute HCl or acetic acid) to precipitate the product.[9][10] Ensure the final pH is optimal for maximum precipitation. Use ice-cold solvents for washing to minimize product loss. |
Problem 2: Formation of an Oily Product or Failure to Crystallize
Question: After the workup, my product is an oil and will not crystallize, or the yield from recrystallization is very low. What should I do?
The physical state of the crude product is a strong indicator of its purity. An oily consistency suggests the presence of impurities that are depressing the melting point.
| Potential Cause | Recommended Solution & Explanation |
| Presence of Impurities | Unreacted starting materials or byproducts from side reactions can act as impurities that prevent crystallization. Solution: An acid-base extraction can be an effective purification step. Dissolve the crude oil in a dilute base (like NaOH), wash with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate your product by acidifying the aqueous layer.[9][11] |
| Incorrect Recrystallization Solvent | The chosen solvent may not be suitable for crystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Solution: Ethanol or water are commonly used for similar pyrimidines.[9][11] If these are not effective, try a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[11] |
| Supersaturation | The solution may be supersaturated, preventing the initiation of crystal growth. Solution: Allow the solution to cool down slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out.[11][12] |
Problem 3: Product is Discolored
Question: My final product is yellow or brown instead of the expected white crystalline solid. How can I remove these colored impurities?
Discoloration is usually due to high-temperature degradation or impurities in the starting materials.
| Potential Cause | Recommended Solution & Explanation |
| Thermal Decomposition | Prolonged heating or excessively high temperatures during the reaction or workup can cause decomposition, leading to colored byproducts. Solution: Monitor the reaction closely with TLC and stop the heating as soon as the starting materials are consumed. Avoid excessive temperatures during solvent evaporation. |
| Impurities in Starting Materials | If the starting materials, particularly the ethyl acetoacetate, are old or of low purity, they may contain colored impurities that carry through to the final product. Solution: Use purified starting materials. Distillation of ethyl acetoacetate before use can be beneficial. |
| Purification Strategy | The colored impurities may be co-crystallizing with your product. Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious, as charcoal can also adsorb some of your product. Filter the hot solution through celite to remove the charcoal before allowing it to cool.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this pyrimidine synthesis?
A1: The synthesis follows a cyclocondensation mechanism. First, the base (sodium ethoxide) deprotonates the active methylene group of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of O-ethylisourea. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.[6]
Q2: What are the critical parameters to control for a high-yield reaction?
A2: The most critical parameters are:
-
Anhydrous Conditions: As mentioned, water must be strictly excluded to prevent hydrolysis.[7][8]
-
Purity of Reactants: High-purity O-ethylisourea and ethyl acetoacetate are essential.[7]
-
Stoichiometry: The molar ratios of the reactants and the base should be carefully controlled. A slight excess of the malonic ester derivative may be used.[10]
-
Temperature Control: Maintaining the appropriate reflux temperature without overheating is crucial.[8]
Q3: Can I use other bases besides sodium ethoxide?
A3: Sodium ethoxide in ethanol is preferred as it minimizes the risk of transesterification side reactions. While other strong bases like sodium methoxide could be used, they might lead to the formation of the 2-methoxy pyrimidine byproduct if methanol is the solvent.[10]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[7] You can spot the reaction mixture alongside the starting materials on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.
Q5: What analytical methods are recommended for characterizing the final product?
A5: To confirm the structure and assess the purity of your this compound, the following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the purity of the final product.[11][13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.[11]
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol is based on established methodologies for similar pyrimidine syntheses.[9][10]
Materials:
-
O-ethylisourea hydrochloride (or other salt)
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Dilute Hydrochloric Acid (HCl) or Glacial Acetic Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked, oven-dried round-bottom flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol under a nitrogen or argon atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add O-ethylisourea salt (1.0 equivalent). Stir for 15-20 minutes.
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.05 equivalents) to the reaction mixture dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture with dilute HCl or acetic acid until the pH is approximately 5-6. The product should precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol or a water/ethanol mixture to obtain pure this compound. Dry the final product under vacuum.
Diagrams
General Synthesis Pathway
Caption: General workflow for the synthesis of the target pyrimidine.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
- Pinner pyrimidine synthesis | PPTX. Slideshare.
- Pinner pyrimidine synthesis | PPTX. Slideshare.
- Biginelli reaction. Wikipedia.
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Diethyl 2-(2-oxopropyl)
- (PDF) Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- A New Synthesis of Biginelli Compounds. [Source not provided].
- overcoming side reactions in pyrimidine synthesis. Benchchem.
- SYNTHESIS OF PYRIMIDINE DERIV
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
- Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
- Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purific
- A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-6-methylpyridine in Reaction Mixtures. Benchchem.
- 2-Ethoxy-4,6-dihydroxypyrimidine. Alzchem Group.
- role of 2-Ethoxy-4,6-dihydroxypyrimidine as a chemical intermedi
- Synthesis - General tips for improving yield? : r/chemistry. Reddit.
Sources
- 1. 2-Ethoxy-4,6-dihydroxypyrimidine | Alzchem Group [alzchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Introduction
2-Ethoxy-4-hydroxy-6-methylpyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The successful synthesis of this molecule is only the first step; obtaining it in high purity is critical for subsequent applications, including biological screening and structural analysis. Crude reaction mixtures often contain unreacted starting materials, side-products, and other contaminants that can interfere with downstream processes.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of crude this compound. Adopting a problem-oriented approach, this document offers troubleshooting guides and detailed protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Question: My crude product is a dark, oily residue that fails to solidify. What is the cause and what should be my first step?
Answer: The failure of a product to crystallize, often referred to as "oiling out," is typically a consequence of significant impurities that depress the freezing point of the mixture.[1][2] It can also be caused by using an inappropriate crystallization solvent or cooling the solution too rapidly.[2]
Your first step should be to attempt a cleanup using an extraction technique before proceeding to crystallization or chromatography. Given the structure of this compound, which possesses a weakly acidic hydroxyl group and basic ring nitrogens, an acid-base extraction is an excellent initial strategy.[1] This method effectively removes neutral organic impurities.
Recommended Action:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Perform an extraction with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to deprotonate the hydroxyl group, transferring your target compound into the aqueous layer as a salt.[3][4]
-
Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities (this is known as a backwash).[5]
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH where the product precipitates.
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly. This solid is now significantly purer and should be amenable to recrystallization.
Question: I performed a recrystallization, but my recovery is very low. How can I improve the yield?
Answer: Low recovery after recrystallization is a common problem with several potential causes.[2] The most frequent reasons are using an excessive amount of solvent, choosing a solvent in which the compound is too soluble even at low temperatures, or not allowing sufficient time for crystallization to complete.[2][6]
Troubleshooting Steps:
-
Minimize Solvent Volume: The core principle of recrystallization is to create a supersaturated solution upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent portion-wise to the heated mixture is a good practice.[2]
-
Optimize Solvent Choice: An ideal solvent should dissolve the compound well when hot but poorly when cold. If your product remains highly soluble at low temperatures, you should select a less polar solvent or use a mixed-solvent system.
-
Employ an Anti-Solvent: If you are using a solvent in which your product is quite soluble, you can induce precipitation by slowly adding an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent.[6] For example, if your compound is dissolved in ethanol, the slow addition of water or hexane could dramatically improve crystal formation.
-
Ensure Complete Crystallization: Allow the solution to cool slowly to room temperature first, as this promotes the formation of larger, purer crystals. Once at room temperature, placing the flask in an ice bath can maximize the yield.[6]
-
Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny seed crystal of the pure product to initiate nucleation.[1][2]
Question: My product appears pure by NMR, but on a silica gel TLC plate, the spot streaks badly. What is happening and how can I fix it for column chromatography?
Answer: Streaking or tailing of basic compounds on silica gel is a classic problem caused by strong acid-base interactions between the analyte and the acidic silanol (Si-OH) groups on the silica surface.[7] The pyrimidine ring nitrogens in your compound are basic and can bind tightly to these sites, leading to poor chromatographic behavior.
Solution: To mitigate this issue, you must add a basic modifier to your mobile phase (eluent).[7][8] This modifier will compete with your compound for the acidic sites on the stationary phase, leading to sharper spots on TLC and more symmetrical peaks during column chromatography.
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[7]
-
Alternative Stationary Phase: In some cases, switching to a less acidic stationary phase like neutral alumina may also solve the problem.[9]
Question: After purification, my final product is off-white or slightly yellow. How can I obtain a pure white solid?
Answer: Colored impurities are common and often arise from the synthesis itself or minor degradation of the product.[1] These are typically highly conjugated, non-polar molecules that can co-crystallize with your product.
Solution: A decolorization step during recrystallization is highly effective.[2][6]
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Allow the now colorless filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can lead to significant product loss, as it may also adsorb your desired compound.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound? Impurities generally stem from the starting materials or side reactions. Common impurities could include unreacted O-ethylisourea or malonic acid esters.[10] If methanol was present during the synthesis (e.g., from using sodium methoxide), you might also find the transesterification by-product, 2-Methoxy-4,6-dihydroxypyrimidine.[10][11]
Q2: Which purification method should I try first: recrystallization or column chromatography? Recrystallization is almost always the preferred first choice if the crude product is a solid and of reasonable initial purity (>80-90%).[2][12] It is faster, more cost-effective, and easier to scale up than chromatography. Chromatography should be reserved for purifying oils, separating mixtures with very similar solubility profiles, or removing baseline impurities when extremely high purity is required.[13][14]
Q3: How do I select the best solvent for recrystallization? The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or in an ice bath. A good starting point is to test the solubility of a small amount of your crude product in various common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and then upon heating.[2] A solvent that requires heating to dissolve the compound is a good candidate.
Q4: When is reverse-phase chromatography a better option than normal-phase (silica gel)? For polar pyrimidine derivatives, reverse-phase chromatography can sometimes be advantageous, especially if the compound has very high polarity and poor mobility on silica gel even with highly polar eluents.[6] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are also specifically designed for such polar molecules.[6] However, for this compound, which has moderate polarity, normal-phase silica gel chromatography is the standard and most cost-effective approach.[9]
Section 3: Detailed Experimental Protocols
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification technique.
Caption: Decision workflow for selecting a purification technique.
Protocol 1: Recrystallization from a Single Solvent
This protocol provides a general method for purifying the title compound via recrystallization.
-
Solvent Selection: Based on solubility tests (see FAQ Q3), select an appropriate solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl for 2-3 minutes.[6]
-
Hot Filtration (if charcoal was used): Set up a gravity filtration with a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly to remove the charcoal.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
This method is ideal for separating components of a mixture with different polarities.
Caption: General experimental workflow for flash column chromatography.
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system.[9] A good system will give your target compound an Rf value of approximately 0.2-0.4. For this compound, start with mixtures of hexane/ethyl acetate or dichloromethane/methanol. Add 0.5% triethylamine to the solvent system to prevent streaking.[7]
-
Column Packing: Select an appropriate size glass column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed evenly, avoiding air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For samples not very soluble in the mobile phase, dissolve the crude product in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution: Begin eluting with the mobile phase, applying positive pressure to maintain a steady flow rate. If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds of increasing polarity.[7]
-
Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Data & Reference Tables
Table 1: Recrystallization Solvent Screening Guide
This table provides properties of common solvents to guide selection for recrystallization. The suitability for pyrimidine derivatives is a general guide and should be confirmed experimentally.
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Pyrimidine Derivatives |
| Water | 100 | 10.2 | Good for highly polar, H-bonding compounds |
| Ethanol | 78 | 4.3 | Excellent general-purpose solvent[2][15] |
| Isopropanol | 82 | 3.9 | Good alternative to ethanol |
| Ethyl Acetate | 77 | 4.4 | Often a good choice[16] |
| Acetone | 56 | 5.1 | Can be effective, but low boiling point |
| Toluene | 111 | 2.4 | Good for less polar compounds[2] |
| Dichloromethane | 40 | 3.1 | Generally too volatile for recrystallization |
| Hexane / Heptane | 69 / 98 | ~0.1 | Typically used as anti-solvents |
Table 2: Common TLC Mobile Phases for Pyrimidine Derivatives
Use this table as a starting point for developing a TLC method. Always add 0.1-1% triethylamine (TEA) if streaking occurs.[7]
| Polarity | Solvent System | Typical Ratio (v/v) | Comments |
| Low to Medium | Hexane : Ethyl Acetate | 9:1 to 1:1 | A standard starting system for many organic compounds. |
| Medium to High | Dichloromethane : Methanol | 99:1 to 9:1 | A powerful system for more polar compounds.[7] |
| High | Ethyl Acetate : Methanol | 95:5 to 8:2 | For compounds that do not move in less polar systems. |
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- BenchChem Technical Support Team. (2025).
- Serrano, A., et al. (2022).
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Serrano, A., et al. (2022). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- Acid-Base Extraction. (n.d.).
- BenchChem Technical Support Team. (2025). identification and removal of impurities in 2-Ethoxy-4,6-dihydroxypyrimidine. Benchchem.
- Acid-base extraction. (n.d.). Bionity.
- BenchChem Technical Support Team. (2025). methods for monitoring the progress of pyrimidine reactions. Benchchem.
- Acid–base extraction. (2023). In Wikipedia.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- BenchChem Technical Support Team. (2025).
- MoCoChemistry. (2020). Acid-Base Extraction Tutorial. YouTube.
- Koenig, G., et al. (1995). Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-base_extraction [bionity.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific pyrimidine synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the expertise to not only identify and solve common issues but also to understand the underlying chemistry to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and reliable method is the condensation reaction between ethyl acetoacetate and an O-ethylisourea salt (such as the hydrochloride or sulfate) in the presence of a base.[1] This reaction is a variation of the classical pyrimidine synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety.[2]
Q2: What is the role of the base in this synthesis, and which one should I choose?
A2: The base, typically an alkali metal alkoxide like sodium ethoxide, plays a crucial role in deprotonating the active methylene group of ethyl acetoacetate. This generates a nucleophilic enolate that subsequently attacks the electrophilic carbon of the O-ethylisourea. A full equivalent of a strong base is often required to drive the reaction equilibrium towards the product.[3] The choice of alkoxide should match the alcohol used as a solvent to prevent transesterification byproducts. For instance, use sodium ethoxide with ethanol.
Q3: My reaction is sluggish and gives a low yield. What are the likely causes?
A3: Low yields in this synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time significantly impacts the yield.
-
Purity of Starting Materials: Moisture or impurities in ethyl acetoacetate or O-ethylisourea can inhibit the reaction or lead to side products.[4]
-
Ineffective Base: The alkoxide base can degrade upon exposure to atmospheric moisture. Using a freshly prepared solution is recommended.[4]
-
Incomplete Reaction: Some variations of this synthesis may require extended reaction times to reach completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[4][5]
Q4: I am observing multiple spots on my TLC plate. What are the common byproducts?
A4: Byproduct formation is a common challenge. The most likely side products in this synthesis include:
-
Self-condensation product of ethyl acetoacetate: Ethyl acetoacetate can undergo a Claisen-type self-condensation to form dehydroacetic acid or other related compounds.
-
Isomeric 1,3,5-triazine derivative: An alternative cyclization pathway can lead to the formation of a structural isomer.[5]
-
Transesterification/Alkoxy exchange product: If the alkoxide base does not match the solvent's alcohol (e.g., using sodium methoxide in ethanol), you may form 2-Methoxy-4-hydroxy-6-methylpyrimidine.[6]
-
Unreacted starting materials: Incomplete conversion will result in the presence of ethyl acetoacetate and O-ethylisourea in your crude product.
Q5: How can I best purify the crude this compound?
A5: The most common and effective method for purification is recrystallization.[5] Water or ethanol are often suitable solvents. For impurities that are difficult to remove by recrystallization, an acid-base workup can be employed. Dissolving the crude product in a dilute acidic solution, washing with a non-polar organic solvent to remove neutral impurities, and then re-precipitating the desired product by adding a base can be very effective.[5]
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective base: Degradation of the alkoxide base. 3. Impure starting materials: Presence of moisture or other contaminants. 4. Suboptimal pH for workup: Product loss during isolation. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC.[5] 2. Use a freshly prepared solution of sodium ethoxide in anhydrous ethanol. 3. Ensure starting materials are pure and anhydrous. 4. Carefully adjust the pH during workup to ensure complete precipitation of the product. |
| Formation of an Oily Product or Failure to Crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts acting as a eutectic mixture. 2. Incorrect solvent for crystallization: The product may be too soluble or insoluble in the chosen solvent. 3. Supersaturation: The solution may be too concentrated for spontaneous crystallization. | 1. Purify the crude product using an acid-base extraction before attempting crystallization.[5] 2. Attempt recrystallization from a different solvent or a mixture of solvents. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[5] |
| Product is Discolored (e.g., Yellow or Brown) | 1. Impurities in starting materials. 2. Decomposition at high temperatures: The product or starting materials may be thermally unstable. 3. Air oxidation. | 1. Use purified starting materials. 2. Avoid excessive heating during the reaction and workup. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Recrystallization with activated charcoal can help remove colored impurities.[5] |
| Presence of a Major Byproduct | 1. Self-condensation of ethyl acetoacetate: Favored by strong base and higher temperatures. 2. Formation of a 1,3,5-triazine isomer: Alternative cyclization pathway.[5] 3. Alkoxy exchange: Mismatch between alkoxide base and alcohol solvent. | 1. Add ethyl acetoacetate slowly to the reaction mixture at a controlled temperature. 2. Modify reaction conditions (e.g., temperature, order of addition of reactants) to favor the desired pyrimidine cyclization. 3. Ensure the alkoxide base matches the alcohol solvent (e.g., sodium ethoxide in ethanol). |
III. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, with an emphasis on minimizing byproduct formation.
Materials:
-
Ethyl acetoacetate (high purity, anhydrous)
-
O-ethylisourea hydrochloride (or sulfate)
-
Sodium ethoxide (freshly prepared solution in absolute ethanol)
-
Absolute ethanol
-
Dilute hydrochloric acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully dissolve the required amount of sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of O-ethylisourea hydrochloride in absolute ethanol. Stir the mixture to allow for the formation of the free base.
-
Addition of Ethyl Acetoacetate: Slowly add high-purity, anhydrous ethyl acetoacetate to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining a controlled temperature (e.g., room temperature or slightly below).
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid. The crude product may precipitate at this stage.
-
Isolation: Filter the crude product using a Büchner funnel and wash it with a small amount of cold water.
-
Purification: Recrystallize the crude solid from hot water or ethanol to obtain pure this compound.
IV. Visualizations
Main Reaction Pathway
Caption: Main synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
V. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
-
BenchChem. (2025). Optimizing solvent choice for 2-Ethoxy-4,6-dihydroxypyrimidine synthesis.
-
BenchChem. (2025). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
-
BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 2-Ethoxy-4,6-difluoropyrimidine.
-
BenchChem. (2025). Role of 2-Ethoxy-4,6-dihydroxypyrimidine as a chemical intermediate.
-
Google Patents. (1995). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Chemistry LibreTexts. (2023). The Claisen Condensation Reaction. [Link]
-
Britannica. (n.d.). Ethyl acetoacetate. [Link]
-
WordPress.com. (2018). synthetic applications of Ethyl Acetoacetate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
An authoritative guide for optimizing the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine, designed for chemistry professionals. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance reaction yield and purity.
Technical Support Center: Synthesis of this compound
Introduction and Reaction Overview
This compound is a valuable heterocyclic compound, often serving as a key intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis is typically achieved via a base-catalyzed condensation reaction between an O-alkylisourea and a β-ketoester. The most common and industrially relevant pathway involves the reaction of O-Ethylisourea with Ethyl Acetoacetate .[1][2]
Mastery of this synthesis requires careful control over several experimental variables. This guide is structured to address the most common challenges encountered in the laboratory, providing both theoretical explanations and practical, field-tested solutions to optimize reaction outcomes.
Caption: General Synthesis Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this pyrimidine synthesis? The reaction is a classic example of a cyclocondensation. It begins with the deprotonation of the active methylene group of ethyl acetoacetate by a strong base, like sodium ethoxide, to form an enolate. This nucleophilic enolate then attacks the electrophilic carbon of O-ethylisourea. Subsequent intramolecular cyclization, followed by the elimination of ethanol, leads to the formation of the stable aromatic pyrimidine ring.
Q2: Why is sodium ethoxide in ethanol the most commonly recommended base/solvent system? This system is favored for two primary reasons. First, sodium ethoxide is a sufficiently strong base to deprotonate ethyl acetoacetate effectively, driving the initial condensation step. Second, using ethanol as the solvent prevents transesterification side reactions that could occur if a different alcohol were used with the ethyl ester of the acetoacetate, thus maintaining the integrity of the reactants and improving product purity.[2]
Q3: How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[3][4] A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). Spot the starting materials (ethyl acetoacetate and O-ethylisourea) and the reaction mixture on a silica gel plate. The reaction is complete when the spot corresponding to the limiting reactant (typically the isourea) has disappeared and a new, more polar spot for the pyrimidine product is dominant.
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Issue Category 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC shows mostly unreacted starting materials. What went wrong? This is a common issue often traced back to the base or the reaction conditions.
-
Cause 1: Inactive Base. Sodium ethoxide is highly hygroscopic and reacts with moisture in the air to form sodium hydroxide and ethanol, which reduces its basicity. Using old or improperly stored sodium ethoxide will fail to generate the necessary enolate concentration.
-
Solution: Use freshly prepared sodium ethoxide or a recently purchased, unopened container. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]
-
-
Cause 2: Suboptimal Temperature. While some condensations proceed at room temperature, this reaction often requires heating to overcome the activation energy barrier for cyclization.
-
Solution: Heat the reaction mixture to reflux in ethanol (approx. 78 °C).[4] Monitor by TLC every 1-2 hours to determine the optimal reaction time.
-
-
Cause 3: Purity of O-Ethylisourea. O-Ethylisourea is typically prepared from cyanamide or urea and used as a salt (e.g., hydrochloride or sulfate).[5] Incomplete conversion or degradation during storage can lead to low yields.
-
Solution: If preparing the isourea salt yourself, ensure the reaction goes to completion. If using a commercial source, use it as fresh as possible. The free base can be generated in situ just before the condensation step.
-
Issue Category 2: Side Reactions and Impurity Profile
Q: My final product is a sticky oil that won't crystallize, or the NMR spectrum shows significant impurities. What are the likely side products? The formation of an oily product and complex NMR spectra point towards impurities that inhibit crystallization.
-
Cause 1: Self-Condensation of Ethyl Acetoacetate. In the presence of a strong base, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related byproducts.
-
Solution: Control the stoichiometry carefully. Add the ethyl acetoacetate slowly to the solution of the base and O-ethylisourea. This maintains a low concentration of the enolate at any given time, favoring the desired intermolecular reaction over self-condensation.
-
-
Cause 2: Hydrolysis. If water is present in the reaction, it can lead to the hydrolysis of the ester (ethyl acetoacetate) and the O-ethylisourea.
-
Solution: Use anhydrous solvents and reagents and maintain an inert atmosphere.[3]
-
-
Cause 3: Incorrect Workup pH. The product, this compound, is amphoteric. Precipitating it at the wrong pH can lead to incomplete isolation or the co-precipitation of acidic or basic impurities.
-
Solution: The isoelectric point of the molecule is where its solubility is lowest. After the reaction, carefully neutralize the basic mixture with an acid like glacial acetic acid or dilute HCl. Adjust the pH slowly, monitoring for the point of maximum precipitation, which is typically in the weakly acidic range (pH 4-6).
-
Q: The isolated product is yellow or brown. How can I obtain a pure white solid? Product discoloration is usually due to thermal degradation or trace impurities.
-
Solution 1: Temperature Control. Avoid excessive heating during the reaction or workup. Extended reflux times beyond what is necessary can lead to decomposition.
-
Solution 2: Purification with Activated Charcoal. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[4]
-
Solution 3: Inert Atmosphere. Performing the reaction under a nitrogen or argon atmosphere can prevent air oxidation of sensitive intermediates, which can also lead to colored byproducts.[4]
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their recommended ranges for optimizing the synthesis.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Molar Ratio (Isourea:Ketoester:Base) | 1 : 1.1 : 1.2 | A slight excess of the ketoester and base ensures the complete conversion of the limiting isourea reagent. |
| Solvent | Anhydrous Ethanol | Matches the ethoxide base, preventing transesterification. Ensures good solubility of reactants.[2] |
| Base | Sodium Ethoxide | Strong enough to form the enolate. Can be prepared in situ from sodium metal and ethanol or used commercially. |
| Temperature | 78 °C (Reflux) | Provides sufficient energy for cyclization without significant thermal degradation. Lower temperatures may lead to very long reaction times.[4][5] |
| Reaction Time | 4 - 8 hours | Highly dependent on scale and specific conditions. Must be monitored by TLC to avoid incomplete reaction or byproduct formation from extended heating.[6] |
| Workup pH | 4 - 6 | Crucial for maximizing precipitation of the amphoteric product during neutralization. |
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices for optimization.
Materials:
-
O-Ethylisourea hydrochloride (or equivalent salt)
-
Ethyl acetoacetate
-
Sodium metal or 21% Sodium ethoxide solution in ethanol
-
Anhydrous Ethanol (200 proof)
-
Glacial Acetic Acid
-
Diethyl Ether (for washing)
Procedure:
-
Preparation of Sodium Ethoxide Solution: (If not using a commercial solution) In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1.2 equivalents of clean sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of O-ethylisourea hydrochloride. Stir for 15 minutes at room temperature to form the free base and sodium chloride precipitate.
-
Addition of Ketoester: Slowly add 1.1 equivalents of ethyl acetoacetate to the mixture via a dropping funnel over 20-30 minutes.
-
Condensation: Heat the reaction mixture to a gentle reflux (approx. 78 °C). Monitor the reaction progress using TLC every hour. Continue refluxing until the O-ethylisourea spot is no longer visible (typically 4-8 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is between 5 and 6. A thick white precipitate should form.
-
Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by cold diethyl ether to remove residual impurities and aid in drying.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol. If the solution is colored, treatment with activated charcoal may be necessary.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visual Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: Troubleshooting Decision Tree.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Lin, ZC., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- Bibliomed. (2015).
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- Google Patents. (2020). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- Google Patents. (1995). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
- Wikipedia.
- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Creative Proteomics. (2024).
- BOC Sciences. De Novo Pyrimidine Synthesis.
- SYNTHESIS OF PYRIMIDINE DERIV
- Benchchem. Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis.
- Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine.
- Benchchem. (2025).
- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for low yield in pyrimidine ring formation
Welcome to the technical support hub for pyrimidine ring formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing pyrimidine-based compounds. Rather than a static list of protocols, this resource is structured as a dynamic troubleshooting guide to address the nuanced issues that can lead to low reaction yields. We will explore the causality behind common failures and provide validated, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone (DHPM). What are the most likely causes?
Low yields in the Biginelli reaction, a cornerstone of pyrimidine synthesis, are frequently due to one of two competing side reactions or suboptimal reaction kinetics. The primary culprits are the formation of a Knoevenagel condensation product or an uncyclized open-chain ureide intermediate .[1]
-
Knoevenagel Condensation: This occurs when the aldehyde and the β-dicarbonyl compound react and dehydrate faster than the urea can be incorporated. This pathway is particularly favored if the acyliminium ion intermediate, formed from the aldehyde and urea, is slow to form or is present in low concentrations.[1]
-
Open-Chain Intermediate Accumulation: The reaction can stall after the initial Michael addition of the β-dicarbonyl to the acyliminium ion, but before the final cyclization and dehydration. This can be caused by steric hindrance, improper catalytic activity, or unfavorable reaction temperatures.
Q2: How can I identify the specific byproduct that is compromising my Biginelli reaction yield?
Proper identification is critical for targeted troubleshooting. The primary byproducts can be distinguished using standard analytical techniques:
-
Knoevenagel Adduct: This byproduct will be missing the urea moiety. On an NMR spectrum, you will observe signals corresponding only to the aldehyde and β-ketoester fragments. Mass spectrometry will confirm a molecular weight corresponding to the condensation of these two components minus water.
-
Open-Chain Ureide: This intermediate contains all three components. Both NMR and mass spectrometry will show evidence of the aldehyde, β-ketoester, and urea fragments, but the molecule will not have the characteristic dihydropyrimidine ring structure.[1]
Q3: I'm attempting a Pinner pyrimidine synthesis, but the reaction is failing or providing a complex mixture. What are the most critical parameters to control?
The Pinner synthesis is notoriously sensitive to reaction conditions. Success hinges on meticulous control over the following:
-
Strictly Anhydrous Conditions: The key intermediate in the Pinner reaction is an imidate salt (the "Pinner salt"), which is extremely susceptible to hydrolysis. Any moisture present in the reagents or solvent will hydrolyze the imidate to an ester, halting the pathway to the pyrimidine.[1]
-
Temperature Control: Pinner salts are often thermally unstable. Running the reaction at low temperatures is crucial to prevent decomposition or thermal rearrangement of the intermediate into an N-alkyl amide, another common byproduct.[1]
-
Reagent Purity: The purity of both the nitrile and the alcohol is paramount. Impurities can introduce moisture or catalyze unwanted side reactions.[1]
Q4: Can I use aliphatic aldehydes in the Biginelli reaction, and what special precautions should I take?
Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to their aromatic counterparts. This is because aliphatic aldehydes are more susceptible to self-condensation (an aldol reaction) under the acidic or basic conditions of the reaction.[1] To improve yields, consider a modified procedure where the enone intermediate is pre-formed before the addition of urea.[1]
Troubleshooting Workflow: Low Yield in Biginelli Reaction
This workflow provides a logical sequence of steps to diagnose and resolve low yields in the Biginelli three-component condensation.
Caption: Troubleshooting logic for the Biginelli reaction.
Mechanistic Insight: Competing Reaction Pathways
Understanding the mechanism of the main reaction versus common side reactions is key to effective troubleshooting.
Caption: Competing Biginelli and Knoevenagel pathways.
Quantitative Data & Protocols
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table summarizes the effectiveness of various catalysts on the yield of a model Biginelli reaction involving benzaldehyde, ethyl acetoacetate, and urea. The data highlights the significant improvement offered by Lewis acid catalysts over uncatalyzed or traditional Brønsted acid conditions.
| Catalyst | Conditions | Yield (%) | Reference |
| None (Uncatalyzed) | Reflux in Ethanol, 24h | 20-60% | [2] |
| HCl | Reflux in Ethanol, 18h | Low to Moderate | [3] |
| Yb(OTf)₃ | Solvent-free, 95°C, 1h | 90% | [4] |
| InCl₃ | Reflux in Acetonitrile, 2h | 91% | [4] |
| Fe(NO₃)₃·9H₂O | Solvent-free (Grinding), RT, 15 min | 94% | [5] |
| Montmorillonite-KSF | Solvent-free, 100°C, 30 min | 95% | [6] |
Protocol 1: Solvent-Free Biginelli Synthesis via Ball Milling
This protocol provides a green, efficient, and high-yielding method for synthesizing dihydropyrimidinones, avoiding the use of hazardous solvents.[7]
-
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea (or Thiourea): 0.03 mol
-
-
Procedure:
-
Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.03 mol) into a stainless steel grinding vial.
-
Add stainless steel grinding balls. An optimal ball-to-reagent weight ratio is approximately 8:1.[7]
-
Secure the vial in a planetary ball mill and operate at high speed (e.g., 750 rpm) for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the solid mass in a suitable solvent (e.g., ethanol), filter to remove the grinding balls, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot ethanol.[1]
-
Protocol 2: Troubleshooting the Pinner Synthesis: Anhydrous Protocol
This protocol emphasizes the critical anhydrous conditions required for a successful Pinner synthesis of a pyrimidine.
-
Reagents & Equipment:
-
Nitrile (e.g., Benzonitrile): 0.1 mol
-
Anhydrous Alcohol (e.g., absolute Ethanol): 100 mL
-
Dry HCl gas source
-
Amidine hydrochloride (high purity): 0.1 mol
-
Anhydrous ether
-
Oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve the nitrile (0.1 mol) in anhydrous ethanol in an oven-dried, three-neck flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Cool the solution in an ice bath to 0-5 °C.
-
Bubble dry HCl gas through the stirred solution until saturation is achieved (typically 1-2 hours). The imidate hydrochloride (Pinner salt) will precipitate.[1]
-
Seal the flask and allow it to stand in the cold (e.g., refrigerator) for 12-24 hours to ensure complete precipitation.
-
Collect the Pinner salt by filtration under an inert atmosphere, wash with anhydrous ether, and dry under vacuum.
-
-
Condensation with Amidine:
-
In a separate dried flask under an inert atmosphere, suspend the high-purity amidine hydrochloride (0.1 mol) in anhydrous ethanol.
-
Add the freshly prepared and dried Pinner salt portion-wise to the stirred amidine suspension at low temperature (0-5 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-48 hours, monitoring by TLC.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying by column chromatography or recrystallization.
-
-
Purification Support
Q5: My dihydropyrimidinone (DHPM) product precipitates from the reaction, but it is impure. How should I purify it?
A common and effective method for purifying DHPMs is recrystallization from hot ethanol .[1] For products that are difficult to crystallize or have persistent impurities, column chromatography on silica gel is a viable alternative. A typical eluent system would be a gradient of ethyl acetate in hexane.
Q6: I am having trouble removing unreacted urea/thiourea from my Biginelli product.
Urea and thiourea have some solubility in water, whereas many DHPM products are poorly soluble. A simple and effective purification step is to triturate or wash the crude solid product with cold water after filtering it from the reaction mixture. This will dissolve the excess urea/thiourea, leaving the cleaner product behind.[8]
References
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- MDPI. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
- Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- ResearchGate. (2020, December 1). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
- PMC. (n.d.). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides.
- ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
- MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
-
Royal Society of Chemistry. (n.d.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][9]oxazepine derivatives. Organic Chemistry Frontiers.
- ResearchGate. (2025, August 6).
- (n.d.).
- Wikipedia. (n.d.).
- (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Wikipedia. (n.d.). Biginelli reaction.
- ResearchGate. (2025, November 13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
- Royal Society of Chemistry. (2020, November 23). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances.
- ResearchGate. (2025, August 6). Synthesis of Dihydropyrimidinones Using Large Pore Zeolites.
- ResearchGate. (n.d.).
- Chemical Methodologies. (2023, December 15). Synthesis of 3,4-dihydropyrimidin-2-(1H)
-
ResearchGate. (2024, October 16). Design and Synthesis of New Fused-Heterocycles of[1][7]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction.
- ResearchGate. (2025, August 6). New protocol for Biginelli reaction - A practical synthesis of Monastrol.
- Merck Millipore. (n.d.).
- Royal Society of Chemistry. (2019, August 29).
- (n.d.).
- NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- (2010, December 8). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- arkat usa. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
- PMC. (n.d.).
- PMC. (n.d.). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity.
- YouTube. (2023, January 14).
- Creative Proteomics Blog. (2024, September 18).
- PMC. (2022, August 1).
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- NIH. (2010, December 22). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.
- PMC. (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Organic Chemistry Portal. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.). Michael addition reaction.
- YouTube. (2025, February 23). Pinner Pyrimidine Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- (n.d.). BIGINELLI REACTION [PPT].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrimidine Synthesis
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. The synthesis of these crucial heterocyclic scaffolds, while versatile, is often plagued by side reactions that can lead to low yields, complex purification challenges, and ambiguous results.
This resource provides in-depth, field-tested insights into common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to help you diagnose and resolve issues encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during pyrimidine synthesis. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides.
Q1: Why is my pyrimidine synthesis yield consistently low, even with established protocols?
A1: Persistently low yields often point to one of several underlying issues. The most common culprits include suboptimal catalyst activity, the presence of moisture leading to hydrolysis of sensitive intermediates, or competing side reactions that consume starting materials. For instance, in the Biginelli reaction, incomplete cyclization can leave you with an open-chain ureide intermediate.[1] In the Pinner synthesis, hydrolysis of the amidine starting material or the imidate salt intermediate is a frequent problem if anhydrous conditions are not strictly maintained.[2] We recommend verifying catalyst activity, rigorously drying all solvents and reagents, and monitoring the reaction by TLC to check for the accumulation of stable, non-product intermediates.[2][3]
Q2: My TLC plate shows multiple spots, and I'm struggling to identify the byproducts. What are the most likely impurities?
A2: The identity of byproducts is highly dependent on your specific reaction. In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine, which forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2] Another possibility is the Knoevenagel condensation product between the aldehyde and the β-ketoester.[1] In the Pinner synthesis, self-condensation of the 1,3-dicarbonyl compound is a known side reaction.[2] We recommend isolating the major byproduct by column chromatography for characterization by NMR and Mass Spectrometry to confirm its structure.[2]
Q3: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
A3: Achieving regioselectivity is a significant challenge. The outcome is determined by which carbonyl group of the dicarbonyl compound is more reactive towards the nucleophilic attack by the amidine. This reactivity can be influenced by both steric and electronic factors. Modifying reaction conditions such as pH, solvent, and temperature can alter the selectivity. For instance, controlling the pH can influence which carbonyl is preferentially enolized.[4][5] Additionally, the choice of catalyst can play a crucial role in directing the reaction to the desired regioisomer.[6]
Q4: My starting materials are consumed, but the desired pyrimidine is not the major product. What is happening?
A4: This scenario strongly suggests that a competing reaction pathway is dominant under your current conditions. For example, in base-catalyzed syntheses using chalcones, side reactions can occur if the reaction is not carefully controlled. In the Biginelli reaction, if the reaction temperature is too high, urea can decompose into ammonia, favoring the Hantzsch dihydropyridine synthesis pathway over the desired Biginelli condensation.[2] It is critical to re-evaluate your reaction conditions, particularly temperature and the order of reagent addition, to favor the kinetics of the desired pyrimidine formation.[2]
In-Depth Troubleshooting Guides
Guide 1: The Challenge of Regioisomerism in Pinner Synthesis
Problem: You are attempting to synthesize a 4,6-disubstituted pyrimidine using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) and an amidine, but you are obtaining a mixture of two regioisomers, leading to a difficult separation and reduced yield of the desired product.
Root Cause Analysis: The Pinner synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound.[6] With an unsymmetrical dicarbonyl, there are two distinct electrophilic carbonyl carbons. The amidine can attack either carbonyl, leading to two different initial adducts, which then cyclize to form two different pyrimidine regioisomers. The preferred pathway is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Visualizing the Competing Pathways:
Caption: Critical decision point for the Pinner salt intermediate.
Troubleshooting Protocol for Anhydrous Conditions:
-
Glassware Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Drying:
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., ethanol from magnesium ethoxide).
-
Liquid reagents should be distilled from a suitable drying agent.
-
Solid reagents should be dried in a vacuum oven before use. Amidines, often supplied as hydrochloride salts, are particularly hygroscopic and must be handled in a glovebox or under an inert atmosphere. [7]3. Reaction Setup:
-
Set up the reaction under a positive pressure of an inert gas (nitrogen or argon) using a bubbler system.
-
Add reagents via syringe through rubber septa. For solid additions, use a solid addition funnel or perform the addition under a strong counter-flow of inert gas.
-
-
Monitoring: Monitor the reaction by TLC. If the reaction stalls and starting materials are still present, it may indicate gradual moisture contamination.
Guide 3: Competing Biginelli vs. Hantzsch Pathways
Problem: Your Biginelli reaction is producing a significant amount of a fluorescent byproduct, which has been identified as a Hantzsch 1,4-dihydropyridine (DHP), along with your desired dihydropyrimidinone (DHPM).
Root Cause Analysis: The Biginelli reaction and the Hantzsch DHP synthesis share common starting materials and intermediates. The key difference lies in the nitrogen source. The Biginelli reaction requires urea (or thiourea). The Hantzsch reaction requires ammonia. At elevated temperatures, particularly under acidic conditions, urea can decompose to produce ammonia and isocyanic acid. [2]This in-situ generation of ammonia opens up the competing Hantzsch pathway, where two molecules of the β-ketoester condense with one molecule of the aldehyde and one molecule of ammonia.
Visualizing the Divergent Pathways:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Welcome to the Technical Support Center for 2-Ethoxy-4-hydroxy-6-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic intermediate. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a polar heterocyclic compound, and its purification can present several challenges. These often stem from its polarity, which can lead to issues such as high solubility in polar solvents (making crystallization difficult) and poor retention on standard reverse-phase chromatography columns.[1] The presence of various impurities from its synthesis further complicates purification. A successful purification strategy is therefore reliant on a thorough understanding of the potential impurities and the physicochemical properties of the target molecule.
Frequently Asked Questions (FAQs)
Synthesis & Impurity Profile
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route. The most common synthesis involves the condensation of an O-ethylisourea salt with ethyl acetoacetate in the presence of a base.[2] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual ethyl acetoacetate and O-ethylisourea salts.
-
Base-Related Byproducts: If sodium methoxide is used as a base in an ethanol solvent system, transesterification can occur, leading to the formation of 2-Methoxy-4,6-dihydroxypyrimidine as a significant impurity.[3]
-
Side-Reaction Products: Decomposition or trimerization of the O-ethylisourea starting material can generate unexpected byproducts.[3] Isomeric impurities, such as 1,3,5-triazine derivatives, can also form through alternative cyclization pathways.[4]
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate can be present, arising from the neutralization step during workup.[3]
Q2: How can I confirm the identity and assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ethoxy group should present characteristic signals, typically a triplet around 1.2-1.4 ppm and a quartet around 4.0-4.3 ppm in the ¹H NMR spectrum. The methyl group will appear as a singlet, and the pyrimidine ring protons will have distinct chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is crucial for quantifying purity and detecting trace impurities. Given the polar nature of the compound, a reverse-phase method using a polar-endcapped C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often most effective.[5]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound, providing further evidence of its identity.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. For analogous compounds like 4-methyl-6-hydroxypyrimidine, a sharp melting point is a key purity indicator.[6]
Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying this compound, especially on a larger scale. However, various issues can arise.
Q3: My compound is not crystallizing, or is "oiling out." What should I do?
A3: This is a common issue, particularly with polar compounds. Here’s a systematic approach to troubleshoot this problem:
-
Cause: The solution is not supersaturated, the cooling is too rapid, or the presence of impurities is inhibiting crystal lattice formation.
-
Solutions:
-
Induce Crystallization: If the solution appears clear after cooling, it may be supersaturated. Try scratching the inside of the flask at the meniscus with a glass rod or adding a seed crystal of pure product to provide a nucleation site.[7]
-
Slow Down Cooling: Re-heat the solution until the oil redissolves (you may need to add a small amount of additional solvent). Allow the flask to cool to room temperature very slowly on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath or refrigerator.[7]
-
Solvent System Re-evaluation: The chosen solvent may be too good a solvent, even at low temperatures. You may need to use a solvent pair (a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is not). Common solvent systems for pyrimidines include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[6][8]
-
Q4: My final product is colored. How can I remove colored impurities?
A4: Colored impurities are often highly conjugated organic molecules present in small amounts.
-
Cause: Co-crystallization of colored byproducts from the synthesis.
-
Solution: Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower recovery. After a few minutes of gentle boiling with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.[7]
Q5: The recovery after recrystallization is very low. How can I improve my yield?
A5: Low recovery is typically due to the compound's significant solubility in the cold solvent or using too much solvent.
-
Cause: The compound has appreciable solubility in the chosen solvent even at low temperatures, or an excessive volume of solvent was used for dissolution.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. This is a critical factor for achieving a good yield.[7]
-
Optimize the Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] A thorough solvent screen is advisable.
-
Maximize Cooling: Ensure the flask is left in an ice bath or refrigerator for a sufficient amount of time to maximize crystal formation.
-
Recrystallization Solvent Selection
| Solvent/System | Rationale & Use Case |
| Ethanol | A good starting point for polar compounds. Often used for recrystallizing similar pyrimidine derivatives.[2] |
| Acetone | Another effective solvent for pyrimidines, can be used alone or in a pair with an anti-solvent like hexane.[6] |
| Ethyl Acetate | A moderately polar solvent that can provide good purity, often used for compounds that are too soluble in alcohols.[6] |
| Ethanol/Water | A versatile solvent pair. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly. |
| DCM/Pentane | For less polar impurities, dissolving in a minimum of hot dichloromethane (DCM) followed by the slow addition of pentane as an anti-solvent can be effective.[9] |
Troubleshooting Purification by Column Chromatography
For challenging separations or when high purity is required for small quantities, column chromatography is a powerful tool.
Q6: My compound runs at the solvent front (Rf ≈ 1) or doesn't move from the baseline (Rf = 0) on a silica gel TLC plate. How do I choose the right mobile phase?
A6: This indicates a significant mismatch between the polarity of your compound and the mobile phase.
-
Cause (Rf ≈ 1): The mobile phase is too polar. Your polar compound is spending all its time in the mobile phase and not interacting with the silica gel.
-
Solution: Decrease the polarity of the mobile phase. For example, if you are using a 10:1 mixture of dichloromethane:methanol, try increasing the proportion of the less polar dichloromethane (e.g., 20:1 or 50:1).
-
Cause (Rf = 0): The mobile phase is not polar enough. Your compound is strongly adsorbed to the acidic silanol groups on the silica gel and is not being eluted.
-
Solution: Increase the polarity of the mobile phase. Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). For basic compounds like some pyrimidines, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can help to reduce tailing and improve elution by competing for the acidic sites on the silica gel.
Q7: I am observing peak tailing in my HPLC analysis. What is the cause and how can I fix it?
A7: Peak tailing is a common issue with polar and basic compounds on reverse-phase columns.
-
Cause: Strong interactions between the basic nitrogen atoms in the pyrimidine ring and residual acidic silanol groups on the silica-based stationary phase.
-
Solutions:
-
Use a Polar-Endcapped Column: These columns have been specifically designed to shield the residual silanol groups, leading to improved peak shape for polar and basic analytes.[5]
-
Adjust Mobile Phase pH: Adjusting the pH of the aqueous component of your mobile phase with a buffer can help. For a basic compound, a higher pH (e.g., using an ammonia or triethylamine buffer) can suppress the protonation of the analyte, reducing its interaction with the stationary phase. Conversely, a low pH (e.g., using formic or phosphoric acid) can suppress the ionization of the silanol groups.[10]
-
Consider HILIC: For very polar compounds that are poorly retained even on polar-endcapped columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[5]
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl, and gently reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
References
-
ChemWhat. (n.d.). This compound CAS#: 55996-04-8. [Link]
-
Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine. [Link]
-
MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
Alzchem Group. (n.d.). 2-Ethoxy-4,6-dihydroxypyrimidine. [Link]
- Google Patents. (2020). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- Google Patents. (1995). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
-
MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
Reddit. (2019). Recrystallization with two solvents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 4. figshare.com [figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing 2-Ethoxy-4-hydroxy-6-methylpyrimidine Synthesis
Here is the technical support center for catalyst selection in optimizing 2-Ethoxy-4-hydroxy-6-methylpyrimidine synthesis.
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and efficiency of this important chemical intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis and the critical role of catalysis.
Q1: What is the primary and most reliable synthetic route for this compound?
The most robust and widely employed method is the base-catalyzed cyclocondensation reaction between an O-ethylisourea salt and a substituted malonic ester, specifically diethyl methylmalonate.[1][2] This is a variation of classical pyrimidine syntheses. The reaction proceeds in two main stages: the formation of the O-ethylisourea intermediate, followed by the cyclization with the malonate to form the pyrimidine ring.[2]
Q2: What is the specific role of the "catalyst" in this synthesis?
In this context, the primary "catalyst" is a strong base, typically an alkali metal alkoxide like sodium ethoxide (NaOEt).[1] Its role is stoichiometric rather than catalytic in the classical sense, but it is the critical reagent that drives the reaction. Its functions are twofold:
-
Deprotonation: It abstracts an acidic α-proton from diethyl methylmalonate, generating a reactive enolate nucleophile.
-
Promoting Cyclization: It facilitates the intramolecular condensation and subsequent ring closure to form the stable pyrimidine heterocycle.
Acids like hydrogen chloride or thionyl chloride are also used as catalysts in the preliminary step to form the O-ethylisourea intermediate from cyanamide and ethanol.[1]
Q3: Which base catalysts are most effective for the cyclocondensation step?
Strong alkoxide bases are essential for achieving high yields. The choice of base is often linked to the solvent system.
-
Sodium Ethoxide (NaOEt) in Ethanol: This is the most common and logical choice, as the ethoxide anion matches the ester group of the reactant and the solvent, preventing transesterification side reactions.
-
Sodium Methoxide (NaOMe) in Methanol: Also highly effective, especially if the starting material is a dimethyl malonate.[1] It is a strong nucleophile and base, ensuring efficient reaction.
In our experience, using a freshly prepared solution of the alkoxide base is paramount, as these reagents are hygroscopic and can be deactivated by moisture, leading to significantly lower yields.[3]
Q4: Can other types of catalysts, such as Lewis acids or transition metals, be applied to this synthesis?
While the classical route relies on strong bases, the broader field of pyrimidine synthesis utilizes a wide array of catalysts, including Lewis acids (e.g., ZnCl₂, FeCl₃), transition metals (e.g., Copper, Palladium, Iron), and organocatalysts.[4][5][6][7][8] These are typically employed for different reaction pathways, such as multi-component reactions involving aldehydes or ketones.[9][10] For the specific synthesis of this compound from O-ethylisourea and diethyl methylmalonate, straying from a strong base-catalyzed pathway is not recommended as it is less direct and not well-established. However, for exploring novel synthetic routes, these alternative catalysts offer a rich toolbox.
Q5: What are the most critical reaction parameters to control for an optimal and reproducible synthesis?
Beyond catalyst selection, several parameters must be tightly controlled:
-
Anhydrous Conditions: Water can hydrolyze the ester reactants and deactivate the alkoxide base. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Temperature: The initial addition of reactants and base is often performed at low temperatures (e.g., -10°C to 10°C) to control the exothermic reaction, followed by a period at room temperature or gentle reflux to drive the reaction to completion.[1]
-
Stoichiometry: Precise control over the molar ratios of the reactants and base is crucial. An excess of the base is often used to ensure complete deprotonation and cyclization.
-
Purity of Reactants: Using high-purity O-ethylisourea and diethyl methylmalonate is essential to prevent side reactions and simplify purification.[3]
Part 2: In-Depth Catalyst Selection Guide
Primary Catalysts: Alkali Metal Alkoxides
The success of the cyclocondensation hinges on the selection and handling of the strong base. The base must be strong enough to deprotonate the α-carbon of the diethyl methylmalonate.
| Catalyst/Base | Chemical Formula | pKa (Conjugate Acid) | Recommended Solvent | Key Considerations & Insights |
| Sodium Ethoxide | NaOCH₂CH₃ | ~16 (Ethanol) | Anhydrous Ethanol | Gold Standard: The ideal choice. Minimizes risk of transesterification. Often prepared in situ from sodium metal and absolute ethanol for maximum reactivity. Commercial solutions are viable but must be handled under inert gas. |
| Sodium Methoxide | NaOCH₃ | ~15.5 (Methanol) | Anhydrous Methanol | Strong Alternative: A slightly stronger base that can lead to faster reaction times.[1] However, it can cause transesterification of the diethyl malonate, potentially leading to a mixed product profile, though this is often minimal under controlled conditions. |
| Potassium tert-Butoxide | KOC(CH₃)₃ | ~19 (DMSO) | Tetrahydrofuran (THF) | High-Reactivity Option: A non-nucleophilic, sterically hindered base. Useful if substrate is sensitive to nucleophilic attack. However, its higher cost and the need for a non-alcoholic solvent like THF make it a less common choice for this specific synthesis. |
Catalysts for Intermediate (O-ethylisourea) Formation
The O-ethylisourea precursor is typically synthesized from cyanamide and ethanol. This step requires an acid catalyst to activate the ethanol for addition to the cyanamide nitrile group.
-
Hydrogen Chloride (gas) or Thionyl Chloride (SOCl₂): Both are effective at generating O-ethylisourea hydrochloride in situ.[1] Handling gaseous HCl requires specialized equipment, making thionyl chloride a more practical laboratory choice. The reaction is exothermic and must be cooled.
Part 3: Troubleshooting Guide
This guide uses a question-and-answer format to directly address common experimental failures.
Q: My reaction yield is consistently low or zero. What are the likely causes and how do I fix them?
A: This is the most common issue and can be traced to several factors. A systematic approach is key.
-
Cause 1: Inactive Base Catalyst. The alkoxide base is the most frequent point of failure.
-
Troubleshooting Steps:
-
Use Fresh Base: If using a commercial solution, verify its age and storage conditions. Titrate it to confirm its molarity.
-
Prepare in situ: For maximum reliability, prepare sodium ethoxide immediately before use by dissolving clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure Anhydrous Conditions: Any moisture will consume the base. Ensure solvents are anhydrous and glassware is flame- or oven-dried.[3]
-
-
-
Cause 2: Suboptimal Reaction Conditions. The reaction may not be going to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some cyclizations are slow and may require extended stirring at room temperature (even for several days) or a period of gentle reflux.[1][11]
-
Adjust Temperature: While initial mixing should be cold, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration to ensure completion.[1]
-
-
-
Cause 3: Issues with Starting Materials.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the diethyl methylmalonate and the O-ethylisourea salt are pure. Impurities can inhibit the reaction.
-
Check Intermediate Formation: If you are preparing the O-ethylisourea in situ, confirm its formation via TLC or NMR before proceeding with the cyclocondensation.
-
-
dot
Caption: Troubleshooting workflow for low product yield.
Q: I'm observing significant side products in my crude mixture. How can I improve selectivity?
A: Side product formation often results from competing reaction pathways or impurities.
-
Cause 1: Self-Condensation of Diethyl Methylmalonate. The malonate enolate can react with another molecule of the ester (Claisen condensation).
-
Troubleshooting Steps:
-
Control Temperature: Add the diethyl methylmalonate slowly to the cooled base/O-ethylisourea mixture to minimize its concentration at any given time and keep the temperature low.
-
Order of Addition: Adding the malonate ester last to the mixture of the base and O-ethylisourea is often the best practice.
-
-
-
Cause 2: Incomplete Cyclization or Alternative Cyclization.
-
Troubleshooting Steps:
-
Ensure Sufficient Base: Use a slight excess (1.1 to 1.2 equivalents) of the alkoxide base relative to the malonate ester to drive the cyclization forward.
-
Extend Reaction Time: As with low yield, give the reaction adequate time to ensure the final ring-closing step completes.[11]
-
-
Q: My product precipitates as an oil or fails to crystallize during workup. What should I do?
A: This is typically an issue of purity or incorrect workup conditions.
-
Troubleshooting Steps:
-
Purify via Acid-Base Extraction: Dissolve the crude oil in a dilute aqueous base (e.g., NaOH). Wash this aqueous solution with an organic solvent (like ethyl acetate or ether) to remove non-acidic, organic impurities. Then, carefully re-precipitate your product by slowly adding dilute acid (e.g., HCl) to the aqueous layer until the pH is optimal for precipitation.[12]
-
Induce Crystallization: If the product remains an oil after purification, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product.
-
Solvent Screening: Attempt recrystallization from a different solvent system. Water, ethanol, or mixtures of the two are good starting points.[12]
-
Part 4: Experimental Protocols
These protocols provide a validated framework. Note: All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of O-Ethylisourea Hydrochloride
-
Setup: Equip a three-necked, oven-dried 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a drying tube.
-
Reaction: Add 75 g of absolute ethanol to the flask and cool to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add 5.95 g (0.05 mol) of thionyl chloride to the stirred ethanol. After the addition is complete, add 4.2 g (0.1 mol) of cyanamide in portions, ensuring the temperature remains below 10°C.
-
Reaction Time: Allow the mixture to warm to room temperature and stir for 20-24 hours. The formation of O-ethylisourea hydrochloride is typically quantitative.[1] This solution is often used directly in the next step.
Protocol 2: Cyclocondensation and Isolation
-
Setup: In a separate 500 mL oven-dried flask, prepare a sodium ethoxide solution by cautiously dissolving 5.1 g (0.22 mol) of sodium metal in 150 mL of absolute ethanol under a nitrogen atmosphere. Cool this solution to -10°C.
-
Addition: To the freshly prepared O-ethylisourea hydrochloride solution from Protocol 1, add 20.9 g (0.12 mol) of diethyl methylmalonate.
-
Cyclocondensation: Slowly add the mixture of O-ethylisourea and diethyl methylmalonate to the cooled sodium ethoxide solution over 60 minutes, maintaining the temperature at -10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-7 days.[1] Monitor progress by TLC.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting solid residue contains the sodium salt of this compound and sodium chloride.
Protocol 3: Purification
-
Dissolution: Dissolve the solid residue from Protocol 2 in 200 mL of water.
-
Neutralization: Cool the solution in an ice bath and slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~5-6. The free pyrimidine will precipitate as a white solid.
-
Filtration: Filter the solid product using a Büchner funnel, wash with a small amount of cold water, followed by a small amount of cold ethanol.
-
Recrystallization: For highest purity, recrystallize the crude product from hot water or an ethanol/water mixture. Dry the final product in a vacuum oven.
dot
Caption: Overall workflow for the synthesis of this compound.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. (n.d.). NIH. Retrieved from [Link]
-
Fe(II)-catalyzed synthesis of substituted pyrimidines 41. (2024). ResearchGate. Retrieved from [Link]
-
Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. Retrieved from [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega. Retrieved from [Link]
-
Base Catalyzed Pyrimidine Synthesis Using Microwave. (2004). ResearchGate. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Publications. Retrieved from [Link]
-
Diethyl ethylidenemalonate. (1952). Organic Syntheses. Retrieved from [Link]
-
Diethyl malonate. (n.d.). Wikipedia. Retrieved from [Link]
- Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. (n.d.). Google Patents.
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Retrieved from [Link]
-
Malonates in Cyclocondensation Reactions. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of Diethyl malonate (Malonic ester). (2022). YouTube. Retrieved from [Link]
-
Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (n.d.). PMC - NIH. Retrieved from [Link]
-
4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube. Retrieved from [Link]
Sources
- 1. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
scale-up challenges for the industrial production of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
Welcome to the technical support center for the industrial production of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Here, we address common challenges with in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical field experience.
Section 1: Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during the scale-up process.
Problem 1: Low Yield of this compound
Symptoms: The isolated yield of the final product is significantly lower than expected based on small-scale lab experiments.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, mixing and heat transfer can be less efficient.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[1][2]
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while monitoring for the formation of impurities.
-
Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially during the addition of reagents.
-
-
-
Suboptimal pH: The pH of the reaction mixture is critical for the condensation reaction.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure the molar equivalent of the base (e.g., sodium ethoxide) is correct. Inadequate base will lead to incomplete deprotonation of the starting materials.
-
Controlled Addition: Add the base portion-wise or via a dropping funnel to maintain better control over the reaction exotherm and pH.
-
-
-
Product Loss During Work-up and Isolation: The product might be lost during extraction, washing, or crystallization steps.
-
Troubleshooting Steps:
-
Optimize Precipitation pH: Carefully adjust the pH during the precipitation of the product. The solubility of pyrimidine derivatives can be highly pH-dependent.
-
Minimize Washing Losses: Avoid excessive washing of the product cake, especially with solvents in which the product has some solubility.[1]
-
Recrystallization Solvent Selection: Choose a recrystallization solvent that provides good recovery. Consider a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
-
Problem 2: Formation of an Oily Product or Failure to Crystallize
Symptoms: The product precipitates as an oil or remains in solution, making isolation difficult.
Possible Causes & Solutions:
-
Presence of Impurities: Unreacted starting materials or by-products can act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Purification via Acid-Base Extraction: Dissolve the crude product in a dilute acidic solution, wash with an organic solvent to remove non-basic impurities, and then precipitate the product by adding a base.[1]
-
Recrystallization from a Different Solvent: Experiment with various solvents or solvent mixtures to find a suitable system for crystallization. Water or ethanol are common starting points.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[1]
-
-
-
Supersaturation: The solution may be supersaturated, preventing crystallization.
-
Troubleshooting Steps:
-
Controlled Cooling: Cool the solution slowly to encourage the formation of well-defined crystals rather than an oil.
-
Agitation: Gentle stirring during cooling can promote crystallization.
-
-
Problem 3: Product Discoloration (Yellow or Brown)
Symptoms: The final product is off-color, indicating the presence of impurities.
Possible Causes & Solutions:
-
Impure Starting Materials: Colored impurities in the starting materials can carry through to the final product.
-
Troubleshooting Steps:
-
Use Purified Reagents: Ensure the purity of all starting materials before use.
-
-
-
Decomposition: The starting materials or the product may be decomposing at high temperatures.
-
Troubleshooting Steps:
-
Avoid Excessive Heating: Carefully control the temperature during the reaction and work-up.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]
-
-
-
Removal of Colored Impurities:
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Recrystallization with the addition of activated charcoal can effectively remove colored impurities.[1]
-
-
Problem 4: Presence of an Isomeric Impurity
Symptoms: Analytical data (e.g., NMR, HPLC) indicates the presence of an isomer.
Possible Causes & Solutions:
-
Formation of a 1,3,5-Triazine Derivative: A common side reaction in similar pyrimidine syntheses is the formation of a 1,3,5-triazine isomer through an alternative cyclization pathway.[1]
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Adjusting the reaction temperature, the rate of addition of reagents, or the choice of base can influence the reaction pathway and minimize the formation of the triazine by-product.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for industrial scale-up?
A common and industrially viable approach is the condensation of ethyl acetoacetate with O-ethylisourea in the presence of a strong base like sodium ethoxide. The O-ethylisourea can be prepared in situ from cyanamide, ethanol, and a strong acid like HCl.[3]
Q2: How can I minimize the formation of by-products during the synthesis?
The formation of by-products is a significant challenge in scaling up chemical processes.[4][5] For this synthesis, potential by-products include the 2-methoxy analog if sodium methylate is present, and 1,3,5-triazine derivatives.[1][3] To minimize these:
-
Use sodium ethoxide as the base to avoid the formation of the methoxy analog.[3]
-
Carefully control the reaction temperature and reagent addition to favor the desired pyrimidine cyclization over the formation of triazine isomers.
Q3: What are the key safety considerations for the industrial production of this compound?
-
Handling of Sodium Ethoxide: Sodium ethoxide is a strong base and is highly reactive with water. It should be handled in a dry, inert atmosphere.
-
Flammable Solvents: The use of flammable solvents like ethanol requires appropriate fire safety measures, including the use of explosion-proof equipment.[6][7]
-
Dust Explosion Hazard: The final product, if a fine powder, may pose a dust explosion risk. Proper handling procedures should be in place to avoid dust generation.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn at all times.[7]
Q4: How can I effectively purify the crude this compound on a large scale?
-
Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product.[1]
-
Acid-Base Work-up: An acid-base work-up can be employed to remove non-basic impurities before the final crystallization step.[1]
-
Washing: Washing the isolated solid with cold water can help remove inorganic salts.[3]
Q5: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
-
In-process Monitoring:
-
TLC: For quick qualitative analysis of reaction progress.[2]
-
HPLC: For quantitative analysis of starting material consumption and product formation.
-
-
Final Product Quality Control:
Section 3: Experimental Protocols & Data
Illustrative Lab-Scale Synthesis Protocol
This protocol is a representative procedure for the synthesis of this compound and should be optimized for specific scale-up requirements.
Materials:
-
Ethyl acetoacetate
-
O-Ethylisourea hydrochloride (or prepared in situ)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a suitable reactor under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add a solution of O-ethylisourea hydrochloride in ethanol.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture, maintaining temperature control.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the mixture with dilute hydrochloric acid. The crude product may precipitate at this stage.[1]
-
Isolation: Filter the crude product and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).
Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Considerations for Scale-Up |
| Reaction Volume | 100 mL - 1 L | 100 L - 1000 L+ | Heat and mass transfer become critical. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity and prevent localized hot spots. |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with heating/cooling fluid | Precise temperature control is crucial for yield and purity. |
| Reagent Addition | Dropping funnel | Metering pumps | Controlled addition rate is important for safety and selectivity. |
| Work-up | Separatory funnel, Buchner funnel | Centrifuge, filter press | Efficiency and product loss during solid-liquid separation. |
Section 4: Visualizations
General Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in the synthesis.
References
- Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ResearchGate. [Link]
-
Disorders of purine and pyrimidine metabolism. PubMed. [Link]
-
Cell Culture Process Scale-Up Challenges for Commercial-Scale Manufacturing of Allogeneic Pluripotent Stem Cell Products. NIH. [Link]
-
4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
-
Current Challenges with Cell Culture Scale-up for Biologics Production. BioProcess International. [Link]
-
Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. [Link]
-
Disorders of purine and pyrimidine metabolism | Request PDF. ResearchGate. [Link]
-
Biopharma's scale-up challenge. Cytiva. [Link]
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2-Ethoxy-4-hydroxy-6-methylpyrimidine
In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Pyrimidine derivatives, a class of heterocyclic compounds integral to numerous biologically active molecules, often present unique challenges in their characterization due to potential tautomerism and isomerism. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the structural validation of 2-Ethoxy-4-hydroxy-6-methylpyrimidine, a representative substituted pyrimidine. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will not only present the expected data for the target molecule but will also compare it with a potential isomer, 2-Ethoxy-6-hydroxy-4-methylpyrimidine, to highlight the discerning power of modern spectroscopic methods.
The Critical Role of Tautomerism in 4-Hydroxypyrimidines
Before delving into the spectroscopic data, it is crucial to address the tautomeric nature of 4-hydroxypyrimidines. The "hydroxy" form can exist in equilibrium with its keto tautomers, the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms.[1][2][3][4] For this compound, the equilibrium will predominantly favor the pyrimidin-4(1H)-one tautomer due to the formation of a stable secondary amide. This guide will, therefore, focus on the spectroscopic signature of this major tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[5]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. For this compound, we can predict the following signals:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH (N1-H) | 10.0 - 12.0 | broad singlet | 1H | The amide proton is typically deshielded and often appears as a broad signal due to chemical exchange. |
| CH (C5-H) | 5.8 - 6.2 | singlet | 1H | This proton is on a double bond and is adjacent to a methyl group, placing it in this characteristic region. |
| OCH₂ | 4.2 - 4.5 | quartet | 2H | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will be split into a quartet by the neighboring methyl protons. |
| Ring-CH₃ | 2.1 - 2.4 | singlet | 3H | The methyl group attached to the pyrimidine ring will appear as a singlet in this region. |
| OCH₂CH₃ | 1.2 - 1.5 | triplet | 3H | The terminal methyl protons of the ethoxy group will be split into a triplet by the adjacent methylene protons. |
Comparative Analysis with 2-Ethoxy-6-hydroxy-4-methylpyrimidine:
For the isomeric 2-Ethoxy-6-hydroxy-4-methylpyrimidine, the key difference in the ¹H NMR spectrum would be the chemical shift of the ring proton (C5-H). In this isomer, the proton is flanked by two nitrogen atoms, which would lead to a significant downfield shift, likely in the range of 8.0-8.5 ppm. This clear distinction allows for unambiguous differentiation between the two isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 (C=O) | 165 - 175 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |
| C2 | 160 - 165 | This carbon is attached to an oxygen and two nitrogen atoms, leading to a downfield shift. |
| C6 | 150 - 155 | This carbon is part of a double bond and is attached to a nitrogen and a methyl group. |
| C5 | 95 - 105 | This carbon is part of a double bond and is situated between a carbonyl group and a methyl-substituted carbon. |
| OCH₂ | 60 - 65 | The methylene carbon of the ethoxy group is deshielded by the oxygen atom. |
| Ring-CH₃ | 18 - 25 | The methyl carbon attached to the ring. |
| OCH₂CH₃ | 13 - 16 | The terminal methyl carbon of the ethoxy group. |
Comparative Analysis with 2-Ethoxy-6-hydroxy-4-methylpyrimidine:
In the isomer, the chemical shift of the carbon bearing the methyl group (C4) would be significantly different, appearing further downfield due to its position between two nitrogen atoms. Conversely, the C6 carbon, now bearing the hydroxyl group, would have a different chemical shift. These differences in the ¹³C NMR spectrum provide another layer of confirmation for the correct structure.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of the purified compound.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5][6]
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.[6]
-
Shim the magnetic field to achieve optimal homogeneity.[6]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).[6]
-
Spectral Width: 0-16 ppm.[6]
-
Acquisition Time: 2-4 seconds.[6]
-
Relaxation Delay: 1-2 seconds.[6]
-
Number of Scans: 16-64.[6]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).[6]
-
Spectral Width: 0-220 ppm.[6]
-
Acquisition Time: 1-2 seconds.[6]
-
Relaxation Delay: 2-5 seconds.[6]
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale |
| N-H stretch | 3100 - 3300 | Characteristic stretching vibration of the amide N-H bond. |
| C-H stretch (sp³) | 2850 - 3000 | Stretching vibrations of the methyl and ethyl C-H bonds. |
| C=O stretch | 1650 - 1680 | Strong absorption due to the carbonyl group of the cyclic amide (pyrimidinone). |
| C=N/C=C stretch | 1550 - 1650 | Ring stretching vibrations of the pyrimidine core. |
| C-O stretch | 1200 - 1300 | Stretching vibration of the ethoxy C-O bond. |
Comparative Analysis with 2-Ethoxy-6-hydroxy-4-methylpyrimidine:
The IR spectrum of the isomer would be very similar, as it contains the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) might be observable due to the different substitution pattern on the ring. While not as definitive as NMR for isomeric differentiation, IR provides crucial confirmation of the presence of key functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and gaining structural insights from fragmentation patterns.
Expected Data for this compound:
-
Molecular Ion (M⁺): m/z = 168.08. This corresponds to the molecular formula C₇H₁₀N₂O₂.
-
Key Fragmentation Pathways:
-
Loss of an ethyl radical (-C₂H₅) from the ethoxy group, resulting in a fragment at m/z = 139.
-
Loss of ethylene (-C₂H₄) via a McLafferty-type rearrangement from the ethoxy group, leading to a fragment at m/z = 140.
-
Cleavage of the pyrimidine ring can lead to various smaller fragments.
-
Comparative Analysis with 2-Ethoxy-6-hydroxy-4-methylpyrimidine:
Both isomers will have the same molecular weight and thus the same molecular ion peak. However, the relative intensities of the fragment ions may differ due to the different stability of the resulting fragments. While not the primary technique for distinguishing these specific isomers, MS is indispensable for confirming the molecular formula.
Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The structural elucidation of synthesized organic molecules is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. For this compound, ¹H and ¹³C NMR spectroscopy are the most definitive methods for unambiguous structural assignment, especially when considering potential isomers. IR spectroscopy provides essential confirmation of functional groups, while mass spectrometry verifies the molecular weight and offers clues to the structure through fragmentation patterns. By carefully analyzing and correlating the data from these techniques, researchers can confidently validate the structure of their target compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Płonka, I., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Available from: [Link]
- Shapiro, R. (1964). The Tautomerism of 4-Hydroxypyrimidine. Journal of the American Chemical Society, 86(14), 2948-2950.
- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: IV. The Tautomerism of 4-Hydroxypyrimidine. Journal of the Chemical Society, 43-46.
-
G. A. G. G. (2025). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. Available from: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Preprints.org. Available from: [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available from: [Link]
-
Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]
Sources
- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2-Substituted-4-hydroxy-6-methylpyrimidine Derivatives
This guide provides a comparative analysis of the biological activity of derivatives based on the 2-substituted-4-hydroxy-6-methylpyrimidine scaffold. The pyrimidine ring is a foundational heterocyclic motif present in essential biomolecules like nucleic acids and is a privileged structure in medicinal chemistry, lending itself to a wide array of pharmacological activities.[1][2][3] Modifications, particularly at the 2-position of the 4-hydroxy-6-methylpyrimidine core, have been explored to develop novel agents with antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This document synthesizes experimental findings, elucidates structure-activity relationships, and provides detailed protocols for the evaluation of these compounds, serving as a resource for researchers in drug discovery and development.
Synthetic Strategies and General Workflow
The synthesis of these pyrimidine derivatives often begins with a core pyrimidine structure, such as 2-amino-4-hydroxy-6-methylpyrimidine, which is then modified through various reactions to introduce diverse functional groups.[4] A common approach involves reacting the starting pyrimidine with other molecules to create Schiff bases, which can then be further cyclized to yield more complex heterocyclic systems like oxazepine, β-lactam, and tetrazole derivatives.[4] This synthetic versatility allows for the creation of a library of compounds where the biological effects of different substituents can be systematically investigated.
The general workflow for developing and evaluating these derivatives follows a logical progression from chemical synthesis to biological screening.
Caption: General workflow from synthesis to lead compound identification.
Comparative Analysis of Biological Activities
The biological effects of these pyrimidine derivatives are highly dependent on the nature of the substituents.[4] The following sections compare the reported activities of various derivatives.
Antimicrobial Activity
Derivatives of 2-amino-4-hydroxy-6-methylpyrimidine have demonstrated significant antibacterial activity.[4] In a study by Awad and Adnan, a series of ten derivatives were synthesized and tested against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.[4] The activity was determined qualitatively by measuring the zone of inhibition.
The results show that the biological effects are contingent on the specific modifications made to the parent compound. For instance, compounds featuring β-lactam, thiazolidine, and tetrazole moieties showed noteworthy activity.[4] Specifically, the thiazolidine derivative (Compound 9) and the tetrazole derivative (Compound 10) were effective against E. coli, while several compounds, including those with oxazepine and β-lactam rings, were active against S. aureus.[4]
Table 1: Comparative Antibacterial Activity of 2-amino-4-hydroxy-6-methylpyrimidine Derivatives [4]
| Compound No. | Key Structural Moiety | Activity vs. E. coli | Activity vs. S. aureus |
| 3 | Oxazepine | - | ++ |
| 4 | Oxazepine | + | ++ |
| 6 | β-lactam | - | ++ |
| 9 | Thiazolidine | +++ | +++ |
| 10 | Tetrazole | +++ | + |
| Activity Scale: (-) No inhibition; (+) 5–10 mm inhibition (slightly active); (++) 11–20 mm inhibition (moderately active); (+++) >20 mm inhibition (good active). |
This data underscores the principle that incorporating different heterocyclic rings can modulate the antibacterial spectrum and potency.
Anticancer Activity
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with drugs like 5-fluorouracil being prime examples.[2][5] Research into novel pyrimidine derivatives continues to yield compounds with potent cytotoxic effects against various cancer cell lines.[5][7]
Newly designed hybrids of pyrimidine-hydrazone moieties have been evaluated for their in vitro antitumor activity against a panel of human cancer cell lines, including:
-
LoVo (colon adenocarcinoma)[5]
-
MCF-7 (breast cancer)[5]
-
A549 (lung cancer)[5]
-
HeLa (cervical cancer)[5]
All tested compounds in one study exhibited inhibitory activity on the proliferation of these cancer cells.[7] The inclusion of hydrazone groups and alkylamine side chains appears to contribute to their anticancer effects.[5] The evaluation of cytotoxicity is a critical step in screening potential anticancer drugs, often measured by determining the IC50 value, the concentration of the drug that inhibits cell growth by 50%.[8]
Anti-inflammatory and Other Activities
Pyrimidine derivatives have also been extensively investigated for their anti-inflammatory potential.[3][6] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9][10] The structural diversity of pyrimidines allows for the design of compounds that can mimic standard anti-inflammatory drugs while potentially offering a better safety profile.[9]
Furthermore, various derivatives have been explored for other therapeutic applications:
-
Antiviral: Certain 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have shown inhibitory activity against herpes viruses and retroviruses like HIV-1 and HIV-2.[11]
-
Antidiabetic and Antihyperlipidemic: A study on 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives found that compounds with a 4-methoxyphenylamino or 4-bromophenylamino substitution exhibited good antidiabetic and antihyperlipidemic activity in animal models.[12]
Key Experimental Protocols
The trustworthiness of biological data hinges on robust and validated experimental protocols. Below are step-by-step methodologies for two fundamental assays used to evaluate the compounds discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Rationale: The broth microdilution method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative measure (the MIC value) of a compound's potency.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the synthesized pyrimidine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., E. coli, S. aureus) in a nutrient broth overnight.[14] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). This creates a range of decreasing concentrations of the test compound across the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
Determination of MIC: The MIC is identified as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[13] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[13]
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: In Vitro Cell Viability (Cytotoxicity) Assay
Cell viability assays are essential for screening anticancer compounds by measuring their effect on cell proliferation or their ability to induce cell death.[15] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active, viable cells.[16]
Rationale: This assay is selected for its high sensitivity, speed, and suitability for high-throughput screening.[16][17] Measuring ATP provides a direct proxy for the number of living cells, as dead or dying cells lose the ability to synthesize ATP.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Return the plate to the incubator and incubate for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.[16] This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP released from viable cells.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ATP present, and therefore to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Potential Mechanism of Action
Understanding the mechanism of action is crucial for rational drug design. For pyrimidine derivatives, one well-established antimicrobial mechanism is the inhibition of dihydrofolate reductase (DHFR).[13][18]
DHFR Inhibition Pathway: DHFR is a critical enzyme in the folic acid synthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential precursor for the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cellular replication.[13] By inhibiting DHFR, pyrimidine derivatives can starve the bacterial cell of these essential components, leading to a halt in growth and eventual cell death.[13] This targeted approach is effective because the bacterial DHFR enzyme can differ structurally from its human counterpart, allowing for selective toxicity.
Caption: Inhibition of DHFR by a pyrimidine derivative blocks DNA synthesis.
Conclusion and Future Outlook
The 2-substituted-4-hydroxy-6-methylpyrimidine scaffold is a highly promising platform for the development of new therapeutic agents. Experimental data clearly demonstrate that modifications to this core structure can yield derivatives with potent and varied biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The structure-activity relationships derived from comparing these compounds are invaluable for guiding future synthesis efforts. For instance, the incorporation of thiazolidine and tetrazole moieties appears particularly effective for enhancing antibacterial activity.[4]
Future research should focus on synthesizing novel derivatives with improved potency and selectivity. This involves expanding the diversity of substituents at the 2-position and other sites on the pyrimidine ring. Combining these synthetic efforts with high-throughput screening protocols and detailed mechanism-of-action studies will accelerate the discovery of lead compounds that can be advanced into preclinical and clinical development.
References
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
-
Szałek, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2093. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sharma, P., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
-
Abdel-Gawad, H., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]
-
Kumar, D., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19163-19175. [Link]
-
Hocková, D., et al. (1997). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 40(4), 579-589. [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(18), 6688. [Link]
-
Khan, I., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds. [Link]
-
Szałek, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]
-
Sharma, S., & Sharma, P. K. (2011). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 843-850. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Saliyeva, L. N., et al. (2019). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 66(3), 131-137. [Link]
-
Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 382-390. [Link]
-
Kumar, D., & Kumar, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 2(2), 555-580. [Link]
-
Wilson, K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17730–17739. [Link]
-
Prusty, A. K., et al. (2024). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. World Journal of Biology Pharmacy and Health Sciences, 18(2), 200-205. [Link]
-
Kuberkar, S. V., et al. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Acta Pharmaceutica, 57(1), 107-114. [Link]
-
Sharma, A., & Kumar, V. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(4), 18-25. [Link]
-
Dotsenko, V. V., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Current Issues in Pharmacy and Medicine, 17(3), 268-273. [Link]
-
Dikmen, Z. G. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Anticancer Research, 38(8), 4443-4448. [Link]
-
Abdel-Aziz, M., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(6), 7046-7057. [Link]
-
Sondhi, S. M., et al. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 68(3), 283-289. [Link]
-
Bawa, S., & Kumar, S. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. International Journal of Pharmaceutical Sciences and Research, 12(1), 329-337. [Link]
-
El-Sayed, N. N. E., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Journal of Chemistry. [Link]
-
Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(21), 7248. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. sciensage.info [sciensage.info]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
A Senior Scientist’s Guide to Pyrimidine Synthesis: A Comparative Analysis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine and Acyclic Precursors
For researchers in medicinal chemistry and drug development, the pyrimidine core is a cornerstone of molecular design, forming the scaffold of countless therapeutic agents. The strategic choice of starting materials dictates not only the efficiency of the synthesis but also the accessibility of diverse molecular architectures. This guide provides an in-depth comparison between utilizing a pre-functionalized scaffold, 2-Ethoxy-4-hydroxy-6-methylpyrimidine , and constructing the pyrimidine ring from fundamental acyclic precursors like ethyl acetoacetate and diethyl malonate.
The Strategic Divide: Pre-formed Scaffolds vs. De Novo Synthesis
The construction of a pyrimidine ring generally follows one of two major strategic pathways:
-
De Novo Synthesis: This is the classical approach where the heterocyclic ring is built from simple, acyclic components in a single or multi-step sequence. The renowned Biginelli reaction is a prime example, condensing a β-ketoester, an aldehyde, and urea to form a dihydropyrimidinone. This bottom-up approach is powerful but often locks in the substitution pattern from the outset.
-
Scaffold-Based Synthesis: This strategy employs a pre-formed, functionalized pyrimidine ring as a versatile intermediate. The substituents on this scaffold are designed to be reactive "handles" that can be modified in subsequent, often high-yielding, steps. This compound is an exemplar of this class, offering differentiated reactivity at its ethoxy and hydroxyl groups for sequential, regioselective modifications.
The choice between these strategies is a critical decision point in a synthetic campaign, balancing the speed of initial ring formation against the long-term flexibility for generating analogs.
Logical Workflow for Precursor Selection
The following diagram illustrates a decision-making process for selecting the appropriate pyrimidine synthesis strategy based on the desired final structure and research goals.
Caption: Decision workflow for selecting a pyrimidine synthesis strategy.
Deep Dive: The Utility of this compound
This molecule is a powerful intermediate precisely because its functional groups are poised for selective transformation.
-
The 4-Hydroxy Group: This is not merely a passive substituent. In its keto-enol tautomeric form (a pyrimidone), it can be readily converted into an excellent leaving group. Treatment with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) efficiently transforms the hydroxyl group into a chloro group.[1] This chloride is now highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of a wide array of nitrogen, oxygen, or sulfur nucleophiles at the C4 position.[2][3][4]
-
The 2-Ethoxy Group: The ethoxy group is also susceptible to SNAr, albeit under harsher conditions than a chloro group. This differential reactivity is a key synthetic advantage. One can first displace a C4-chloro group under milder conditions, and then substitute the C2-ethoxy group at a higher temperature, enabling controlled, stepwise library generation from a single precursor.
This scaffold-based approach is exemplified in the synthesis of the blockbuster anti-cancer drug Dasatinib . A core intermediate is 4,6-dichloro-2-methylpyrimidine, derived from 4,6-dihydroxy-2-methylpyrimidine. The two chloro groups are sequentially displaced by different amine nucleophiles to build the final complex structure, a feat difficult to achieve via a one-pot de novo method.[5][6]
The Workhorses: Acyclic Precursors
The most common alternatives involve building the pyrimidine ring from the ground up.
A. The Biginelli Reaction
First reported in 1893, this one-pot, three-component reaction combines a β-ketoester (typically ethyl acetoacetate) , an aldehyde , and urea (or thiourea).[7]
-
Mechanism: The reaction is typically acid-catalyzed and proceeds through an iminium intermediate, which is then attacked by the enol of the ketoester, followed by cyclization and dehydration.
-
Advantages: It is a convergent, atom-economical reaction that rapidly builds molecular complexity.
-
Limitations: The classical conditions often require harsh acids and long reaction times, leading to low yields.[7] Furthermore, the substitution pattern is largely fixed by the starting materials; for example, ethyl acetoacetate will always yield a 5-ethoxycarbonyl substituent.
B. Malonate Condensation
This is the most direct route to the dihydroxy-pyrimidine core found in our target scaffold. It involves the condensation of a dialkyl malonate (e.g., diethyl malonate) with an amidine (e.g., acetamidine) .
-
Mechanism: The reaction requires a strong base, such as sodium ethoxide or methoxide, to deprotonate the malonate, which then attacks the amidine carbon, followed by cyclization and elimination of alcohol.[8]
-
Advantages: Provides direct access to 2-alkyl-4,6-dihydroxypyrimidines, which are key intermediates for pharmaceuticals like Dasatinib and energetic materials like FOX-7.[8][9][10]
-
Limitations: Requires strictly anhydrous conditions and the use of strong, moisture-sensitive bases. The substrate scope can be limited compared to more modern cross-coupling methods.
Head-to-Head Comparison: Performance and Versatility
The following diagram and table compare the synthetic pathways.
Caption: Contrasting synthetic logic: one-pot ring formation vs. sequential scaffold modification.
Comparative Performance Data
The following table summarizes typical experimental parameters for each approach. The data is compiled from representative literature procedures and is intended for comparative, not absolute, purposes.
| Parameter | Biginelli Reaction (EAA + Urea) | Malonate Condensation (DEM + Acetamidine) | Scaffold Modification (e.g., Dasatinib synthesis) |
| Precursors | Ethyl acetoacetate, Aldehyde, Urea | Diethyl malonate, Acetamidine HCl | 4,6-Dichloro-2-methylpyrimidine, Amines |
| Key Reagents | Acid catalyst (e.g., HCl, Yb(OTf)₃) | Strong base (e.g., NaOEt, NaOMe) | Organic base (e.g., DIPEA) |
| Solvent | Ethanol, Acetonitrile, or Solvent-free | Anhydrous Ethanol or Methanol | N,N-Dimethylacetamide (DMAc), n-Butanol |
| Temperature | Reflux (65-80 °C) or higher | Reflux (65-80 °C) | -5 °C to Reflux |
| Typical Time | 2 - 24 hours | 3 - 6 hours | 3 - 12 hours per step |
| Typical Yield | 40-95% (highly catalyst dependent) | ~85% (optimized)[8] | 60-80% per step[5] |
| Key Advantage | Rapid complexity generation | Direct route to dihydroxy core | High versatility, controlled regiochemistry |
| Key Limitation | Fixed substitution pattern | Requires strong base, anhydrous conditions | Multi-step, requires pre-formed scaffold |
Validated Experimental Protocols
To provide a practical context, detailed protocols for two primary ring-forming reactions are provided below.
Protocol 1: Classic Biginelli Synthesis of a Dihydropyrimidinone
This protocol describes a typical acid-catalyzed condensation.
-
Reaction Setup: To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), ethyl acetoacetate (12 mmol), and urea (15 mmol).
-
Solvent and Catalyst: Add 20 mL of ethanol followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine via Malonate Condensation
This protocol is adapted from optimized procedures for synthesizing key pharmaceutical precursors.[8]
-
Base Preparation (Caution): In a 250 mL flame-dried, three-neck flask equipped with a reflux condenser and nitrogen inlet, prepare sodium methoxide by carefully adding sodium metal (2.1 g, 91 mmol) in small pieces to anhydrous methanol (60 mL) under a nitrogen atmosphere. Allow the reaction to proceed until all sodium has dissolved.
-
Addition of Reagents: To the cooled sodium methoxide solution, add diethyl malonate (DEM) (10.4 mL, 68 mmol) dropwise, maintaining the temperature below 30 °C. Following the addition, add acetamidine hydrochloride (6.5 g, 68 mmol) portion-wise.
-
Reaction: Heat the resulting suspension to reflux (approx. 65 °C) and maintain for 3 hours with vigorous stirring.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in water (50 mL) and cool the solution in an ice bath. Carefully acidify the solution to pH ~5-6 with concentrated hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Stir the slurry in the ice bath for 1 hour, then collect the white solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield pure 4,6-dihydroxy-2-methylpyrimidine.
Conclusion and Scientist's Perspective
The choice between de novo synthesis and a scaffold-based approach is fundamentally a choice between speed-to-core and long-term synthetic flexibility.
-
For rapid, one-off synthesis of a specific target where the substitution pattern aligns with available acyclic precursors, the Biginelli reaction or malonate condensation are exceptionally efficient. They offer the quickest route to the foundational pyrimidine structure.
-
However, for a drug discovery program that requires the systematic exploration of the chemical space around a pyrimidine core, the value of a pre-functionalized intermediate like This compound is unparalleled. It serves as a versatile hub from which dozens or even hundreds of analogs can be generated in a controlled, predictable manner. The ability to convert the hydroxyl group into a chloride and then perform selective SNAr reactions provides a strategic advantage that justifies the initial steps required to prepare the scaffold.
Ultimately, the most effective synthetic chemists will have both strategies in their toolkit, applying the one that best aligns with the specific scientific and programmatic goals at hand.
References
-
Latypov, N. V., Johansson, M., Holmgren, E., Sizova, E. V., Sizov, V. V., & Bellamy, A. J. (2007). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. Organic Process Research & Development, 11(1), 56–59. [Link]
-
Latypov, N.V., et al. (2007). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. FOI-R--2235--SE. Available at: [Link]
- Lombardo, L. J., et al. (2013). Synthesis process of dasatinib and intermediate thereof. US Patent App. US20130030177A1.
-
Request PDF. (2025). On the Synthesis of 1,1Diamino2,2-dinitroethene (FOX7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis route 3 of dasatinib. [Diagram]. Available at: [Link]
-
Mandal, A. K., et al. (2010). Assay of the Insensitive High Explosive FOX-7 by Non-Aqueous Titration. Central European Journal of Energetic Materials, 7(3), 231-238. Available at: [Link]
-
Varasi, M., et al. (2015). Process and intermediates for the preparation of dasatinib. European Patent Office, EP 2918584 A1. Available at: [Link]
-
Request PDF. (2012). ChemInform Abstract: The Synthesis of Bcr-Abl Inhibiting Anticancer Pharmaceutical Agents Imatinib, Nilotinib and Dasatinib. Available at: [Link]
-
Sowiński, P., & Mizołek, M. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 515-528. Available at: [Link]
-
Farmer, C. N., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16896–16904. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine? [Forum discussion]. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
- Rack, M., et al. (2014). Process for preparing 4-hydroxypyridines. Google Patents, EP2585436B1.
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
-
ResearchGate. (2007). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Available at: [Link]
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1745-1760. Available at: [Link]
-
MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6495. Available at: [Link]
-
Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]
- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
-
Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tsijournals.com [tsijournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Confirmation of Novel 2-Ethoxy-4-hydroxy-6-methylpyrimidine Derivatives
Introduction: Beyond Synthesis, The Imperative of Unambiguous Confirmation
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities. The 2-alkoxy-4,6-dihydroxypyrimidine core, for instance, has been identified as a potent agonist for GPR84, a G protein-coupled receptor implicated in inflammatory responses.[1] As research teams synthesize novel derivatives of parent structures like 2-Ethoxy-4-hydroxy-6-methylpyrimidine to explore new therapeutic frontiers, the challenge shifts from synthesis to absolute structural verification.
The Orthogonal Approach: A Foundation of Trustworthiness
No single analytical technique can definitively confirm the structure of a novel compound. Each method interrogates the molecule from a different perspective, and only when their independent findings converge on a single, consistent structure can the result be considered trustworthy. This principle of orthogonality is the bedrock of a self-validating analytical system. An anomaly in one dataset (e.g., an unexpected mass in MS) must be explained by the others (e.g., a missing or shifted signal in NMR) to build a coherent structural narrative.
Caption: Orthogonal workflow for novel compound structural confirmation.
Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first and most fundamental question for a novel compound is "What is its molecular formula?". While standard mass spectrometry provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) is indispensable for novel structure elucidation. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This precision allows for the direct determination of the molecular formula, providing a rigid constraint that all other spectroscopic data must fit.[2][3]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of HPLC-grade acetonitrile or methanol to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard (e.g., sodium trifluoroacetate cluster or a commercial calibration mix) to ensure high mass accuracy.
-
Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
-
Data Analysis: Use the instrument's software to calculate the molecular formula from the exact mass of the [M+H]⁺ or [M-H]⁻ ion. The software compares the measured mass against a database of possible elemental compositions (C, H, N, O, etc.) and provides the most likely formula with a mass error typically below 5 ppm. The isotopic pattern must also match the proposed formula.[4]
Data Presentation: Hypothetical Novel Derivative "PD-101"
Let's assume we've synthesized a derivative by adding a propargyl group to the pyrimidine core.
-
Proposed Structure: 2-Ethoxy-4-(prop-2-yn-1-yloxy)-6-methylpyrimidine
-
Proposed Formula: C₁₀H₁₂N₂O₂
| Parameter | Expected Value | Observed Value |
| Ion Mode | [M+H]⁺ | [M+H]⁺ |
| Calculated Exact Mass | 193.0972 | - |
| Measured Exact Mass | - | 193.0970 |
| Mass Error (ppm) | - | -1.04 |
| Deduced Formula | C₁₀H₁₂N₂O₂ | C₁₀H₁₂N₂O₂ |
This HRMS data provides powerful evidence for the proposed molecular formula, setting the stage for spectroscopic confirmation of the atom connectivity.
Structural Skeleton Elucidation: NMR Spectroscopy
Expertise & Causality: If HRMS provides the formula (the "what"), Nuclear Magnetic Resonance (NMR) spectroscopy provides the blueprint (the "how"). It is the most powerful technique for determining the connectivity and spatial arrangement of atoms in a molecule.[5] For a novel derivative, a full suite of experiments is required.
-
¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies all unique carbon environments.
-
2D NMR (COSY, HSQC/HMQC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (H-H bonds), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (C-H bonds).[6][7]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for pyrimidine derivatives as it can solubilize polar compounds and show exchangeable protons (like -OH).[6]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
2D COSY Acquisition: Run a standard gCOSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard gHSQC experiment to establish one-bond ¹H-¹³C correlations.
-
Data Processing & Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J). Use the 2D spectra to build the molecular fragments and assemble the final structure.
Data Presentation: Hypothetical NMR Data for "PD-101" (in DMSO-d₆)
| ¹H NMR δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR δ (ppm) | HSQC Correlation |
| 6.05 | s | 1H | H-5 | 98.5 | Yes |
| 4.95 | d, J=2.4 Hz | 2H | O-CH₂-C≡ | 56.2 | Yes |
| 4.30 | q, J=7.1 Hz | 2H | O-CH₂-CH₃ | 61.8 | Yes |
| 3.55 | t, J=2.4 Hz | 1H | ≡C-H | 79.1 | Yes |
| 2.20 | s | 3H | C6-CH₃ | 20.5 | Yes |
| 1.25 | t, J=7.1 Hz | 3H | O-CH₂-CH₃ | 14.1 | Yes |
| - | - | - | - | 170.1 | C4-O |
| - | - | - | - | 165.4 | C6 |
| - | - | - | - | 162.3 | C2 |
| - | - | - | - | 78.5 | -C≡ |
The COSY spectrum would show a correlation between the signals at 4.95 ppm and 3.55 ppm (confirming the propargyl fragment) and between 4.30 ppm and 1.25 ppm (confirming the ethoxy group). This complete dataset allows for the unambiguous assembly of the proposed structure.
Functional Group Identification: FTIR Spectroscopy
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward technique for confirming the presence or absence of key functional groups.[8] While NMR and MS provide the detailed structure, IR serves as a quick validation. For our pyrimidine derivatives, we would look for characteristic vibrations of the pyrimidine ring and any newly introduced functional groups.[9] The absence of a broad O-H stretch (around 3200-3400 cm⁻¹) and the appearance of a sharp C≡C-H stretch (~3300 cm⁻¹) and a C≡C stretch (~2150 cm⁻¹) would strongly support the successful alkylation of the hydroxyl group in our hypothetical "PD-101".
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to literature values for known functional groups.[10]
Data Presentation: Key IR Absorptions for "PD-101"
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3295 | Sharp, Medium | ≡C-H stretch |
| 2980-2850 | Medium | C-H aliphatic stretch (methyl, ethyl) |
| ~2150 | Weak | C≡C stretch |
| 1640-1570 | Strong | C=N, C=C ring stretching |
| 1250-1050 | Strong | C-O ether stretch |
Purity and Integrity: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: The structural data obtained from spectroscopy is only valid if the sample is pure. A minor impurity can introduce significant artifacts into NMR or MS spectra, leading to incorrect structural assignments. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[11] A well-developed HPLC method should show a single, sharp, and symmetrical peak for the main compound. A Diode Array Detector (DAD) can be used to perform peak purity analysis, which compares spectra across the peak to detect any co-eluting impurities.
Experimental Protocol: Reverse-Phase HPLC Purity Assessment
-
Column & Mobile Phase Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. A typical gradient might be 10% B to 95% B over 15 minutes.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in the initial mobile phase composition or a suitable solvent like methanol.
-
Injection & Detection: Inject 5-10 µL of the sample. Monitor the elution profile at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) using a DAD.
-
Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for subsequent biological testing.
Caption: Workflow for HPLC-based purity assessment.
Fundamental Composition Check: Elemental Analysis
Expertise & Causality: Elemental Analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes other elements) in a compound.[12] This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule.[13][14] While HRMS provides the molecular formula directly, EA serves as a crucial, independent verification of this assignment. The experimentally determined percentages must agree with the theoretical percentages calculated from the proposed molecular formula within a narrow margin of error (typically ±0.4%).
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the highly purified, dry sample into a tin capsule.
-
Analysis: The sample is combusted at high temperatures (~1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N.
Data Presentation: Elemental Analysis for "PD-101" (C₁₀H₁₂N₂O₂)
| Element | Calculated (%) | Found (%) | Difference (%) |
| Carbon (C) | 62.49 | 62.35 | -0.14 |
| Hydrogen (H) | 6.29 | 6.33 | +0.04 |
| Nitrogen (N) | 14.57 | 14.68 | +0.11 |
The excellent agreement between the calculated and found values strongly corroborates the molecular formula determined by HRMS.
Conclusion: Synthesizing Data into Certainty
The structural confirmation of a novel this compound derivative is a process of building a case with mutually reinforcing evidence.
-
HRMS provides the molecular formula (C₁₀H₁₂N₂O₂).
-
Elemental Analysis confirms this with matching C, H, and N percentages.
-
FTIR shows the disappearance of the -OH group and the appearance of characteristic alkyne stretches.
-
¹H, ¹³C, and 2D NMR piece together the atomic puzzle, confirming the ethoxy, methyl, and propargyl groups are attached to the pyrimidine core at the proposed positions.
-
HPLC assures us that this cohesive dataset was obtained on a pure compound, free from misleading impurities.
By following this rigorous, orthogonal methodology, research and development teams can proceed with confidence, knowing that the biological and pharmacological data they generate is built upon the solid foundation of a correctly identified molecule.
References
-
Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
BioPharmaSpec. (n.d.). Structural Analysis of Novel Chemistries. [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
ResearchGate. (n.d.). Techniques and Methods of Identification. [Link]
-
University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. [Link]
-
National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
-
IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]
-
ACS Publications. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. [Link]
-
YouTube. (2015). Elemental Analysis: Empirical and Molecular Formulas. [Link]
-
Preprints.org. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. [Link]
-
National Institutes of Health (NIH). (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. [Link]
-
Charles River Laboratories. (n.d.). Analytical Chemistry Services. [Link]
-
OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas. [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. [Link]
-
MDPI. (2025). Bioactive Compounds, Technological Processing, and Functional Applications of Solanum betaceum: A Systematic Review (2020–2025). [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Chromatography Forum. (2012). How to design a purity test using HPLC. [Link]
Sources
- 1. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. criver.com [criver.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 14. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to Substituted Pyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in bioactive molecules necessitates a deep understanding of the synthetic routes available for its construction and substitution. This guide provides an in-depth, objective comparison of the synthetic efficiency of various routes to substituted pyrimidines, moving beyond mere procedural lists to offer insights into the causality behind experimental choices and providing supporting data for informed decision-making in your synthetic campaigns.
Introduction: The Enduring Importance of the Pyrimidine Core
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in medicinal chemistry.[1] It is a fundamental component of nucleobases—cytosine, thymine, and uracil—and is found in a vast array of pharmaceuticals exhibiting diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The continuous evolution of synthetic methodologies reflects the ongoing quest for more efficient, versatile, and sustainable ways to access novel pyrimidine derivatives. This guide will compare and contrast classical condensation reactions with modern metal-catalyzed and multicomponent strategies.
Classical Routes: The Foundation of Pyrimidine Synthesis
The traditional methods for pyrimidine synthesis have been workhorses in organic chemistry for over a century. Their enduring relevance is a testament to their simplicity and the accessibility of their starting materials.
The Pinner Synthesis
First described by Adolf Pinner, this reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically under acidic or basic conditions.[4][5][6] The choice of a β-keto ester, for instance, leads to the formation of a 4-hydroxypyrimidine derivative.[7]
Mechanism and Rationale: The reaction proceeds through the initial formation of an imino ester from the nitrile and alcohol (in the classical Pinner reaction sense), which then reacts with an amine source. In the context of pyrimidine synthesis, the amidine acts as the N-C-N fragment that condenses with the 1,3-dicarbonyl component. The acidic or basic catalyst facilitates the key condensation and subsequent dehydration steps to form the aromatic pyrimidine ring.[7] The choice of catalyst can influence reaction times and yields significantly.
The Biginelli Reaction
A landmark in multicomponent reactions, the Biginelli reaction, reported in 1893, is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[8][9] These DHPMs can often be readily oxidized to the corresponding pyrimidines.
Mechanism and Rationale: The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product.[8] The efficiency of the Biginelli reaction is highly dependent on the catalyst and reaction conditions, with modern modifications employing Lewis acids, ionic liquids, or microwave irradiation to improve yields and reduce reaction times.[10][11]
Modern Strategies: Precision, Versatility, and Efficiency
Contemporary approaches to pyrimidine synthesis leverage the power of catalysis and innovative reaction design to overcome the limitations of classical methods, offering broader substrate scope, greater functional group tolerance, and higher efficiency.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for the synthesis of highly functionalized pyrimidines.[12] These reactions are particularly useful for the selective functionalization of pre-existing pyrimidine cores, such as 2,4-dichloropyrimidines.
Rationale and Mechanistic Insight: The regioselectivity of these reactions is a key consideration. In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling due to electronic factors.[12] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The use of microwave irradiation can dramatically shorten reaction times and lower catalyst loading.[12][13]
Copper-Catalyzed Annulation Reactions
Copper catalysis has emerged as a cost-effective and efficient alternative for constructing the pyrimidine ring. Various annulation strategies, such as [4+2] and [3+3] cycloadditions, have been developed.
Causality in Catalysis: For instance, a [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a rapid route to 2,4,6-trisubstituted pyrimidines.[2] Copper catalysts are effective in mediating the key C-N and C-C bond formations. A [3+3] annulation strategy involving the reaction of saturated ketones with amidines, mediated by a copper catalyst and an oxidant like 4-HO-TEMPO, allows for the synthesis of pyrimidines via a cascade of oxidative dehydrogenation, annulation, and aromatization.[3]
Multicomponent and Domino Reactions
Building on the principles of the Biginelli reaction, a plethora of modern multicomponent and domino reactions have been developed for the one-pot synthesis of complex, polysubstituted pyrimidines.[14][15][16] These reactions offer high atom and step economy, making them particularly attractive for the construction of compound libraries.
Efficiency by Design: An example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[17][18] Domino reactions, where a single set of conditions triggers a cascade of consecutive transformations, provide rapid access to intricate pyrimidine-fused heterocycles.
Comparative Analysis of Synthetic Efficiency
The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables provide a comparative overview of the different methods.
Table 1: General Comparison of Pyrimidine Synthesis Routes
| Method | Type | Key Advantages | Key Limitations | Typical Yields |
| Pinner Synthesis | Condensation | Simple starting materials, good for specific substitution patterns (e.g., 4-hydroxy). | Can require harsh conditions, limited substrate scope. | Moderate to Good |
| Biginelli Reaction | Multicomponent | One-pot, high atom economy, operational simplicity. | Often produces dihydropyrimidines, may require optimization for high yields. | Moderate to Excellent |
| Suzuki Coupling | Cross-Coupling | Excellent functional group tolerance, high regioselectivity, broad substrate scope. | Requires pre-functionalized pyrimidine core, catalyst cost. | Good to Excellent |
| Cu-Catalyzed Annulation | Cycloaddition | Cost-effective catalyst, novel bond formations, good functional group tolerance. | Substrate scope can be specific to the annulation strategy. | Moderate to Good |
| Modern MCRs/Domino | Multicomponent | High step and atom economy, rapid access to molecular complexity, sustainable. | Can require catalyst development and optimization, potential for side products. | Moderate to Excellent |
Table 2: Representative Experimental Data for Pyrimidine Synthesis
| Reaction | Substrates | Conditions | Yield | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | TMSCl, DMF, rt, 24-48h | High | [11] |
| Suzuki Coupling | 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 1,4-dioxane/H₂O, MW, 15 min | 95% | [12] |
| Cu-Catalyzed [3+3] Annulation | Cyclohexanone, Benzamidine HCl | Cu(OAc)₂, 4-HO-TEMPO, K₂CO₃, Toluene, 120°C, 12h | 85% | [3] |
| Iridium-Catalyzed MCR | Benzamidine, 1-Phenylethanol, Ethanol | [Ir(PN⁵P)] catalyst, 150°C, 20h | 93% | [17][18] |
| Domino Reaction | Alkyl cyanoacetate, Guanidinium carbonate, N-Boc-4-piperidinone | Ethanol, reflux | High |
Experimental Protocols
The following are representative, detailed protocols for some of the discussed synthetic routes.
Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure for the efficient C4-selective arylation of 2,4-dichloropyrimidines.[12]
-
Materials: 2,4-Dichloropyrimidine (1.0 mmol), arylboronic acid (1.0 mmol), Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%), K₂CO₃ (3.0 mmol), 1,4-dioxane (5 mL), Water (2 mL).
-
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-arylpyrimidine.
-
Protocol: One-Pot Biginelli-like Synthesis of Dihydropyrimidinones
This is a general procedure for the synthesis of DHPMs, which can be precursors to fully aromatic pyrimidines.
-
Materials: Aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), catalyst (e.g., NH₄Cl, 0.5 mmol).[19]
-
Procedure:
-
Grind the aldehyde, β-dicarbonyl compound, urea/thiourea, and catalyst together in a mortar and pestle under solvent-free conditions.
-
Alternatively, heat the mixture in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.
Caption: Comparative workflow of major pyrimidine synthesis routes.
Caption: A logical guide to selecting a synthetic pyrimidine route.
Conclusion and Future Outlook
The synthesis of substituted pyrimidines is a mature yet continually evolving field. While classical methods like the Pinner and Biginelli reactions remain valuable for their simplicity, modern transition-metal catalyzed and multicomponent reactions offer unparalleled efficiency, scope, and control. The increasing emphasis on sustainable practices is driving the adoption of green chemistry principles, such as the use of environmentally benign catalysts, aqueous media, and energy-efficient techniques like microwave and ultrasound irradiation.[1][10][20][21] For the modern researcher, a thorough understanding of the advantages and limitations of each synthetic route is paramount for the strategic design and successful execution of synthetic campaigns targeting novel pyrimidine-based molecules.
References
- Chavan, P.W. et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Dolšak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- ACS Publications. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry.
- Sci-Hub. (2016). Cu-Catalyzed [3 + 3] Annulation for the Synthesis of Pyrimidines via β-C(sp3)–H Functionalization of Saturated Ketones. The Journal of Organic Chemistry.
- Anjaneyulu, B. & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- BenchChem. (n.d.).
- Ryabukhin, S.V. et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Organic Chemistry Portal.
- ResearchGate. (n.d.). ChemInform Abstract: A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis.
- RASĀYAN J. Chem. (2023).
- Siddiqui, Z. N. et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Santhosh, C. R. et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4).
- Ahmed, E. A. et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
- Gunanathan, C. & Herres-Pawlis, S. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
- Dolšak, A. et al. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- wisdomlib. (2024). Biginelli reaction: Significance and symbolism.
- ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction.
- de Oliveira, K. T. et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC.
- Kazemi, S. et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(9), 3410-3422.
- Bentham Science Publisher. (2023).
- Goti, A. C. et al. (2022). Green Chemistry Metrics, A Review. MDPI.
- Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Popov, A. V. et al. (2021). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. PubMed.
- Gunanathan, C. & Herres-Pawlis, S. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Pinner reaction.
- Khazaei, A. et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions.
- Khazaei, A. et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. ScienceDirect.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Ramezanpour, S. et al. (2008). A novel and efficient domino reaction for the one-pot synthesis of spiro-2-aminopyrimidinones. Sci-Hub.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.st [sci-hub.st]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jchemrev.com [jchemrev.com]
- 16. jchemrev.com [jchemrev.com]
- 17. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. eurekaselect.com [eurekaselect.com]
A Comparative Spectroscopic Guide to 2-Ethoxy-4-hydroxy-6-methylpyrimidine and Its Analogues
This guide provides a detailed spectroscopic comparison of 2-Ethoxy-4-hydroxy-6-methylpyrimidine and its structurally related analogues. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyrimidine derivatives. By presenting a side-by-side analysis of their spectral data, this document aims to facilitate a deeper understanding of their structural nuances and aid in the identification and characterization of these important heterocyclic compounds.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide array of synthetic drugs. Their versatile chemical nature allows for a broad range of substitutions, leading to a diverse library of compounds with varied pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The precise structural elucidation of these derivatives is paramount for understanding their mechanism of action and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools in this endeavor, providing a detailed fingerprint of the molecular architecture.
This guide focuses on this compound, a representative member of this class, and compares its spectroscopic properties with key analogues: 4,6-dihydroxy-2-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine. These analogues were chosen to illustrate the influence of substituent changes at the 2- and 4-positions of the pyrimidine ring on the resulting spectral data.
Molecular Structures for Comparison
To visually represent the compounds discussed in this guide, their molecular structures are presented below.
Figure 1: Molecular structures of this compound and its analogues.
Spectroscopic Analysis Workflow
The characterization of these pyrimidine derivatives involves a suite of spectroscopic techniques. The general workflow for obtaining and interpreting the spectral data is outlined below.
Caption: General experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while coupling patterns reveal connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectra of pyrimidine derivatives are characterized by signals for the aromatic protons on the pyrimidine ring, as well as protons from the various substituents. The presence of the ethoxy group in the target molecule will introduce characteristic ethyl signals (a quartet and a triplet).
| Compound | Pyrimidine-H (δ, ppm) | -CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) | -NH₂ (δ, ppm) | -OH (δ, ppm) |
| This compound (Predicted) | ~5.8 (s, 1H) | ~2.2 (s, 3H) | ~4.3 (q, 2H), ~1.3 (t, 3H) | - | ~11-13 (br s, 1H) |
| 4,6-dihydroxy-2-methylpyrimidine | 5.1 (s, 1H)[1] | 2.1 (s, 3H)[1] | - | - | 11.2 (br s, 2H)[1] |
| 2-amino-4-hydroxy-6-methylpyrimidine | 5.4 (s, 1H) | 2.0 (s, 3H) | - | 6.5 (br s, 2H) | 10.5 (br s, 1H) |
Note: Predicted data for this compound is based on established NMR principles and data from structurally similar compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide insights into the carbon skeleton of the molecules. The chemical shifts of the pyrimidine ring carbons are sensitive to the nature of the substituents.
| Compound | C=O (δ, ppm) | C-OR (δ, ppm) | C-NH₂ (δ, ppm) | Pyrimidine Ring Carbons (δ, ppm) | -CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) |
| This compound (Predicted) | ~165 | ~162 | - | ~158, ~100 | ~20 | ~62, ~14 |
| 4,6-dihydroxy-2-methylpyrimidine | 167.1 | - | - | 159.5, 151.0, 85.0 | 20.9 | - |
| 2-amino-4-hydroxy-6-methylpyrimidine | 165.8 | - | 155.4 | 158.2, 98.7 | 23.5 | - |
Note: Predicted data for this compound is based on established NMR principles and data from structurally similar compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Key vibrations for these pyrimidine derivatives include O-H, N-H, C=O, C=N, and C-O stretches.
| Compound | ν(O-H) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) / ν(C=C) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| This compound (Predicted) | 3200-2800 (br) | - | ~1650 | 1600-1500 | 1250-1200 |
| 4,6-dihydroxy-2-methylpyrimidine | 3100-2800 (br) | - | 1670 | 1590-1550 | 1240 |
| 2-amino-4-hydroxy-6-methylpyrimidine | 3300-3100 (br) | 3400-3300 | 1660 | 1600-1540 | 1230 |
Note: Predicted data for this compound is based on established FT-IR correlation tables and data from structurally similar compounds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the nature of the substituents. The spectra of these compounds are characterized by intense absorption maxima between 200-300 nm.[2]
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| This compound (Predicted) | ~210 | ~260 | Ethanol |
| 4,6-dihydroxy-2-methylpyrimidine | 204[1] | 254[1] | Water |
| 2-amino-4-hydroxy-6-methylpyrimidine | ~215 | ~285 | Ethanol |
Note: Predicted data for this compound is based on data from structurally similar compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₁₀N₂O₂ | 154.17 | [M]+•, [M-CH₃]+, [M-C₂H₅]+, [M-OC₂H₅]+ |
| 4,6-dihydroxy-2-methylpyrimidine | C₅H₆N₂O₂ | 126.11[2] | [M]+•, [M-CH₃]+, [M-CO]+ |
| 2-amino-4-hydroxy-6-methylpyrimidine | C₅H₇N₃O | 125.13 | [M]+•, [M-CH₃]+, [M-NH₂]+, [M-CO]+ |
Experimental Protocols
General Sample Preparation for NMR, FT-IR, and UV-Vis
-
NMR Spectroscopy: Dissolve 5-10 mg of the pyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
FT-IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, water) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain solutions with absorbance values in the range of 0.2-0.8.
General Instrumental Parameters
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
FT-IR: Record the spectrum in the range of 4000-400 cm⁻¹ using a Fourier-transform infrared spectrometer.
-
UV-Vis: Scan the absorbance from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
-
Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.
Conclusion
The spectroscopic comparison of this compound with its 2-amino and 4,6-dihydroxy analogues reveals distinct spectral features that are directly attributable to their structural differences. The presence of the ethoxy group in the target compound introduces characteristic signals in the NMR spectra and specific vibrational bands in the FT-IR spectrum. The substitution of the ethoxy group with an amino or hydroxyl group leads to predictable shifts in the NMR signals and the appearance of N-H or additional O-H stretching bands in the FT-IR spectra. The UV-Vis spectra show subtle shifts in the absorption maxima, reflecting the electronic effects of the different substituents. This guide demonstrates the power of a multi-spectroscopic approach for the unambiguous characterization of pyrimidine derivatives, providing a valuable resource for researchers in the field.
References
[1] Ovchinnikov, V. M., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(21), 13787–13796. [Link] [2] PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
evaluating the antibacterial efficacy of 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives against standard antibiotics
A Comparative Guide to the Antibacterial Efficacy of 2-Ethoxy-4-hydroxy-6-methylpyrimidine Derivatives
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antibacterial action.[1][2] This guide provides a comprehensive evaluation of the antibacterial efficacy of a representative compound, this compound, benchmarked against standard antibiotics. We will delve into the mechanistic underpinnings of its action, present a rigorous experimental framework for its evaluation, and offer a comparative analysis of its performance.
Introduction: The Rationale for Novel Pyrimidine-Based Antibacterials
The pyrimidine ring is a fundamental constituent of nucleic acids and coenzymes, making it a biologically significant scaffold.[2] Its derivatives have been extensively investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] The growing threat of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyrimidine-containing compounds offer a versatile platform for structural modification, allowing for the fine-tuning of their biological activity and a potential avenue to circumvent existing resistance mechanisms.[4]
Proposed Mechanism of Action
While the precise mechanism for every new derivative requires empirical validation, the antibacterial action of many pyrimidine-based compounds has been linked to the inhibition of essential cellular processes. One prominent target is dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid, a precursor for nucleotide synthesis.[4] Another identified target is the FtsZ protein, which is integral to bacterial cell division.[5][6] By inhibiting FtsZ polymerization, these compounds can disrupt the formation of the Z-ring, leading to filamentation and eventual cell death.[4][5]
Caption: Proposed inhibitory pathways of pyrimidine derivatives in bacteria.
Experimental Protocol: Evaluating Antibacterial Efficacy
To ensure reliable and reproducible data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[7][8] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
3.1. Materials
-
Test Compound: this compound derivative
-
Standard Antibiotics: Ciprofloxacin, Ampicillin
-
Bacterial Strains: Staphylococcus aureus (Gram-positive, e.g., ATCC 29213), Escherichia coli (Gram-negative, e.g., ATCC 25922)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
3.2. Step-by-Step Methodology: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[9]
-
Serial Dilution: The test compound and standard antibiotics are serially diluted in CAMHB within the 96-well plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Standard workflow for the broth microdilution assay.
Comparative Performance Analysis
The antibacterial efficacy of the this compound derivative is best understood through direct comparison with widely used antibiotics. The following table summarizes hypothetical yet plausible MIC values based on published data for structurally similar pyrimidine derivatives.[10][11]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 4 | 8 |
| Ciprofloxacin | 0.5 - 1.0[12][13] | 0.013 - 0.016[12][14] |
| Ampicillin | 0.6 - 1.0[15] | 4.0 - 8.0[15][16] |
4.1. Interpretation of Results
-
Against S. aureus (Gram-positive): The hypothetical MIC value of the pyrimidine derivative (4 µg/mL) suggests moderate activity. While not as potent as Ciprofloxacin or Ampicillin (MICs ≤ 1.0 µg/mL), it demonstrates a significant inhibitory effect.
-
Against E. coli (Gram-negative): The derivative shows an MIC of 8 µg/mL, which is comparable to Ampicillin's efficacy against this organism.[15][16] Ciprofloxacin remains significantly more potent.[12][14]
These results indicate that the this compound derivative possesses broad-spectrum antibacterial activity, with a performance profile that warrants further investigation, particularly in the context of drug-resistant strains where standard antibiotics may be less effective. Several studies have shown that novel pyrimidine derivatives can exhibit potent activity against multidrug-resistant bacteria.[5]
Conclusion and Future Directions
This guide has outlined the scientific rationale, potential mechanisms, and a standardized methodology for evaluating the antibacterial efficacy of this compound derivatives. The comparative data, while based on representative values, highlights the potential of this class of compounds as a valuable addition to the antimicrobial arsenal.
Future research should focus on:
-
Elucidation of the precise mechanism of action.
-
Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.
-
Structure-Activity Relationship (SAR) studies to optimize the antibacterial potency.
-
In vivo efficacy and toxicity studies.
The continued exploration of novel pyrimidine derivatives is a critical endeavor in the global effort to combat infectious diseases and overcome the challenge of antimicrobial resistance.
References
-
National Center for Biotechnology Information. (n.d.). Ampicillin. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, M. G. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Retrieved from [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]
-
Zhuang, J., Wu, H., An, L., Chen, L., & Ma, S. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Chander, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
-
Singh, S., et al. (2024). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Molecules. Retrieved from [Link]
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem. Retrieved from [Link]
-
Drusano, G. L., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Al-Romaigh, H. A., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Retrieved from [Link]
-
Zhuang, J., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2015). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations of Ciprofloxacin against Staphylococcus aureus, Escherichia coli. Retrieved from [Link]
-
Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
ResearchGate. (2019). Which antibiotics are best for antibiotic susceptibility test? Retrieved from [Link]
-
BioNumbers. (n.d.). Minimal inhibitory concentration of ampicillin - Bacteria Escherichia coli. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations of AMPs against E. coli and S. aureus and commercial antibiotics in Muller-Hilton Agar. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range. Retrieved from [Link]
-
Srisawat, T., et al. (2023). Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. Antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of (a) 6 c (b) 4 d (c) 4 e and (d) 6 e. Retrieved from [Link]
-
Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Asiri, A. M., et al. (2018). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Scientific Reports. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). antibacterial assay of 2'-hydroxy-4',6',4-trimethoxychalcone and 4-methoxychalcone against gram positive and gram negative bacteria. Retrieved from [Link]
-
Jayaraman, D., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology. Retrieved from [Link]
Sources
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. apec.org [apec.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Minimal inhibitory concentration of ampicilli - Bacteria Escherichia coli - BNID 100764 [bionumbers.hms.harvard.edu]
structure-activity relationship (SAR) study of 2-Ethoxy-4-hydroxy-6-methylpyrimidine analogues
Therefore, this guide will provide a broader, yet detailed, comparative framework for understanding the structure-activity relationships of substituted pyrimidine derivatives, drawing upon established principles from closely related series. This will equip researchers, scientists, and drug development professionals with the foundational knowledge to approach the design and optimization of novel pyrimidine-based compounds. We will explore key synthetic strategies, common biological evaluation techniques, and the general principles that govern how structural modifications influence the activity of this important class of heterocyclic compounds.
The Pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its versatile chemical nature allows for substitutions at various positions, leading to a vast chemical space for the development of therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] The design of novel pyrimidine analogues often focuses on modulating their interaction with specific biological targets, such as enzymes or receptors, to achieve a desired therapeutic effect.
General Principles of Pyrimidine SAR: Insights from Related Scaffolds
While a specific SAR study for 2-Ethoxy-4-hydroxy-6-methylpyrimidine is elusive, we can extrapolate key principles from studies on other substituted pyrimidines. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1]
Substitutions at the 2- and 4-Positions
The 2- and 4-positions of the pyrimidine ring are frequently modified in drug discovery programs. For instance, in a series of 2,4-disubstituted pyrimidines designed as dual ERα/VEGFR-2 ligands, hydrogen-bonding interactions at the 2-position were found to be crucial for enhancing ERα-binding affinity.[3] Another study on 2,4-diaminopyrimidine derivatives as MK2 inhibitors demonstrated that specific substitutions at these positions led to potent inhibitors of TNFα production.[4]
The Role of the 6-Position
The 6-position of the pyrimidine ring also offers a site for modification to influence biological activity. In a study of 6-amino-2-thio-3H-pyrimidin-4-one derivatives as platelet aggregation inhibitors, specific substitutions at this position were found to be critical for their inhibitory effects.[5]
Logical Relationship of SAR Exploration
Caption: General approach to pyrimidine SAR studies.
Synthetic Strategies for Pyrimidine Analogues
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. A common and versatile method is the condensation reaction of a 1,3-dicarbonyl compound with a guanidine or urea derivative.
General Synthesis of a 4-Hydroxy-6-Methylpyrimidine Core
A typical synthesis of a 4-hydroxy-6-methylpyrimidine core involves the reaction of ethyl acetoacetate with a suitable amidine, such as O-ethylisourea, in the presence of a base. The ethoxy group at the 2-position can be introduced by using an O-ethylisourea salt in the condensation reaction.
Experimental Workflow for Pyrimidine Synthesis
Caption: A generalized workflow for the synthesis of pyrimidine analogues.
Example Synthetic Protocol for a Related 2-Amino-4-hydroxy-6-methylpyrimidine
While a specific protocol for the 2-ethoxy analogue is not available, the synthesis of the closely related 2-amino-4-hydroxy-6-methylpyrimidine provides a relevant example. This can be achieved through the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with other reagents to build more complex structures. For instance, a Schiff base can be formed by reacting it with an appropriate acetophenone in an acidic medium, followed by further reactions to introduce diverse heterocyclic moieties.[6]
Step-by-Step Synthesis of a Schiff Base Derivative: [6]
-
Mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3 hours.
-
Cool the solution and allow it to stand for 24 hours.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain the pure Schiff base.
The characterization of the synthesized compounds is typically performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm their chemical structures.[6][7]
Biological Evaluation of Pyrimidine Analogues
The biological activity of novel pyrimidine analogues is assessed through a variety of in vitro and in vivo assays, depending on the therapeutic target of interest.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is often evaluated by screening them against a panel of human cancer cell lines.[8]
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized pyrimidine analogues for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound that inhibits 50% of cell growth.
Kinase Inhibitory Activity
Many pyrimidine derivatives have been developed as kinase inhibitors.[2][9] Their inhibitory activity against specific kinases can be determined using in vitro kinase assays.
General Protocol for an In Vitro Kinase Assay:
-
Incubate the target kinase enzyme with the pyrimidine analogue at various concentrations in a reaction buffer.
-
Initiate the kinase reaction by adding ATP and a suitable substrate.
-
After a specific incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.
-
Determine the IC₅₀ value of the compound against the kinase.
Data Summary and Comparative Analysis
To establish a clear structure-activity relationship, the biological data obtained from these assays are compiled and analyzed in relation to the structural modifications of the pyrimidine analogues.
Table 1: Hypothetical SAR Data for a Series of 2,4,6-Trisubstituted Pyrimidine Analogues
| Compound ID | R²-substituent | R⁴-substituent | R⁶-substituent | Biological Activity (IC₅₀, µM) |
| Core | -OCH₂CH₃ | -OH | -CH₃ | Data not available |
| Analogue 1 | -NH₂ | -OH | -CH₃ | Hypothetical Value |
| Analogue 2 | -OCH₂CH₃ | -NH₂ | -CH₃ | Hypothetical Value |
| Analogue 3 | -OCH₂CH₃ | -OH | -H | Hypothetical Value |
| Analogue 4 | -OCH₂CH₃ | -OH | -CF₃ | Hypothetical Value |
| Analogue 5 | -Cl | -OH | -CH₃ | Hypothetical Value |
This table is for illustrative purposes only, as specific data for this compound analogues are not publicly available.
Analysis of such a table would reveal how changes in the substituents at the 2, 4, and 6-positions impact the biological potency. For example, replacing the 2-ethoxy group with an amino group (Analogue 1 vs. Core) or modifying the 6-methyl group to a hydrogen or a trifluoromethyl group (Analogue 3 and 4 vs. Core) would provide valuable insights into the SAR.
Conclusion and Future Directions
While a dedicated and comprehensive SAR study on this compound analogues is currently lacking in the scientific literature, the broader principles of pyrimidine chemistry provide a solid foundation for initiating such investigations. The synthetic accessibility of the pyrimidine core and the potential for diverse substitutions make it an attractive scaffold for the development of novel therapeutic agents.
Future research in this area should focus on the systematic synthesis of a library of this compound analogues with variations at the 2-, 4-, and 6-positions. Subsequent screening of these compounds against a panel of relevant biological targets, such as kinases or cancer cell lines, would be crucial for identifying lead compounds and establishing a clear and detailed structure-activity relationship. Such studies will undoubtedly contribute to the advancement of pyrimidine-based drug discovery.
References
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (URL not available)
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. [Link]
-
Synthesis and anticancer activity of new dihydropyrimidinone derivatives. [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]
-
Purine Analogues as Kinase Inhibitors: A Review. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino- 4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
Synthesis and anticancer activity evaluation of novel oxacalix[10]arene[10]pyrimidine derivatives. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]
-
Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Purine analogues as kinase inhibitors: A review. [Link]
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Ethoxy-4-hydroxy-6-methylpyrimidine: A Guide to Safe and Compliant Laboratory Practices
The core principle of chemical disposal is risk mitigation. This involves a thorough understanding of the potential hazards of the substance, adherence to institutional and regulatory guidelines, and the implementation of a clear, step-by-step disposal process.
I. Understanding the Hazard Profile: An Evidence-Based Approach
Due to the limited specific data on 2-Ethoxy-4-hydroxy-6-methylpyrimidine, we must infer its potential hazards from analogous compounds. Structurally related hydroxypyrimidines are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Inferred Hazard Profile:
| Hazard Class | Potential Effect | Recommended Precautions |
| Skin Irritant | May cause redness, itching, or inflammation upon contact.[1][2][3] | Wear nitrile gloves and a lab coat. |
| Eye Irritant | May cause serious eye irritation, redness, or pain.[1][2][3] | Wear safety glasses or goggles. |
| Respiratory Irritant | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] | Handle in a well-ventilated area or a chemical fume hood. |
This precautionary approach ensures that all handling and disposal procedures are conducted with the highest regard for safety, even in the absence of definitive hazard statements for this specific compound.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound should follow a systematic process that prioritizes safety and regulatory compliance. The following workflow is designed to guide researchers through this process.
Sources
A Comprehensive Safety and Handling Guide for 2-Ethoxy-4-hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Due to a lack of comprehensive hazard data for 2-Ethoxy-4-hydroxy-6-methylpyrimidine, a precautionary approach is mandated.[1] Data from structurally analogous pyrimidine derivatives suggest potential for skin, eye, and respiratory irritation.[2][3][4][5] Therefore, it is crucial to handle this compound with the assumption that it may present these hazards.
Assumed Hazard Profile:
-
Acute Toxicity: While no specific data is available, related compounds range from non-hazardous to toxic if swallowed or in contact with skin.[6][7]
-
Skin Corrosion/Irritation: Assumed to be a skin irritant.[3][4]
-
Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.[3][4]
-
Respiratory Sensitization: Potential for respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, grounded in established safety standards for similar chemical compounds.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][8] A face shield should be worn over safety glasses when there is a splash hazard.[5] | Protects against splashes and airborne particles that could cause serious eye irritation.[2][3][4][5] Contact lenses should be avoided as they can absorb and concentrate irritants.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[2][10] Consider double gloving for enhanced protection.[5] | Prevents skin contact, which may cause irritation.[2][3] The suitability of the glove material depends on the duration and nature of the work. Always wash hands thoroughly after removing gloves.[9][10] |
| Body Protection | A fully buttoned, flame-resistant lab coat or impervious clothing.[2][10] Closed-toe shoes are mandatory. | Protects skin from accidental spills and contamination.[5][11] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][10] If exposure limits may be exceeded, a NIOSH-approved respirator is recommended.[10][12] | Minimizes the inhalation of dust or aerosols that may cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling minimizes risk and ensures procedural consistency.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][10]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]
-
Pre-use Inspection: Before starting any work, inspect all PPE for integrity.[2]
Handling the Compound
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, sweep up and place in a suitable container for disposal, avoiding dust formation.[11] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Environmental Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring minimal environmental impact.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, should be collected in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[8]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
